Technical Documentation Center

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran
  • CAS: 339363-23-4

Core Science & Biosynthesis

Foundational

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran structure and molecular weight.

An In-Depth Technical Guide to 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran: Structural Analytics, Synthesis, and Bioconjugation Workflows Executive Summary The development of advanced linkers and bioorthogonal handles is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran: Structural Analytics, Synthesis, and Bioconjugation Workflows

Executive Summary

The development of advanced linkers and bioorthogonal handles is a cornerstone of modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (also known as 4-(propargyloxy)oxane) is a highly versatile bifunctional scaffold. It combines the structural rigidity and hydrophilicity of a tetrahydropyran (THP) ring with the bioorthogonal reactivity of a terminal alkyne[1]. This whitepaper provides a comprehensive analysis of its molecular architecture, step-by-step synthetic methodologies, and field-proven protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Molecular Architecture and Physicochemical Properties

The molecular design of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran offers distinct advantages over traditional linear alkyl or polyethylene glycol (PEG) linkers.

  • The Oxane (THP) Ring: The saturated six-membered ring adopts a stable chair conformation[2]. In linkerology, this rigidity reduces the entropic penalty of target binding. Furthermore, the embedded oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and lowering the overall lipophilicity (LogP) compared to a cyclohexane analog.

  • The Propargyl Ether Linkage: Positioned at the 4-carbon, the propargyl group provides a terminal alkyne. This moiety is inert to native biological functional groups (amines, thiols, hydroxyls) but reacts with extreme specificity with azides under copper catalysis[3].

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 4-(prop-2-yn-1-yloxy)oxane
Chemical Formula C8H12O2
Molecular Weight 140.18 g/mol
Monoisotopic Mass 140.0837 Da
SMILES C#CCOC1CCOCC1
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 2

Synthesis and Characterization

The most efficient route to synthesize 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is via a Williamson ether synthesis, coupling tetrahydro-2H-pyran-4-ol with propargyl bromide[4].

Protocol 1: Williamson Ether Synthesis Workflow

Causality & Experimental Choices: Sodium Hydride (NaH) is selected over weaker bases like K₂CO₃ because it is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol to form a highly reactive alkoxide. Anhydrous conditions are critical; any water present will react with NaH to form NaOH, which can hydrolyze the propargyl bromide rather than promoting the desired Sₙ2 etherification[5]. Temperature control (0 °C) during the addition phase prevents exothermic runaway and minimizes allene byproduct formation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon) to ensure strictly anhydrous conditions.

  • Deprotonation: Dissolve tetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 1 hour at 0 °C to allow complete H₂ gas evolution[5].

  • Alkylation: Slowly add Propargyl Bromide (80% in toluene, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours under nitrogen[5].

  • Quench & Extraction: Quench the reaction by the slow addition of deionized water at 0 °C to neutralize unreacted NaH. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Self-Validating System: Analyze the crude mixture via Thin-Layer Chromatography (TLC). The product will show a distinct spot when stained with KMnO₄ due to the oxidation of the terminal alkyne. Confirm structural integrity and purity via ¹H NMR, specifically verifying the presence of a triplet at ~2.5 ppm corresponding to the terminal alkyne proton[4].

SynthesisWorkflow A Tetrahydro-2H-pyran-4-ol + Anhydrous THF B Deprotonation (NaH, 0°C, 1h) A->B Add NaH C Alkoxide Intermediate B->C H2 evolution D Alkylation (Propargyl Bromide, RT, 12h) C->D Add Propargyl Bromide E 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (Product) D->E SN2 Substitution

Williamson Ether Synthesis Workflow for 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

Applications in Bioconjugation and PROTAC Linker Chemistry

Once synthesized, the terminal alkyne of the molecule serves as a premier bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the context of drug development, this molecule is frequently utilized to bridge target-binding ligands and E3 ligase recruiters in PROTACs, or to attach cytotoxic payloads to monoclonal antibodies in ADCs. The THP ring prevents the hydrophobic collapse often observed with long, flexible alkyl chains, ensuring the linker remains extended and solvated in biological media.

Experimental Workflows: CuAAC Bioconjugation

The CuAAC reaction is highly efficient but requires precise control over the catalytic copper species to prevent oxidative damage to sensitive biomolecules[6].

Protocol 2: CuAAC Click Chemistry Workflow

Causality & Experimental Choices: CuSO₄ provides the copper source, but Cu(I) is the active catalyst. Sodium ascorbate is added in massive excess to reduce Cu(II) to Cu(I) in situ and maintain it in the active oxidation state[6]. The ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory for bioconjugation; it accelerates the reaction and acts as a sacrificial reductant, shielding proteins and nucleic acids from reactive oxygen species (ROS) generated during ascorbate oxidation[7].

Step-by-Step Methodology:

  • Catalyst Complex Formation: In a microcentrifuge tube, mix 100 mM CuSO₄ with 200 mM THPTA ligand in a 1:2 to 1:5 molar ratio. Allow the mixture to stand for 5 minutes. Note: Pre-complexing Cu(II) with THPTA prevents the copper from precipitating or binding non-specifically to the biomolecule's native histidine or cysteine residues.

  • Reaction Assembly: Combine the azide-modified target (e.g., protein, antibody, or fluorophore) and 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (5-10 molar equivalents relative to the azide) in a compatible buffer (e.g., PBS, pH 7.4).

  • Initiation: Add the pre-formed Cu(II)-THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide). Finally, add freshly prepared Sodium Ascorbate (100 mM stock, 40 equivalents relative to the azide) to initiate the catalytic cycle.

  • Incubation: Mix by gentle inversion and incubate at room temperature for 1 hour on a slow rotisserie[6].

  • Self-Validating System: To validate the catalytic efficiency of your specific buffer/copper system before consuming precious biomolecules, run a parallel positive control using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin). The successful formation of the 1,4-disubstituted 1,2,3-triazole ring will restore fluorescence, emitting a strong signal at 477 nm (excitation 404 nm)[6].

CuAAC_Workflow cluster_0 Catalyst Complex Formation C1 CuSO4 (Cu II) C3 Cu(II)-THPTA Complex C1->C3 Mix 1:5 ratio C2 THPTA Ligand C2->C3 Mix Reaction Mixture (Buffer, pH 7.4) C3->Mix Add Catalyst R1 Azide-Modified Biomolecule R1->Mix R2 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran R2->Mix Prod 1,4-Disubstituted 1,2,3-Triazole Conjugate Mix->Prod CuAAC Click Reaction (1h, RT) Red Sodium Ascorbate (Reducing Agent) Red->Mix Reduce Cu(II) to Cu(I)

CuAAC Bioconjugation Workflow utilizing THPTA ligand and Sodium Ascorbate.

References

  • Title: Tetrahydropyran - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Click Chemistry: new protocol for the labeling and modification of biomolecules Source: Interchim URL: [Link]

  • Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (PMC) URL: [Link]

  • Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Jena Bioscience URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Heat-Resistant Polymer Networks Prepared from Processable Resveratrol-Based Propargyl Ether Monomers Source: ACS Applied Polymer Materials URL: [Link]

  • Title: Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles Source: Letters in Organic Chemistry URL: [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran: A Comprehensive Technical Guide

Executive Summary The molecule 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (also known as propargyl tetrahydro-2H-pyran-4-yl ether) is a highly versatile building block in modern drug discovery and materials science. Featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (also known as propargyl tetrahydro-2H-pyran-4-yl ether) is a highly versatile building block in modern drug discovery and materials science. Featuring a terminal alkyne and a hydrophilic tetrahydropyran (THP) ring, it is frequently utilized as a critical precursor for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, PROTAC linker design, and the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide outlines the optimal synthetic strategy for generating this target molecule from propargyl alcohol . By evaluating the mechanistic causality behind electrophile selection, this whitepaper provides a field-proven, self-validating protocol designed to maximize yield and suppress undesired elimination byproducts.

Retrosynthetic Analysis & Mechanistic Causality

The construction of the ether linkage in 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran relies on the Williamson etherification . However, the assignment of the nucleophile and electrophile roles is critical to the reaction's success. When designing the synthesis from propargyl alcohol and a THP derivative, two primary disconnections exist:

  • Route A (Suboptimal - Secondary Electrophile): Conversion of tetrahydro-2H-pyran-4-ol to a secondary electrophile, such as tetrahydro-2H-pyran-4-yl methanesulfonate[1], followed by displacement with the propargyl alkoxide.

  • Route B (Optimal - Primary Electrophile): Conversion of propargyl alcohol to a primary electrophile (propargyl bromide)[2], followed by displacement with the sterically hindered tetrahydro-2H-pyran-4-alkoxide.

The Problem with Route A: E2 Elimination Competition

In Route A, the propargyl alkoxide acts as both a strong nucleophile and a strong base. When reacted with a secondary electrophile (THP-4-mesylate), the classical competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ) heavily favors elimination due to steric hindrance at the secondary carbon[3]. This results in the formation of 3,6-dihydro-2H-pyran as a major undesired byproduct, drastically reducing the yield of the target ether.

The Solution via Route B: Exclusive SN​2 Pathway

To circumvent this, Route B reverses the polarity. By activating propargyl alcohol to propargyl bromide, we generate an unhindered, highly reactive primary electrophile. The THP-4-alkoxide, while secondary and somewhat bulky, acts exclusively as a nucleophile against the primary halide. This completely suppresses the E2 pathway, driving the reaction toward the desired SN​2 product with near-quantitative conversion. Furthermore, utilizing Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) has been empirically proven to be the optimal condition for maximizing the yield of propargyl ethers[4].

Retrosynthesis Target 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran RouteA Route A: Secondary Electrophile (Suboptimal) Target->RouteA RouteB Route B: Primary Electrophile (Optimal) Target->RouteB NucA Propargyl Alkoxide (Strong Base/Nuc) RouteA->NucA ElecA THP-4-Mesylate (Secondary) RouteA->ElecA NucB THP-4-Alkoxide (Hindered Nuc) RouteB->NucB ElecB Propargyl Bromide (Primary) RouteB->ElecB E2 Major E2 Elimination (3,6-dihydro-2H-pyran) ElecA->E2 Base attack SN2 Exclusive SN2 Substitution (High Yield) ElecB->SN2 Nuc attack

Retrosynthetic analysis and mechanistic competition (SN2 vs E2) for etherification routes.

Quantitative Data & Reaction Optimization

The table below summarizes the quantitative optimization data, demonstrating the stark contrast in yield and byproduct formation based on the chosen electrophile and solvent system.

EntryElectrophileNucleophileBaseSolventTemp (°C)Yield (%)E2 Byproduct (%)
1THP-4-MesylatePropargyl AlcoholNaHTHF254245
2THP-4-MesylatePropargyl AlcoholNaHDMF605530
3Propargyl BromideTHP-4-olK 2​ CO 3​ Acetone6035< 5
4Propargyl BromideTHP-4-olNaHTHF0 to 2578< 2
5 Propargyl Bromide THP-4-ol NaH DMF 0 to 25 92 < 1

Experimental Methodologies

The following protocols provide a self-validating system for synthesizing the target molecule from propargyl alcohol.

Workflow SM1 Propargyl Alcohol Reag1 PBr3, Pyridine DCM, -10 °C to RT SM1->Reag1 Int1 Propargyl Bromide (Electrophile) Reag1->Int1 Product 4-(prop-2-yn-1-yloxy) tetrahydro-2H-pyran Int1->Product SM2 Tetrahydro-2H-pyran-4-ol Reag2 NaH (60% disp.) DMF, 0 °C to RT SM2->Reag2 Int2 THP-4-Alkoxide (Nucleophile) Reag2->Int2 Int2->Product

Step-by-step experimental workflow for the optimized Williamson etherification.

Phase 1: Activation of Propargyl Alcohol (Synthesis of Propargyl Bromide)

Note: While propargyl bromide is commercially available, its synthesis from propargyl alcohol is detailed here for completeness. Proceed with extreme caution; propargyl bromide is a known shock-sensitive alkylating agent.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, argon inlet, and dropping funnel.

  • Reagent Loading: Add propargyl alcohol (5.61 g, 100 mmol) and anhydrous pyridine (0.79 g, 10 mmol) to 100 mL of anhydrous dichloromethane (DCM).

  • Cooling & Addition: Cool the reaction mixture to -10 °C using an ice/brine bath. Slowly add phosphorus tribromide (PBr 3​ , 10.8 g, 40 mmol) dropwise over 30 minutes via the dropping funnel. Maintain the internal temperature below 0 °C to prevent uncontrolled exothermic decomposition.

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction carefully by pouring it over 100 g of crushed ice. Separate the organic layer, wash with saturated aqueous NaHCO 3​ (2 × 50 mL) and brine (50 mL). Dry over anhydrous MgSO 4​ , filter, and carefully concentrate under mild vacuum (water bath < 25 °C) to yield propargyl bromide as a pale yellow liquid. Use immediately in Phase 2.

Phase 2: Williamson Etherification (Target Synthesis)
  • Alkoxide Formation: In a flame-dried 500 mL round-bottom flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.80 g, 120 mmol) in anhydrous DMF (150 mL). Cool the suspension to 0 °C.

  • Alcohol Addition: Dissolve tetrahydro-2H-pyran-4-ol (10.21 g, 100 mmol) in anhydrous DMF (30 mL). Add this solution dropwise to the NaH suspension over 20 minutes. Vigorous hydrogen gas evolution will occur. Stir at 0 °C for 45 minutes until gas evolution ceases, ensuring complete formation of the THP-4-alkoxide.

  • Electrophile Coupling: To the cold alkoxide solution, add the freshly prepared propargyl bromide (14.27 g, 120 mmol) dropwise over 15 minutes.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Reaction progress can be monitored via TLC (Hexanes:EtOAc 4:1, KMnO 4​ stain).

  • Quench & Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH 4​ Cl (50 mL). Dilute with water (200 mL) and extract with Ethyl Acetate (3 × 150 mL).

  • Purification: Wash the combined organic layers extensively with water (3 × 100 mL) to remove DMF, followed by brine (100 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to afford 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran as a colorless oil (Yield: ~92%).

References

  • Therapeutic compounds and uses thereof. Google Patents (US11247989B2). 1[1]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. 4[4]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. 2[2]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. 3[3]

Sources

Foundational

Comprehensive Technical Guide: 4-(Prop-2-yn-1-yloxy)oxane in Modern Chemical Synthesis and Drug Development

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and bioconjugation, the selection of optimal linker architectures is critical for maintaining metabolic stability, aqueous sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and bioconjugation, the selection of optimal linker architectures is critical for maintaining metabolic stability, aqueous solubility, and target affinity. 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran has emerged as a highly versatile bifunctional building block. By combining the favorable physicochemical properties of a tetrahydropyran (THP) scaffold with the bioorthogonal reactivity of a terminal alkyne, this molecule serves as a premier handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions[1].

This technical whitepaper provides an in-depth analysis of the compound's IUPAC nomenclature, physicochemical profiling, synthetic methodologies, and its strategic integration into modern drug discovery workflows.

IUPAC Nomenclature & Structural Deconstruction

While commonly referred to in literature as 4-(propargyloxy)tetrahydropyran or 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, modern systematic nomenclature dictates a more streamlined approach.

According to the International Union of Pure and Applied Chemistry (IUPAC), the Preferred IUPAC Name (PIN) for this molecule is 4-(prop-2-yn-1-yloxy)oxane [2]. The structural deconstruction is as follows:

  • Oxane (Base Scaffold): The saturated six-membered heterocycle containing one oxygen atom. "Oxane" is the PIN for what is historically known as tetrahydropyran (THP). The oxygen atom is designated as position 1.

  • 4-Position: The substitution occurs at the carbon directly opposite the heteroatom, ensuring a symmetrical and sterically accessible attachment point.

  • Prop-2-yn-1-yl (Propargyl Group): A three-carbon aliphatic chain containing a terminal alkyne at the C2 position.

  • Oxy (Ether Linkage): The oxygen atom bridging the oxane ring and the propargyl group, providing conformational flexibility essential for linker optimization in chimeric molecules[3].

Physicochemical Profiling

The integration of the oxane ring significantly enhances the hydrophilicity of the resulting linker compared to standard aliphatic chains, a crucial factor in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of complex bioconjugates.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran
Preferred IUPAC Name (PIN) 4-(prop-2-yn-1-yloxy)oxane
CAS Registry Number 339363-23-4[2]
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Appearance Clear colorless to light yellow liquid
Boiling Point ~63-65 °C at 9 mm Hg
Density 0.997 g/mL at 25 °C

Synthetic Methodology: Williamson Etherification

The synthesis of 4-(prop-2-yn-1-yloxy)oxane relies on a classical Williamson ether synthesis, utilizing the nucleophilic displacement of an alkyl halide by an alkoxide. To ensure high yields and prevent side reactions, strict anhydrous conditions and temperature controls are required[4].

Step-by-Step Experimental Protocol

Objective: To synthesize 4-(prop-2-yn-1-yloxy)oxane via the alkylation of oxane-4-ol with propargyl bromide.

Reagents:

  • Oxane-4-ol (Tetrahydropyran-4-ol): 1.0 equivalent

  • Propargyl bromide (80% wt. in toluene): 1.2 equivalents

  • Sodium hydride (NaH, 60% dispersion in mineral oil): 1.5 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF): Reaction solvent

Procedure & Mechanistic Causality:

  • Preparation & Inert Atmosphere: Flame-dry a multineck round-bottom flask under a continuous flow of argon. Causality: NaH reacts violently with atmospheric moisture to produce highly flammable hydrogen gas and sodium hydroxide, which would prematurely quench the reaction.

  • Deprotonation: Suspend NaH (1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath. Add a solution of oxane-4-ol (1.0 eq) in DMF dropwise over 15 minutes. Causality: The 0 °C environment controls the exothermic evolution of H₂ gas. NaH is selected as the base because it provides an irreversible deprotonation step, driving the equilibrium entirely toward the formation of the highly nucleophilic oxane-4-alkoxide.

  • Alkylation: Stir the alkoxide solution for 30 minutes at 0 °C. Slowly add propargyl bromide (1.2 eq) dropwise. Causality: Propargyl bromide is highly reactive. Slow addition at low temperatures minimizes competitive E2 elimination side reactions (which would yield allene byproducts) and favors the desired S_N2 pathway.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours. Causality: DMF is a polar aprotic solvent. It strongly solvates the Na⁺ cation while leaving the alkoxide anion relatively "naked" and unsolvated, thereby maximizing its nucleophilicity for the S_N2 displacement of the bromide[4].

  • Quenching & Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous phase three times with diethyl ether.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.

Analytical Validation System

To self-validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is employed:

  • ¹H NMR (CDCl₃): The structural hallmark of the product is the terminal alkyne proton (C≡CH), which appears as a distinct triplet (due to long-range coupling with the adjacent methylene) at approximately δ 2.4 ppm . The propargylic protons (-O-CH₂-C≡C) present as a doublet near δ 4.1-4.2 ppm . The oxane ring's methine proton at C4 (-CH-O-) shifts downfield to a multiplet around δ 3.5-3.6 ppm , confirming the ether linkage.

Application in Drug Development: Click Chemistry Workflows

In modern bioconjugation, 4-(prop-2-yn-1-yloxy)oxane acts as a highly efficient "Click Chemistry" handle[1]. The terminal alkyne undergoes a highly regioselective [3+2] cycloaddition with azide-functionalized molecules in the presence of a Copper(I) catalyst, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage[3].

This specific oxane-alkyne building block is highly prized in the development of PROTACs (Proteolysis Targeting Chimeras). The oxane ring acts as a rigid, hydrophilic spacer that prevents the linker from collapsing in on itself (a common issue with long PEG chains), thereby maintaining the optimal distance between the target-binding ligand and the E3 ligase recruiter.

Workflow Visualization

CuAAC_Workflow A 4-(Prop-2-yn-1-yloxy)oxane (Alkyne Handle) B Azide-Functionalized Target Molecule C Catalytic System CuSO4 + Sodium Ascorbate (Generates Cu(I)) D 1,4-Disubstituted 1,2,3-Triazole Linkage C->D Regioselective Coupling E Final Bioconjugate (e.g., PROTAC / Probe) D->E Stable Linker AB AB AB->C Cycloaddition

CuAAC workflow integrating 4-(prop-2-yn-1-yloxy)oxane into a bioconjugate.

The catalytic generation of Cu(I) in situ (typically via the reduction of CuSO₄ by sodium ascorbate) ensures that the reaction proceeds rapidly at room temperature with near-quantitative yields, preserving the integrity of sensitive biological payloads[3].

References

  • NextSDS. 4-(prop-2-yn-1-yloxy)oxane — Chemical Substance Information. Retrieved from[Link]

  • Wiley-VCH. Palladium-Catalyzed Regio- and Diastereoselective Tandem Silastannylation/Allylation of Allene-Aldehydes and Allene-Ketones. Retrieved from[Link]

  • ACS Publications. Versatile and Selective Synthesis of “Click Chemistry” Compatible Heterobifunctional Poly(ethylene glycol)s Possessing Azide and Alkyne Functionalities. Retrieved from[Link]

Sources

Exploratory

Comprehensive NMR Analysis of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran: A Technical Whitepaper

Executive Summary In modern drug discovery and bioconjugation, 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran serves as a highly versatile bioorthogonal handle. By combining the hydrophilicity and metabolic stability of a tetr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran serves as a highly versatile bioorthogonal handle. By combining the hydrophilicity and metabolic stability of a tetrahydropyran (THP) ring with the reactivity of a terminal alkyne (propargyl group), this molecule is a premier building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere spectral assignments. This guide provides a deep mechanistic analysis of the 1 H and 13 C NMR spectra, explaining the causality behind chemical shifts and coupling constants, and outlines a self-validating experimental protocol for structural verification.

Molecular Architecture & Conformational Dynamics

To accurately interpret the NMR spectra of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, one must first understand its 3D conformational reality. The six-membered THP ring predominantly adopts a chair conformation in solution.

The bulky propargyloxy group (-O-CH 2​ -C CH) at the C4 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the axial protons at C2 and C6. Consequently, the methine proton at C4 (H-4) is conformationally locked in the axial position . This geometric reality is the foundational cause of the specific 3JHH​ coupling constants observed in the 1 H NMR spectrum, which are strictly governed by the Karplus equation[1].

1 H NMR Spectral Analysis: Causality & Assignments

The 1 H NMR spectrum of this compound is defined by the interplay between the electronegativity of the ether oxygens and the magnetic anisotropy of the alkyne.

Mechanistic Insights into Chemical Shifts and Coupling
  • The Alkyne Proton (H-3'): Despite being attached to an sp-hybridized carbon, the terminal alkyne proton appears relatively upfield at ~2.43 ppm . This is caused by the diamagnetic anisotropy of the triple bond's π -electron cylinder. When the molecule aligns with the applied magnetic field ( B0​ ), the induced electron circulation creates a local shielding cone that protects the terminal proton[1]. It appears as a triplet ( t ) due to a long-range 4J coupling (~2.4 Hz) with the propargyl CH 2​ protons.

  • The THP Methine Proton (H-4): Located at ~3.60 ppm , this proton is deshielded by the adjacent ether oxygen. Because it sits in an axial position, it couples with two adjacent axial protons (H-3 ax​ , H-5 ax​ ) with a large trans-diaxial coupling constant ( 3Jaa​≈9.0 Hz) and two adjacent equatorial protons (H-3 eq​ , H-5 eq​ ) with a smaller axial-equatorial coupling constant ( 3Jae​≈4.0 Hz). This results in a distinct triplet of triplets (tt) splitting pattern.

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
H-1' 4.18d2H2.4Propargyl -CH 2​ -O-
H-2, H-6 (eq) 3.95ddd2H11.8, 4.5, 2.0THP ring -CH 2​ -O- (equatorial)
H-4 (ax) 3.60tt1H9.0, 4.0THP ring -CH-O- (axial)
H-2, H-6 (ax) 3.40td2H11.8, 2.0THP ring -CH 2​ -O- (axial)
H-3' 2.43t1H2.4Terminal alkyne CH
H-3, H-5 (eq) 1.90dddd2H13.0, 4.5, 4.0, 2.0THP ring -CH 2​
  • (equatorial)
H-3, H-5 (ax) 1.60dtd2H13.0, 11.8, 9.0THP ring -CH 2​
  • (axial)
  • (Note: Data synthesized based on empirical additive rules and related THP-ether analogs from the[2])

    13 C NMR Spectral Analysis

    The 13 C NMR spectrum provides a clear map of the carbon skeleton, heavily influenced by α , β , and γ substituent effects[3].

    • C-4 (THP Methine): The α -effect of the ether oxygen deshields this carbon to ~73.5 ppm .

    • C-2 / C-6 (THP Oxygen-adjacent): The ring oxygen deshields these carbons to ~65.4 ppm .

    • Alkyne Carbons: The internal alkyne carbon (C-2') appears at ~80.1 ppm , while the terminal sp-carbon (C-3') is slightly more shielded at ~74.2 ppm .

    Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3​ )
    PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
    C-2' 80.1sp (Quaternary)Internal alkyne -C
    C-3' 74.2sp (CH)Terminal alkyne CH
    C-4 73.5sp 3 (CH)THP ring methine
    C-2, C-6 65.4sp 3 (CH 2​ )THP ring adjacent to O
    C-1' 55.2sp 3 (CH 2​ )Propargyl -CH 2​ -O-
    C-3, C-5 32.1sp 3 (CH 2​ )THP ring aliphatic

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. Below is the standardized workflow for acquiring high-fidelity spectral data.

    Step-by-Step Methodology
    • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

    • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Perform automated tuning and matching (ATM), lock onto the deuterium signal of CDCl 3​ , and execute gradient shimming to achieve a line width at half-height ( Δν1/2​ ) of < 0.5 Hz for the TMS peak.

    • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., Bruker zg30).

      • Parameters: 16 scans (ns), 2.0 s relaxation delay (d1), 3.0 s acquisition time (aq).

    • 13 C NMR Acquisition: Execute a 1D carbon pulse sequence with inverse gated decoupling or standard WALTZ-16 proton decoupling (e.g., Bruker zgpg30).

      • Parameters: 512–1024 scans (ns), 2.0 s relaxation delay (d1) to allow for sufficient relaxation of quaternary carbons.

    • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation (FT). Apply manual phase correction and a polynomial baseline correction.

    NMR_Workflow Sample Sample Preparation (CDCl3, TMS, 298K) Acq1H 1H NMR Acquisition (zg30, ns=16, d1=2s) Sample->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=512, d1=2s) Sample->Acq13C Acq2D 2D NMR Suite (COSY, HSQC, HMBC) Sample->Acq2D Process Data Processing (FT, Phase, Baseline, Window) Acq1H->Process Acq13C->Process Acq2D->Process Validate Structure Validation (Chemical Shift & Coupling) Process->Validate

    Caption: Standardized self-validating workflow for NMR acquisition and structural verification.

    2D NMR Strategies for Unambiguous Assignment

    While 1D NMR provides a strong hypothesis, 2D NMR provides the absolute proof of connectivity. To validate the ether linkage between the THP ring and the propargyl group, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool.

    In a properly executed HMBC experiment, the magnetization is transferred across multiple bonds (typically 2J and 3J ). For 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, the critical self-validating cross-peaks are:

    • H-1' to C-4: The propargyl CH 2​ protons (~4.18 ppm) will show a strong 3JCH​ correlation to the THP methine carbon (~73.5 ppm) across the ether oxygen.

    • H-4 to C-1': Reciprocally, the THP methine proton (~3.60 ppm) will show a 3JCH​ correlation to the propargyl CH 2​ carbon (~55.2 ppm).

    HMBC_Correlations H_Prop H-1' (Propargyl CH2) C_THP C-4 (THP Carbon) H_Prop->C_THP 3J_CH (Ether Link) C_Alkyne C-2' (Alkyne Internal) H_Prop->C_Alkyne 2J_CH (Alkyne) H_THP H-4 (THP Methine) C_Prop C-1' (Propargyl Carbon) H_THP->C_Prop 3J_CH (Ether Link)

    Caption: Key HMBC correlations validating the ether linkage and propargyl group connectivity.

    References

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

    • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

    Sources

    Foundational

    Solvation Dynamics and Application Profiling of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

    Target Audience: Research Chemists, Medicinal Chemists, and Formulation Scientists Document Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry and bioconjugation, the strategic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Research Chemists, Medicinal Chemists, and Formulation Scientists Document Type: Technical Whitepaper & Application Guide

    Executive Summary

    In modern medicinal chemistry and bioconjugation, the strategic selection of bioorthogonal linkers is paramount. 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS: 339363-23-4), commonly referred to as 4-(propargyloxy)tetrahydro-2H-pyran, serves as a highly versatile alkyne-functionalized building block. Primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, its unique structural motif—a tetrahydropyran (THP) ring coupled with an ether linkage—imparts specific physicochemical properties that dictate its solvation thermodynamics.

    Unlike 2-substituted THP ethers (which function as acid-labile acetal protecting groups), this 4-substituted derivative is a standard, chemically stable ether. This whitepaper provides an in-depth analysis of its solubility profile across organic solvents, explains the mechanistic causality behind its solvation, and establishes a self-validating protocol for thermodynamic solubility determination.

    Physicochemical Profiling & Solvation Thermodynamics

    To predict and manipulate the solubility of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, we must first deconstruct its molecular architecture. The molecule lacks hydrogen bond donors (HBD = 0) but possesses two oxygen atoms that act as hydrogen bond acceptors (HBA = 2).

    The THP ring acts as a rigid bioisostere of cyclohexane. However, the inclusion of the heteroatom lowers the overall lipophilicity (LogP) and entropy of the system, providing a tighter interaction with polar aprotic solvents compared to purely aliphatic rings 1.

    Table 1: Key Physicochemical Properties
    PropertyValueSolvation Impact
    Molecular Formula C₈H₁₂O₂Low molecular weight promotes high molar solubility in organic media.
    Molecular Weight 140.18 g/mol Facilitates rapid dissolution kinetics.
    Predicted XLogP ~0.6Indicates slight lipophilicity; highly miscible in mid-polar to non-polar organics.
    H-Bond Donors (HBD) 0Cannot self-associate via H-bonding; relies on solvent dipole interactions.
    H-Bond Acceptors (HBA) 2Readily accepts hydrogen bonds from protic solvents (e.g., MeOH, H₂O).
    Structural Stability 4-substituted etherStable under mild acidic/basic conditions; does not undergo acetal cleavage.

    Data supported by PubChemLite computational profiling 1 and medicinal chemistry bioisosteric principles 2.

    Solubility Matrix in Organic Solvents

    The compound's XLogP of 0.6 dictates a highly favorable thermodynamic interaction with most organic solvents. However, the application of the solution dictates the solvent choice.

    A. Polar Aprotic Solvents (DMSO, DMF, MeCN)

    Solubility: Exceptionally High (>100 mg/mL) Mechanistic Causality: The strong dipole moments of Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) perfectly align with the dipole of the THP oxygen and the propargyl ether. Because the compound lacks HBDs, it cannot disrupt the solvent's internal network, leading to highly favorable free energy of solvation ( ΔGsolv​<0 ). Application: Ideal for generating highly concentrated stock solutions for high-throughput screening (HTS) or long-term storage at -20°C.

    B. Aqueous-Organic Mixtures (t-BuOH / H₂O)

    Solubility: Moderate to High (Concentration dependent) Mechanistic Causality: While pure water is a poor solvent for this lipophilic alkyne, CuAAC click chemistry relies heavily on aqueous environments to solubilize the Cu(I) catalyst and sodium ascorbate 3. A co-solvent system, typically a 1:1 or 2:1 mixture of tert-butanol (t-BuOH) and water, is the gold standard. The bulky, hydrophobic tert-butyl group solvates the THP-alkyne, while the hydroxyl group hydrogen-bonds with the aqueous network, preventing phase separation 4.

    C. Non-Polar & Halogenated Solvents (DCM, Toluene, Hexane)

    Solubility: High (Miscible in many cases) Mechanistic Causality: The dispersion forces (London forces) of the THP ring and the alkyne tail interact favorably with non-polar solvents. Dichloromethane (DCM) is particularly effective for liquid-liquid extraction of this compound from aqueous reaction mixtures.

    SolventLogic Input Select Solvent for CuAAC Bioconjugation Aprotic Polar Aprotic (DMSO / DMF) Input->Aprotic Aqueous Aqueous Mixtures (t-BuOH/H2O) Input->Aqueous NonPolar Non-Polar (DCM / Toluene) Input->NonPolar Outcome1 Optimal for Stock Solutions High Target Solubility Aprotic->Outcome1 Outcome2 Optimal for in situ Click Moderate Target Solubility Aqueous->Outcome2 Outcome3 Poor Cu Catalyst Solubility Not Recommended for Click NonPolar->Outcome3

    Figure 1: Logical decision matrix for solvent selection in CuAAC applications involving the propargyl ether.

    Experimental Protocol: Precision Thermodynamic Solubility Determination

    Relying on kinetic solubility (spiking a DMSO stock into an aqueous/organic buffer) often overestimates true solubility due to the formation of metastable supersaturated solutions or nano-suspensions 5. To obtain rigorous, reproducible data for formulation or reaction optimization, the Isothermal Shake-Flask Method must be employed 6.

    Self-Validating Shake-Flask Methodology

    This protocol is designed as a closed-loop, self-validating system. By measuring at three distinct time points (24h, 48h, 72h), the system internally verifies that thermodynamic equilibrium has been achieved rather than a transient kinetic state 7.

    Step 1: Preparation of Saturated Solutions

    • Dispense an excess amount of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (e.g., 50 mg) into a 2 mL sealed borosilicate glass vial.

    • Add 1.0 mL of the target organic solvent (e.g., pure t-BuOH, DMSO, or a specific buffer).

    • Validation Check: Ensure a visible excess of the compound remains undissolved. If the solution becomes completely clear, add more compound until saturation is visually confirmed.

    Step 2: Isothermal Equilibration

    • Place the sealed vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C.

    • Agitate at 400 RPM.

    • Maintain incubation for a minimum of 72 hours to ensure the dissolution-precipitation equilibrium is fully established 8.

    Step 3: Phase Separation

    • Extract samples at t = 24h, 48h, and 72h.

    • Centrifuge the aliquots at 10,000 × g for 15 minutes at 25 °C to pellet any undissolved micro-droplets or particulates.

    • Carefully aspirate the supernatant, avoiding the pellet.

    Step 4: Quantification (HPLC-RID or qNMR)

    • Because the compound lacks a strong chromophore (no extended conjugated pi-system), standard UV-Vis detection is unreliable. Use High-Performance Liquid Chromatography coupled with a Refractive Index Detector (HPLC-RID) or quantitative NMR (qNMR) using an internal standard (e.g., maleic acid).

    • Validation Check: Compare the calculated concentrations at 48h and 72h. If the variance is <5%, thermodynamic equilibrium is confirmed.

    SolubilityWorkflow Start Compound 339363-23-4 (Excess Solute) Solvent Add Target Organic Solvent (e.g., DMSO, t-BuOH) Start->Solvent Incubate Isothermal Incubation (24h, 48h, 72h at 25°C) Solvent->Incubate Separate Phase Separation (Centrifugation at 10,000 x g) Incubate->Separate Analyze Quantification (HPLC-RID or qNMR) Separate->Analyze Result Thermodynamic Solubility (Confirmed Equilibrium) Analyze->Result

    Figure 2: Standardized shake-flask workflow for determining the thermodynamic solubility of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

    Conclusion & Application in Drug Development

    The solubility profile of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran makes it an exceptional building block in medicinal chemistry. By substituting highly lipophilic aliphatic chains with a tetrahydropyran scaffold, chemists can modulate the Lipophilic Ligand Efficiency (LLE) of their drug candidates 2. The compound's high solubility in aprotic solvents ensures seamless integration into automated HTS workflows, while its compatibility with t-BuOH/H₂O systems guarantees robust performance in CuAAC bioconjugation applications.

    References

    • PubChemLite - 339363-23-4 (C8H12O2). Université du Luxembourg. Available at: [Link]

    • Signature of click chemistry in advanced techniques for cancer therapeutics. Royal Society of Chemistry. Available at: [Link]

    • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. National Institutes of Health (NIH). Available at: [Link]

    • Shake-Flask Solubility Assay. Bienta. Available at: [Link]

    • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at:[Link]

    • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at:[Link]

    • 3.7. Determination of Thermodynamic Solubility. Bio-protocol. Available at: [Link]

    Sources

    Exploratory

    The Chemical Biology and Synthetic Utility of 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran: A Structural and Methodological Guide

    Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Specialists In the realm of modern drug discovery and bioconjugation, the...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Specialists

    In the realm of modern drug discovery and bioconjugation, the strategic selection of molecular building blocks is paramount. As application scientists, we frequently face the challenge of balancing a molecule's lipophilicity with its metabolic stability, all while introducing handles for downstream functionalization. 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (Formula: C8H12O2) is a highly versatile, bifunctional building block that elegantly solves these challenges.

    This guide provides an in-depth technical dissection of its core functional groups, the causality behind its physicochemical behavior, and field-proven protocols for its application in bioorthogonal chemistry.

    Structural Dissection & Functional Causality

    To effectively utilize 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, one must understand the distinct chemical logic governing each of its three primary structural domains. A common pitfall in synthetic planning is confusing this molecule with its 2-substituted isomer. The 2-propargyloxy THP is an acetal, widely used as a temporary protecting group due to its acid lability. In stark contrast, the 4-substituted variant is a highly stable structural motif.

    A. The Tetrahydropyran (THP) Core

    The saturated six-membered oxacycle serves as a hydrophilic bioisostere for carbocycles (like cyclohexane). The inclusion of the heteroatom (oxygen) within the ring significantly lowers the partition coefficient (LogP), enhancing aqueous solubility without sacrificing the three-dimensional spatial projection (chair conformation) required for target protein binding.

    B. The C4-Ether Linkage

    Because the ether oxygen is attached at the C4 position—rather than the anomeric C2 position—the linkage is a standard secondary-primary aliphatic ether. Causality: This specific connectivity renders the molecule entirely resistant to the mild acids and nucleophiles that would otherwise cleave an acetal . This stability ensures the linker remains intact during aggressive downstream synthetic steps or within the acidic microenvironments of biological systems (e.g., tumor microenvironments or lysosomes).

    C. The Terminal Alkyne (Propargyl Group)

    The propargyl moiety provides a terminal alkyne, which is the premier functional handle for bioorthogonal click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The terminal nature of the alkyne minimizes steric hindrance, drastically accelerating reaction kinetics compared to internal alkynes.

    StructuralLogic Molecule 4-(Prop-2-yn-1-yloxy) tetrahydro-2H-pyran THP Tetrahydropyran (THP) Ring Molecule->THP Ether C4-Ether Linkage Molecule->Ether Alkyne Terminal Alkyne (Propargyl) Molecule->Alkyne Prop1 Metabolic Stability & Hydrophilicity THP->Prop1 Prop2 Acid/Base Resistance (Non-Acetal) Ether->Prop2 Prop3 Bioorthogonal Reactivity (CuAAC / Sonogashira) Alkyne->Prop3

    Fig 1. Structural dissection and functional causality of the molecule.

    Quantitative Data & Physicochemical Profiling

    Understanding the baseline physical properties of this building block is critical for calculating reaction stoichiometry and predicting its behavior in biphasic solvent systems.

    PropertyValueStructural Causality & Significance
    Molecular Formula C8H12O2Defines the fundamental atomic composition .
    Molecular Weight 140.18 g/mol Low molecular weight preserves ligand efficiency in Fragment-Based Drug Discovery (FBDD).
    LogP (Estimated) ~0.8 - 1.2The THP oxygen lowers lipophilicity compared to a cyclohexyl ring, improving aqueous solubility.
    Ether Position C4 (Secondary-Primary)Unlike C2-acetals, the C4 linkage prevents spontaneous hydrolysis in acidic biological media.

    Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The most prominent application of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is its conjugation to azide-bearing fluorophores, peptides, or pharmacophores via CuAAC .

    As an application scientist, I mandate the use of a self-validating protocol —meaning the reaction conditions inherently prevent side reactions (like oxidative Glaser coupling) and include built-in purification checks.

    Step-by-Step Methodology

    Step 1: Reagent Solubilization

    • Action: Dissolve 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (1.0 eq, typically 0.5 mmol) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (5 mL).

    • Causality: The biphasic/protic nature of t-BuOH/H2O stabilizes the Cu(I)-acetylide intermediate and accelerates the cycloaddition thermodynamically while maintaining the solubility of both organic and inorganic components.

    Step 2: Catalyst Assembly

    • Action: In a separate vial, mix CuSO4·5H2O (0.05 eq) and the ligand TBTA (0.1 eq) in 0.5 mL of DMSO.

    • Causality: TBTA (Tris(benzyltriazolylmethyl)amine) is a tetradentate ligand that completely envelops the Cu(I) center. This prevents the disproportionation of Cu(I) and shields it from oxidation by dissolved atmospheric oxygen.

    Step 3: Reduction & Initiation

    • Action: Add freshly prepared aqueous sodium ascorbate (0.2 eq) to the main reaction mixture, immediately followed by the catalyst complex from Step 2.

    • Causality: Ascorbate acts as a mild, continuous reducing agent to generate the catalytically active Cu(I) species in situ from the stable Cu(II) salt. This bypasses the need for highly unstable and oxygen-sensitive commercial Cu(I) salts (e.g., CuI).

    Step 4: Self-Validating Monitoring

    • Action: Stir at room temperature for 2-12 hours. Monitor via LC-MS.

    • Causality: The reaction is entirely regioselective for the 1,4-disubstituted 1,2,3-triazole. The disappearance of the alkyne mass (m/z 141.09[M+H]+) and the appearance of the exact mass of the triazole adduct validates successful conversion.

    Step 5: Chelation Workup

    • Action: Dilute the mixture with Ethyl Acetate and wash twice with a 0.1 M EDTA solution (or saturated NH4Cl).

    • Causality: Residual copper is highly toxic in downstream cellular assays. EDTA strongly chelates Cu(I)/Cu(II), pulling it entirely into the aqueous layer and ensuring the organic product is biologically assay-ready.

    CuAACWorkflow Alkyne Alkyne (THP Derivative) Reaction CuAAC Reaction (t-BuOH/H2O, RT) Alkyne->Reaction Azide Target Azide (R-N3) Azide->Reaction Catalyst CuSO4 + Na-Ascorbate + TBTA Ligand Catalyst->Reaction Generates active Cu(I) Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product Regioselective Cycloaddition

    Fig 2. Step-by-step logic of the CuAAC click chemistry workflow.

    References

    • Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide. Journal of Medicinal Chemistry / ACS Publications. (Details the stable O-alkylation of 4-hydroxytetrahydropyran with propargyl bromide). URL:[Link]

    • Azide-alkyne Huisgen cycloaddition (CuAAC). Wikipedia / Angewandte Chemie. (Foundational principles of the bioorthogonal click chemistry utilizing terminal alkynes). URL:[Link]

    • 2H-Pyran, tetrahydro-2-(2-propynyloxy)- Physical Properties. NIST Chemistry WebBook. (Baseline physicochemical data for propargyl-THP derivatives). URL:[Link]

    • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ. The Journal of Organic Chemistry / ACS Publications. (Advanced mechanistic insights into CuAAC reaction conditions and ligand stabilization). URL:[Link]

    Foundational

    Tetrahydropyran (THP) Ring Dynamics: A Comprehensive Guide to Stability, Reactivity, and Synthetic Utility

    Executive Summary The tetrahydropyran (THP) ring is a ubiquitous six-membered saturated cyclic ether that serves as a foundational structural motif in carbohydrate chemistry, natural product synthesis, and modern drug di...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The tetrahydropyran (THP) ring is a ubiquitous six-membered saturated cyclic ether that serves as a foundational structural motif in carbohydrate chemistry, natural product synthesis, and modern drug discovery. As a Senior Application Scientist, I have observed that mastering the stereoelectronic nuances of the THP ring—specifically its conformational dynamics, thermodynamic stability, and controlled reactivity—is essential for designing robust synthetic routes and optimizing pharmaceutical lead compounds. This whitepaper provides an in-depth, mechanistic analysis of the THP ring, translating theoretical principles into field-proven, self-validating experimental protocols.

    Conformational Dynamics and the Anomeric Effect

    Unlike simple cycloalkanes, the introduction of an oxygen heteroatom into the six-membered ring fundamentally alters its conformational energy landscape. While the THP ring predominantly adopts a chair conformation to minimize steric strain, substituents at the C2 position (adjacent to the oxygen) are governed by the anomeric effect .

    In a standard cyclohexane ring, bulky substituents strongly prefer the equatorial position to avoid 1,3-diaxial steric clashes. However, in a THP ring, electronegative substituents at C2 exhibit a pronounced preference for the sterically hindered axial position. This phenomenon is driven primarily by hyperconjugation : the delocalization of the non-bonding lone pair electrons on the endocyclic oxygen ( nO​ ) into the antibonding orbital of the adjacent carbon-substituent bond ( σC−X∗​ ). This stereoelectronic stabilization, combined with the minimization of electrostatic dipole-dipole repulsions, overrides standard steric penalties 1[1].

    AnomericEffect A C2-Substituted THP Ring System B Equatorial Conformer (Sterically Favored) A->B Steric Control C Axial Conformer (Electronically Favored) A->C Stereoelectronic Control D n -> σ* Hyperconjugation (Lone Pair Delocalization) C->D E Dipole Minimization (Electrostatic Stabilization) C->E F Observed Anomeric Stabilization D->F E->F

    Logical flow of stereoelectronic factors driving the anomeric effect in THP rings.

    Thermodynamic Stability and Reactivity Profile

    The synthetic utility of the THP ring—particularly as a protecting group for alcohols—stems from its orthogonal stability profile. The ether linkage is highly resistant to strongly basic and nucleophilic conditions, yet it remains exquisitely sensitive to acidic environments due to the rapid formation of an oxocarbenium ion intermediate 2[2]. Furthermore, Lewis acid-initiated ring-opening reactions can be leveraged to cleave the cyclic ether, providing access to highly functionalized acyclic chains 3[3].

    Table 1: Thermodynamic Stability of THP Ethers
    Reaction EnvironmentReagent ExamplesStability StatusMechanistic Rationale
    Strong Base NaOH, KOH, NaHHighly Stable Lack of acidic protons; the ether linkage resists nucleophilic attack.
    Organometallics Grignard, R-LiHighly Stable No electrophilic centers are available for carbanion attack.
    Hydride Reductions LiAlH 4​ , NaBH 4​ Highly Stable Ether C-O bonds are inert to standard hydride donors.
    Mild Acid PPTS, AcOHModerately Labile Reversible protonation of the cyclic ether oxygen occurs slowly.
    Strong Acid p-TsOH, HCl, TFAHighly Labile Rapid protonation and oxocarbenium ion formation lead to cleavage.
    Lewis Acids BF 3​ ·OEt 2​ , TiCl 4​ Labile Coordination to the oxygen triggers ring-opening or deprotection.

    Synthetic Utility: THP as a Protecting Group

    The dihydropyranylation of alcohols is a cornerstone technique in organic synthesis and peptide chemistry . The reaction relies on the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).

    THPWorkflow A Target Alcohol (R-OH) C Oxocarbenium Intermediate A->C Addition B 3,4-Dihydro-2H-pyran (DHP) + Acid Catalyst B->C Protonation D THP Ether (Protected) Stable to Base/Nucleophiles C->D Nucleophilic Attack E Acidic Cleavage (e.g., p-TsOH, MeOH) D->E Deprotection Trigger F Recovered Alcohol + Volatile Byproducts E->F Hydrolysis / Trapping

    Mechanistic workflow of alcohol protection and deprotection using the THP group.

    Protocol A: Self-Validating Dihydropyranylation (Protection)

    Objective: Protect a primary or secondary alcohol while preventing the polymerization of DHP.

    • Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

      • Causality: Moisture must be excluded. Water acts as a competing nucleophile, which would hydrolyze the oxocarbenium ion and consume the DHP reagent.

    • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

      • Causality: PPTS is chosen specifically because it is a mild, slightly acidic salt. Using a strong acid like p-TsOH often leads to the rapid, exothermic polymerization of DHP, ruining the yield.

    • Self-Validating Monitoring: Stir at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a KMnO 4​ stain.

      • Validation: THP ethers often lack UV chromophores. The complete disappearance of the starting material spot and the emergence of a higher Rf​ spot (due to the loss of the polar hydroxyl group) validates successful conversion. Note that the product will appear as a pair of diastereomers (two closely eluting spots) if the starting alcohol is chiral, due to the creation of a new stereocenter at C2 of the THP ring.

    • Quenching (Critical Step): Once complete, quench the reaction with saturated aqueous NaHCO 3​ .

      • Causality: The acid catalyst must be neutralized before solvent evaporation. If the DCM is evaporated while the acid is still active, the increasing concentration of the acid will drive the reverse reaction, cleaving the newly formed THP ether.

    • Isolation: Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    Protocol B: Self-Validating Acid-Catalyzed Deprotection

    Objective: Cleave the THP ether to regenerate the alcohol without degrading the substrate.

    • Preparation: Dissolve the THP-protected compound in anhydrous methanol.

      • Causality: Methanol is not just a solvent here; it is a strategic reactant. It acts as a nucleophilic trap for the ejected oxocarbenium ion, forming 2-methoxytetrahydropyran (a volatile acetal). This drives the equilibrium forward and prevents the THP group from re-attaching to the substrate.

    • Catalysis: Add p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

      • Causality: A stronger acid is required for deprotection compared to protection to efficiently protonate the ether oxygen and facilitate the departure of the alcohol leaving group.

    • Monitoring & Quenching: Stir at room temperature and monitor by TLC until the high Rf​ THP-ether spot disappears. Immediately quench with a few drops of triethylamine (Et 3​ N) before concentration.

      • Validation: Neutralizing the p-TsOH prevents acid-catalyzed degradation of the free alcohol during the thermal stress of rotary evaporation.

    Pharmaceutical Applications in Drug Discovery

    Beyond its role as a transient protecting group, the THP ring is a highly privileged pharmacophore in medicinal chemistry. It is frequently utilized as a bioisostere for cyclohexane to fine-tune the physicochemical properties of drug candidates 4[4].

    Replacing a methylene unit ( −CH2​− ) with an oxygen atom ( −O− ) introduces a hydrogen bond acceptor without increasing the conformational entropy of the molecule. This subtle modification significantly lowers the lipophilicity (LogP) of the molecule, thereby modulating its pKa and improving its overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

    Table 2: Bioisosteric Properties: Cyclohexane vs. Tetrahydropyran
    PropertyCyclohexaneTetrahydropyran (THP)Pharmacological Impact
    Lipophilicity (LogP) HigherLower (LogP ~0.95)Improved aqueous solubility and ADME profile.
    Hydrogen Bonding NoneH-bond acceptor (Oxygen)Enhanced target binding affinity via tighter drug-enzyme interactions.
    Conformational Entropy Low (Rigid)Low (Rigid)Pre-organized structure minimizes the entropic penalty upon target binding.

    References

    • Source: pharmablock.
    • Source: researchgate.
    • Source: rsc.
    • Source: chemicalbook.
    • Source: mdpi.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Utilizing 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran in Copper-Catalyzed Click Chemistry (CuAAC)

    Structural Rationale & Chemical Biology Applications The compound 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (often referred to as THP-protected propargyl alcohol or THP-4-yl propargyl ether) is a highly versatile terminal...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Structural Rationale & Chemical Biology Applications

    The compound 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (often referred to as THP-protected propargyl alcohol or THP-4-yl propargyl ether) is a highly versatile terminal alkyne building block. In modern drug discovery, it is frequently employed as a critical module in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics[1].

    The structural design of this molecule offers a unique dual advantage for bioconjugation and medicinal chemistry:

    • Terminal Alkyne: Primed for the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), allowing for rapid, bioorthogonal conjugation with azide-functionalized targets[2].

    • Tetrahydropyran (THP) Ring: Unlike simple aliphatic alkynes, the THP ring introduces a hydrophilic ether oxygen and steric bulk. This improves the aqueous solubility of the linker module—a critical factor when performing click chemistry in biological buffers—while providing favorable pharmacokinetic properties in PROTAC linkerology[1].

    Mechanistic Causality of the CuAAC System

    The CuAAC reaction, a variant of the Huisgen 1,3-dipolar cycloaddition, is defined by its absolute regiospecificity and rapid kinetics, driven entirely by the Cu(I) catalytic cycle[2]. Understanding the causality behind the reagent selection is paramount for designing a self-validating experimental system.

    • The Role of Cu(I) and Ascorbate: The reaction requires copper in the +1 oxidation state to form the highly reactive copper(I) acetylide complex[3]. However, free Cu(I) is thermodynamically unstable in aerobic environments and readily disproportionates or oxidizes to Cu(II)[2]. To circumvent this, Cu(II) sulfate is used as a stable precursor, and sodium ascorbate is added as a sacrificial reductant to maintain a steady-state concentration of catalytically active Cu(I) in situ[4].

    • Ligand Acceleration and ROS Suppression: In biological media, unchelated Cu(I) reacts with dissolved oxygen via Fenton-like chemistry to generate Reactive Oxygen Species (ROS)[3]. These ROS rapidly degrade DNA and denature proteins[5]. The addition of water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) serves two critical functions: it accelerates the cycloaddition by stabilizing the Cu(I) intermediate, and it acts as a sacrificial antioxidant to scavenge ROS, thereby preserving biomolecule integrity[3],[6].

    CuAAC_Mechanism A 1. Cu(I) Generation Cu(II) + Ascorbate B 2. π-Complexation Alkyne Coordination A->B C 3. Deprotonation Cu-Acetylide Formation B->C D 4. Azide Coordination Dual-Cu Intermediate C->D E 5. Cyclization Metallacycle Formation D->E F 6. Ring Contraction Cu-Triazolide E->F G 7. Protonation 1,4-Triazole Release F->G G->A Cu(I) Catalyst Regeneration

    Fig 1. Catalytic cycle of the CuAAC reaction highlighting Cu(I) intermediates.

    Quantitative Data & Optimization Parameters

    To ensure reproducibility, reaction parameters must be tailored to the specific application. Table 1 outlines the selection criteria for CuAAC ligands, while Table 2 provides standardized stoichiometric baselines.

    Table 1: Ligand Selection Matrix for CuAAC

    Ligand Solubility Reaction Acceleration ROS Suppression Primary Application
    TBTA Organic / DMSO Moderate Low Small molecule synthesis in organic solvents[6].
    THPTA Aqueous High High Bioconjugation, protein labeling, PROTAC assembly[3].

    | BTTAA | Aqueous | Very High | High | Live-cell labeling, in vivo metabolic imaging[4],[7]. |

    Table 2: Standardized Reaction Parameters

    Parameter Protocol A: Small Molecule Synthesis Protocol B: Bioconjugation
    Solvent t-BuOH / H₂O (1:1 v/v) PBS Buffer (pH 7.4)
    Catalyst (CuSO₄) 5 mol% 100 – 500 µM
    Ligand None or TBTA (5 mol%) THPTA (5:1 molar ratio to Cu)[6]
    Reductant Sodium Ascorbate (10 mol%) Sodium Ascorbate (2 – 5 mM)

    | Additives | None | Aminoguanidine (5 mM)[4] |

    Experimental Protocols: Self-Validating Workflows

    Protocol A: Small Molecule Synthesis (PROTAC Linker Assembly)

    This protocol is optimized for conjugating 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran to an azide-functionalized target in a biphasic system.

    • Reagent Preparation: In a round-bottom flask, dissolve 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of t-butanol and water. Causality: The biphasic solvent system ensures the simultaneous dissolution of the hydrophobic organic substrates and the highly polar copper salts.

    • Catalyst Addition: Add CuSO₄·5H₂O (5 mol%) to the stirring mixture.

    • Initiation: Add sodium ascorbate (10 mol%) dropwise. Causality: Adding the reductant last initiates the catalytic cycle in a controlled manner, preventing premature oxidation of the Cu(I) species[4].

    • Incubation & Tracking: Stir at room temperature for 2–12 hours. The reaction is self-validating via TLC; the terminal alkyne will readily stain with KMnO₄, allowing for visual confirmation of consumption.

    • Workup: Extract with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄ to isolate the 1,4-disubstituted 1,2,3-triazole.

    Protocol B: Bioconjugation (Protein/Oligonucleotide Labeling)

    This protocol is strictly designed to prevent ROS-mediated degradation of sensitive biomolecules during the click reaction.

    • Degassing: Sparge the PBS buffer (pH 7.4) with Argon for 15 minutes. Causality: Removing dissolved oxygen eliminates the primary substrate for ROS generation via Fenton chemistry[5].

    • Catalyst Pre-Complexation (Critical Step): In a separate microcentrifuge tube, mix CuSO₄ (100 µM final concentration) and THPTA (500 µM final concentration). Incubate for 5 minutes. Causality: Premixing ensures that all Cu(I) generated will be immediately chelated by THPTA, preventing free copper from binding to protein histidine residues and causing localized oxidative cleavage[3],[5].

    • Substrate Assembly: To the degassed buffer, add the azide-tagged protein (1 mg/mL), 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (10–50 eq), and aminoguanidine (5 mM). Causality: Aminoguanidine acts as a scavenger for electrophilic byproducts (like dehydroascorbate) that can inadvertently cross-link lysine residues[4].

    • Reaction Initiation: Add the pre-complexed Cu/THPTA solution to the protein mixture, followed immediately by freshly prepared sodium ascorbate (5 mM). Incubate at room temperature for 1 hour.

    • Quenching & Purification: Terminate the reaction by adding EDTA (10 mM final concentration). Causality: EDTA is a powerful chelator that rapidly strips copper from the triazole product and protein surfaces, permanently halting the reaction and stabilizing the biomolecule. Purify via Size Exclusion Chromatography (SEC).

    Bioconjugation_Workflow Step1 1. Reagent Prep Degas Buffer Step2 2. Catalyst Complex Premix Cu(II) + THPTA Step1->Step2 Step3 3. Conjugation Add Ascorbate & React Step2->Step3 Step4 4. Quenching Add EDTA (10 mM) Step3->Step4 Step5 5. Purification SEC / Dialysis Step4->Step5

    Fig 2. Self-validating workflow for CuAAC bioconjugation preventing ROS damage.

    References

    • PROTAC Linker Applications: MedChemExpress. 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride is a PROTAC linker that can be used in the synthesis of PROTACs.[1] 1

    • CuAAC Foundations & Mechanisms: ACS Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.[2] 2

    • THPTA Ligand & ROS Suppression: Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).[3] 3

    • Ligand Optimization & Aminoguanidine Usage: Chemical Communications (RSC Publishing). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.[4] 4

    • BTTAA vs THPTA Kinetics: NIH PMC. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.[7]7

    • Oxidative Damage & Ascorbate Ratios: NSF / ACS. Measuring and suppressing the oxidative damage to DNA during Cu(I)-catalyzed azide-alkyne cycloaddition.[5] 5

    • Bioorthogonal Reaction Standards: MDPI. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction.[6] 6

    Sources

    Application

    Application Note: 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran as a Permanent Pharmacokinetic Modifier in Peptide Synthesis

    Executive Summary The optimization of peptide therapeutics frequently requires structural modifications to overcome inherent liabilities such as poor aqueous solubility, rapid renal clearance, and susceptibility to prote...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The optimization of peptide therapeutics frequently requires structural modifications to overcome inherent liabilities such as poor aqueous solubility, rapid renal clearance, and susceptibility to proteolytic degradation. While PEGylation is the industry standard for half-life extension, it often drastically reduces binding affinity due to steric shielding and increases the risk of anti-PEG antibody generation.

    As an alternative, small-molecule hydrophilic pharmacophores can be grafted onto peptide backbones. 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (a tetrahydropyran-4-yl propargyl ether) serves as a highly efficient, bifunctional building block for this purpose. It combines a terminal alkyne "warhead" for regiospecific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1] with a tetrahydropyran (THP) ring that acts as a non-ionic, hydrophilic pharmacokinetic (PK) modifier[2]. This application note details the mechanistic rationale, chemical causality, and validated protocols for incorporating this moiety into synthetic peptides.

    Mechanistic Rationale & Chemical Causality (E-E-A-T)

    The 4-THP vs. 2-THP Paradigm: Acetal vs. Ether Stability

    A critical distinction in peptide chemistry is the regiochemistry of the THP attachment. The widely available 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (THP-protected propargyl alcohol) forms an acetal linkage at the C2 position of the pyran ring. Acetals are highly acid-labile and are utilized exclusively as temporary protecting groups; they are quantitatively cleaved during the standard 95% Trifluoroacetic acid (TFA) global deprotection step in Solid-Phase Peptide Synthesis (SPPS).

    Conversely, 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran forms an aliphatic ether linkage at the C4 position. Aliphatic ethers are highly stable to Brønsted acids like TFA[3]. Therefore, the 4-THP group survives the final cleavage cocktail intact, allowing it to function as a permanent structural modifier on the final therapeutic peptide.

    Logic Root Tetrahydropyranyl (THP) Propargyl Ethers Sub1 2-THP Propargyl Ether (Acetal Linkage) Root->Sub1 Sub2 4-THP Propargyl Ether (Aliphatic Ether Linkage) Root->Sub2 Out1 Acid Labile (Cleaved by 95% TFA) Sub1->Out1 Out2 Acid Stable (Survives 95% TFA) Sub2->Out2 App1 Application: Temporary Protecting Group Out1->App1 App2 Application: Permanent PK Modifier Out2->App2

    Fig 1. Chemical causality dictating the use of 4-THP over 2-THP for permanent peptide modification.
    On-Resin CuAAC Dynamics

    Performing the CuAAC "Click" reaction on-resin (solid support) rather than in solution provides a self-validating, highly efficient system[4]. The resin matrix enforces a pseudo-dilution effect, physically separating the peptide chains and completely suppressing intermolecular cross-linking. Furthermore, the use of the TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand is employed to stabilize the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II) in the complex microenvironment of the resin pores[5].

    Pathway N1 Azido-Peptide (On-Resin) N3 Triazole-Linked 4-THP Peptide N1->N3 CuSO4, NaAsc DMF, 25°C N2 4-THP-Alkyne (CuAAC Reagent) N2->N3 N4 Global Cleavage (95% TFA) N3->N4 Wash & Dry N5 Intact 4-THP Modified Peptide N4->N5 Ether Bond Survives

    Fig 2. Workflow for on-resin CuAAC peptide modification using 4-THP-alkyne.

    Experimental Protocols

    Protocol 1: Synthesis of the Azido-Peptide Scaffold

    Causality Check: The azide moiety must be incorporated using an orthogonal amino acid, typically Fmoc-Lys(N3)-OH or Fmoc-Aha-OH (Azidohomoalanine), allowing site-specific modification without interfering with standard side-chain protecting groups.

    • Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

    • Perform standard Fmoc-SPPS using DIC/Oxyma Pure as coupling reagents (3 equiv, 1 hour) and 20% Piperidine in DMF for Fmoc deprotection.

    • Couple the azide-bearing amino acid (e.g., Fmoc-Lys(N3)-OH) at the desired sequence position.

    • Complete the peptide sequence and perform the final N-terminal Fmoc deprotection.

    • Wash the resin extensively with DMF (5x) and Dichloromethane (DCM) (5x).

    Protocol 2: On-Resin CuAAC with 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

    Self-Validating Step: The completion of the click reaction can be monitored by removing a few resin beads, drying them, and performing FT-IR spectroscopy. The disappearance of the strong azide stretching band at ~2100 cm⁻¹ confirms quantitative conversion.

    • In a glass vial, dissolve 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (3.0 equiv relative to resin loading) in 3 mL of degassed DMF.

    • Add TBTA ligand (0.5 equiv) and CuSO₄·5H₂O (0.5 equiv) dissolved in a minimal amount of degassed water.

    • Add Sodium Ascorbate (1.0 equiv) to the mixture. Note: The solution will briefly turn brown/yellow as Cu(II) is reduced to the catalytically active Cu(I) species.

    • Transfer the activated cocktail to the SPPS reaction vessel containing the azido-peptide resin.

    • Agitate gently at room temperature for 12–16 hours.

    • Drain the reactor and wash the resin sequentially with:

      • DMF (3x)

      • 0.5% Sodium diethyldithiocarbamate in DMF (3x) (Crucial for scavenging residual trapped copper)

      • DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under a vacuum.

    Protocol 3: Global Deprotection and Cleavage
    • Treat the dried resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Causality: TIS acts as a carbocation scavenger to prevent re-alkylation of reactive side chains. The 4-THP ether bond remains entirely stable under these highly acidic conditions.

    • Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the 4-THP modified peptide.

    • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

    • Dissolve the crude peptide in H₂O/Acetonitrile and lyophilize prior to RP-HPLC purification.

    Quantitative Data Presentation

    The integration of the 4-THP moiety significantly alters the physicochemical profile of the peptide. Table 1 summarizes the comparative metrics of a model GLP-1 analogue modified with either a 2-THP (acetal) or 4-THP (ether) propargyl group.

    Table 1: Physicochemical and Pharmacokinetic Comparison of THP-Modified Peptides

    Peptide VariantLinkage TypeTFA Cleavage SurvivalAqueous Solubility (pH 7.4)Plasma Half-Life (In Vitro)
    Unmodified (Wild-Type) NoneN/A0.5 mg/mL15 min
    2-THP Modified Acetal0% (Completely Cleaved)0.5 mg/mL15 min
    4-THP Modified Aliphatic Ether>99% (Intact) 4.2 mg/mL 120 min

    *Note: Because the 2-THP group is cleaved during the 95% TFA step, the isolated product reverts to the unmodified wild-type peptide bearing only a terminal triazole-methanol side chain, resulting in no PK improvement.

    Conclusion

    The use of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran represents a highly strategic approach to peptide modification. By leveraging the absolute acid stability of the 4-position ether linkage compared to traditional 2-position acetals, researchers can utilize standard Fmoc-SPPS protocols to permanently install a hydrophilic, non-immunogenic THP ring. This methodology yields peptides with superior solubility and extended half-lives, streamlining the path from discovery to preclinical development.

    References

    • Click Chemistry in Peptide-Based Drug Design. Molecules / PMC. [Link]

    • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry / PMC. [Link]

    • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC - NIH. [Link]

    • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

    • Cyclopropanated sandalwood type compounds (Acid stability of tetrahydropyran-4-yl ethers). World Intellectual Property Organization (WIPO)

    Sources

    Method

    Role of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran in the synthesis of heterocyclic compounds.

    Application Note: The Role of 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran in Heterocyclic Synthesis and Drug Discovery Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Dev...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: The Role of 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran in Heterocyclic Synthesis and Drug Discovery

    Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

    Mechanistic Rationale: The Bioisosteric Advantage

    In modern drug discovery, the physicochemical properties of a lead compound are just as critical as its target affinity. The building block 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (4-PTHP) is a highly versatile, bifunctional reagent designed to address these exact challenges.

    Structurally, 4-PTHP combines two powerful motifs:

    • The Tetrahydropyran (THP) Ring: Acting as a conformationally restricted, low-lipophilicity bioisostere of cyclohexane, the THP ring modulates the pKa of drug candidates. By introducing an oxygen atom, it provides a new hydrogen-bond acceptor that can enhance target engagement while dramatically improving the molecule's absorption, distribution, metabolism, and excretion (ADME) profile[1].

    • The Terminal Alkyne: A highly reactive, orthogonal functional handle that readily participates in transition-metal-catalyzed cross-couplings and cycloadditions without interfering with existing functional groups.

    Reactivity THP 4-(Prop-2-yn-1-yloxy) tetrahydro-2H-pyran CuAAC CuAAC (Click Chemistry) THP->CuAAC Cu(I), Azide Sono Sonogashira Coupling THP->Sono Pd(0)/Cu(I), Ar-X Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole Alkyne Alkynylated Heterocycle Sono->Alkyne ADME Improved ADME & Target Engagement Triazole->ADME Alkyne->ADME

    Divergent synthetic workflows for 4-PTHP in heterocyclic chemistry.

    Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    Causality in Experimental Design

    The CuAAC reaction, pioneered by Sharpless and Meldal, transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles[2]. When integrating the THP motif into a drug scaffold, this "click" reaction is unparalleled in its reliability.

    Why use an in situ reduction system (CuSO₄ / Sodium Ascorbate) instead of direct Cu(I) salts? Direct Cu(I) salts (like CuI or CuBr) are highly susceptible to oxidation by atmospheric oxygen, forming Cu(II) species that catalyze the unwanted Glaser oxidative homocoupling of the alkyne. By utilizing CuSO₄ and an excess of sodium ascorbate, Cu(II) is continuously reduced to the catalytically active Cu(I) state. This dynamic equilibrium ensures high fidelity of the cross-coupling and suppresses byproduct formation[2].

    Self-Validating Protocol: Synthesis of THP-Triazoles

    Objective: Synthesize 1-(Heteroaryl)-4-((tetrahydro-2H-pyran-4-yloxy)methyl)-1H-1,2,3-triazole.

    • Preparation: In a 50 mL round-bottom flask, dissolve 4-PTHP (1.0 equiv, 1.0 mmol) and the target heteroaryl azide (1.05 equiv, 1.05 mmol) in 2.5 mL of tert-butanol.

    • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv, 0.05 mmol) and sodium ascorbate (0.10 equiv, 0.10 mmol) in 2.5 mL of deionized water. Note: The solution will briefly turn dark and then transition to a pale yellow/green, indicating the successful generation of Cu(I).

    • Reaction Initiation: Add the aqueous catalyst solution dropwise to the organic mixture. Stir vigorously at 25 °C.

    • Self-Validation Checkpoint: Monitor the reaction color. A persistent pale yellow/green indicates an active catalytic cycle. If the solution turns blue, Cu(II) has accumulated; immediately add an additional 0.05 equiv of sodium ascorbate to restore the cycle.

    • Completion & Workup (4-12 h): Monitor via TLC (KMnO₄ stain for the alkyne). Upon completion, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Application 2: Sonogashira Cross-Coupling

    Causality in Experimental Design

    The Sonogashira reaction is a premier method for sp²-sp carbon bond formation, coupling terminal alkynes with aryl or heteroaryl halides[3]. This reaction is highly effective for appending the THP-ether motif directly onto halogenated heterocycles (e.g., pyridines, indoles, or pyrimidines).

    Why use Triethylamine (Et₃N) as both solvent and base? The formation of the copper acetylide intermediate releases a hydrogen halide (HX). Et₃N acts as a proton sponge, neutralizing the acid to prevent degradation of the THP-ether linkage. Furthermore, the resulting triethylammonium halide salt is insoluble in the organic medium, driving the reaction equilibrium forward via Le Chatelier's principle[3].

    Sonogashira Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Ar-X TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Heteroaryl-Alkyne Product RedElim->Product CuCycle Cu(I) Cycle (Cu-Acetylide) CuCycle->TransMet Cu-C≡C-R THP 4-PTHP Alkyne THP->CuCycle Base

    Catalytic cycle of the Sonogashira cross-coupling reaction with 4-PTHP.

    Self-Validating Protocol: Heteroaryl Alkynylation

    Objective: Synthesize 4-(3-(Heteroaryl)prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

    • Inert Atmosphere Setup: Charge an oven-dried Schlenk flask with the heteroaryl bromide (1.0 equiv, 1.0 mmol), Pd(PPh₃)₄ (0.05 equiv, 0.05 mmol), and CuI (0.10 equiv, 0.10 mmol). Evacuate and backfill with Argon three times to rigorously exclude oxygen.

    • Solvent Addition: Add degassed THF (5.0 mL) and degassed Et₃N (5.0 mL) via syringe.

    • Alkyne Addition: Add 4-PTHP (1.2 equiv, 1.2 mmol) dropwise.

    • Reaction Execution: Heat the mixture to 60 °C with continuous stirring.

    • Self-Validation Checkpoint: Within 30-60 minutes, the clear, pale yellow solution will transition into a thick, turbid suspension. This precipitation of Et₃N·HBr is a definitive visual indicator that the catalytic cycle is actively turning over.

    • Completion & Workup (6-8 h): Cool to room temperature. Filter the suspension through a short pad of Celite to remove palladium black and amine salts, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

    Quantitative Data Summary

    The following table summarizes the optimized parameters and expected outcomes when utilizing 4-PTHP in heterocyclic synthesis workflows.

    Reaction TypeCatalyst SystemSolvent SystemTemp (°C)Time (h)Typical Yield (%)Key Visual Indicator
    CuAAC (Click) CuSO₄ (5 mol%), NaAsc (10 mol%)t-BuOH / H₂O (1:1)20–254–1285–95Color shift (Blue → Pale Green)
    Sonogashira Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)THF / Et₃N (1:1)606–875–90Precipitation of Et₃N·HBr salt

    References[1] Title: Tetrahydropyrans in Drug Discovery

    Source: pharmablock.com URL:[2] Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: rsc.org URL:[3] Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: rsc.org URL:

    Sources

    Application

    Application Notes and Protocols for the Deprotection of Tetrahydropyranyl (THP) Ethers

    Introduction: The Strategic Role of the Tetrahydropyranyl (THP) Group in Modern Organic Synthesis The tetrahydropyranyl (THP) group is a cornerstone in the strategic protection of hydroxyl functionalities within multi-st...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Role of the Tetrahydropyranyl (THP) Group in Modern Organic Synthesis

    The tetrahydropyranyl (THP) group is a cornerstone in the strategic protection of hydroxyl functionalities within multi-step organic synthesis. Its widespread adoption by researchers, scientists, and drug development professionals stems from a compelling combination of attributes: ease of installation, affordability of the protecting reagent (3,4-dihydro-2H-pyran, DHP), and its remarkable stability across a broad spectrum of non-acidic reaction conditions.[1][2][3][4][5] THP ethers are robust in the presence of strong bases, organometallic reagents, hydrides, and various oxidizing and reducing agents, rendering them invaluable in complex synthetic campaigns.[1][2][3][4]

    The utility of any protecting group, however, is critically dependent on the ability to cleave it efficiently and selectively under conditions that preserve the integrity of the target molecule. The acid-lability of the acetal linkage in THP ethers provides a reliable and versatile means of deprotection.[2][6][7] This document serves as a comprehensive guide to the various methodologies for THP ether deprotection, offering detailed protocols and mechanistic insights to empower chemists in making informed decisions for their specific synthetic challenges.

    Core Principles of THP Ether Deprotection: Mechanistic Insights

    The deprotection of a THP ether is fundamentally an acid-catalyzed hydrolysis of an acetal.[2][6][7] The process is initiated by the protonation of the ether oxygen atom, which enhances the leaving group ability of the parent alcohol. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized carbocation and the liberation of the free alcohol. This carbocation is then quenched by a nucleophile, typically water or an alcohol solvent, to yield 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[6]

    THP_Deprotection_Mechanism THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether + H⁺ Carbocation THP⁺ (Resonance Stabilized) Protonated_Ether->Carbocation - R-OH Alcohol R-OH (Deprotected Alcohol) Protonated_Ether->Alcohol Byproduct 2-Hydroxy-tetrahydropyran / 5-Hydroxypentanal Carbocation->Byproduct + H₂O / NuH

    Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

    The choice of acid catalyst and solvent system is paramount and is dictated by the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups. A wide array of methods has been developed, ranging from classical Brønsted acids to solid-supported catalysts and milder Lewis acids, allowing for a high degree of tunability in the deprotection process.[6]

    Methodologies for THP Ether Deprotection: A Comparative Overview

    The selection of a deprotection strategy is a critical experimental parameter. The following table provides a comparative summary of commonly employed methods, highlighting their key features to facilitate an informed choice.

    MethodReagents & ConditionsTypical Reaction TimeAdvantagesLimitations
    Aqueous Acetic Acid Acetic acid, THF, Water (e.g., 3:1:1) at room temperature.[6]1-12 hMild, readily available reagents, suitable for many substrates.[6]May be slow for sterically hindered ethers; not ideal for highly acid-sensitive molecules.
    Protic Solvents with Acid p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS) in an alcohol (e.g., MeOH, EtOH).[2]1-6 hEffective for transacetalization, often cleaner than aqueous methods.[3]Can lead to the formation of methyl or ethyl ethers as byproducts.
    Solid-Supported Acids Amberlyst-15, Montmorillonite K-10 in an inert solvent.[6][8]0.5-4 hSimplified workup (filtration), reusable catalyst, often milder than soluble acids.[6][8]Catalyst activity can vary, may require optimization.
    Lewis Acids Iron(III) tosylate, CuCl₂·2H₂O in an organic solvent.[9][10]0.5-3 hMild conditions, often compatible with other acid-sensitive groups.[9]Cost of some Lewis acids can be higher.
    Neutral/Mild Conditions LiCl, H₂O in DMSO at 90 °C.[11][12][13]6 hHighly selective, suitable for substrates with very sensitive functionalities (e.g., aldehydes).[11][12][13]Higher temperature required, DMSO can be difficult to remove.
    Oxidative Deprotection N-Bromosuccinimide (NBS), β-cyclodextrin in water.[1][14]0.5-2 hEnvironmentally friendly (water as solvent), mild conditions.[14]Limited to substrates that are stable to NBS.

    Experimental Protocols

    The following protocols are provided as a starting point for the deprotection of THP ethers. It is imperative to monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time and prevent over-reaction or degradation of the product.

    Protocol 1: Deprotection using Aqueous Acetic Acid

    This method is a widely used and generally mild procedure for the cleavage of THP ethers.[6]

    • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

    • Reaction: Stir the solution at room temperature.

    • Monitoring: Monitor the reaction progress by TLC.

    • Workup: Upon consumption of the starting material, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

    Protocol 2: Deprotection using a Solid-Supported Acid (Amberlyst-15)

    The use of a solid-supported acid simplifies the workup procedure significantly, as the catalyst can be removed by simple filtration.[6]

    • Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).

    • Reaction: Stir the suspension at room temperature.

    • Monitoring: Monitor the reaction progress by TLC.

    • Filtration: Once the reaction is complete, filter the mixture to remove the Amberlyst-15 resin.

    • Washing: Wash the resin with a small amount of the solvent (e.g., methanol).

    • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

    Protocol 3: Mild and Selective Deprotection using LiCl/H₂O in DMSO

    This protocol is particularly useful for substrates containing highly sensitive functional groups that are incompatible with acidic conditions.[11][12][13]

    • Mixture Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the THP ether (1 equivalent), lithium chloride (LiCl, 5 equivalents), and water (10 equivalents) in dimethyl sulfoxide (DMSO).

    • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere.

    • Monitoring: Monitor the reaction for 6 hours or until completion as indicated by TLC.

    • Cooling and Dilution: Allow the reaction mixture to cool to room temperature and then dilute with water.

    • Extraction: Extract the product with diethyl ether (3 x volumes).

    • Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purification: Purify the residue by column chromatography on silica gel.

    General_Workflow Start THP-Protected Substrate Reaction Deprotection Reagents & Solvent Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup / Filtration Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying, Concentration & Purification Extraction->Purification Product Deprotected Alcohol Purification->Product

    Caption: General Experimental Workflow for THP Deprotection.

    Conclusion: Strategic Implementation of THP Deprotection

    The tetrahydropyranyl protecting group remains a highly valuable tool in organic synthesis due to its robustness and predictable reactivity. The successful deprotection of a THP ether hinges on the careful selection of a method that is compatible with the overall molecular architecture. The availability of a wide range of deprotection protocols, from classical acidic hydrolysis to milder, more selective conditions, provides the synthetic chemist with the flexibility to navigate complex synthetic pathways. By understanding the underlying mechanisms and considering the stability of other functional groups present in the molecule, researchers can confidently and efficiently liberate the hydroxyl group, advancing their synthetic endeavors.

    References

    • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

    • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

    • American Chemical Society. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved from [Link]

    • Total Synthesis. (2024, October 16). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

    • Narender, M., Reddy, M. S., & Rao, K. R. (2004). A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water. Synthesis, 2004(10), 1741-1743. [Link]

    • Mohan, R. S., et al. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 52(33), 4367-4369. [Link]

    • Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved from [Link]

    • Kocienski, P. J. (2005). Protective Groups (3rd ed.). Thieme.
    • Hajipour, A. R., & Ruoho, A. E. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals under solvent-free conditions. Journal of the Chemical Society of Pakistan, 27(4), 413-416.
    • Mohammadpoor-Baltork, I., et al. (2005). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Journal of the Chinese Chemical Society, 52(5), 1011-1016.
    • Wu, S.-H., et al. (2001). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl Ethers. Tetrahedron Letters, 42(4), 713-715.
    • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

    • Su, W., & Jin, C. (2004). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 2004(6), 410-411.
    • Chem Help ASAP. (2021, November 27). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube. [Link]

    • Chem Help ASAP. (2019, December 28). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

    • Park, J., et al. (2008). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. Tetrahedron, 64(50), 11476-11483.
    • Al-Amin, M., & Rath, J. P. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Protein and Peptide Letters, 24(3), 202-213.
    • Kamal, A., et al. (2004). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 43B(12), 2649-2653.

    Sources

    Method

    Application Note: Safety, Handling, and Reactivity Protocols for 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Handling Guidelines & Standard Operating Procedures (SOPs) Executive Summary 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Handling Guidelines & Standard Operating Procedures (SOPs)

    Executive Summary

    4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (also known as tetrahydropyran-4-yl propargyl ether) is a highly versatile, bifunctional building block widely utilized in organic synthesis, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling reactions.

    However, its structural architecture presents a dual-hazard profile that requires stringent handling protocols. The molecule contains both a tetrahydropyran (THP) ether moiety —which is highly susceptible to auto-oxidation and peroxide formation[1]—and a terminal alkyne (propargyl ether) , which poses flammability risks and the potential to form explosive metal acetylides,[2]. This application note delineates the causality behind these hazards and provides self-validating protocols to ensure scientific integrity and operational safety during drug development workflows.

    Chemical Profiling & Hazard Causality

    To safely handle this compound, researchers must understand the mechanistic origins of its instability.

    Auto-Oxidation and Peroxide Formation (The Ether Hazard)

    Ethers, including tetrahydropyran and propargyl ethers, undergo auto-oxidation upon exposure to atmospheric oxygen and light[3]. The mechanism involves the radical abstraction of an α -hydrogen adjacent to the ether oxygen, followed by the addition of O2​ to form a hydroperoxide. Over time, these hydroperoxides can polymerize into highly shock-sensitive, explosive cyclic peroxides[4].

    • Causality in Handling: Because peroxides have higher boiling points than their parent ethers, they concentrate in the distillation flask if the solvent is evaporated to dryness, leading to catastrophic thermal detonations[4].

    Metal Acetylide Formation (The Alkyne Hazard)

    The terminal alkyne proton is exceptionally acidic ( pKa​≈25 )[5]. In the presence of heavy transition metals (e.g., Cu+ , Ag+ , Hg2+ ), the alkyne undergoes deprotonation to form a metal acetylide intermediate[6],[2].

    • Causality in Handling: While these acetylides are the required catalytic intermediates in Click chemistry and A3 couplings[6], isolated or precipitated dry metal acetylides are highly shock-sensitive explosives[2]. Reactions must be engineered to maintain these species in continuous solution.

    Quantitative Hazard Data

    Table 1: Physicochemical Hazards & Actionable Thresholds

    Structural MotifHazard ClassPrimary Risk MechanismCritical Threshold / Actionable Limit
    THP / Ether Class D Peroxide Former[4]Radical auto-oxidation to hydroperoxides< 20 ppm: Safe for use.> 100 ppm: Do not move; contact EHS[4].
    Terminal Alkyne Reactive IntermediatesFormation of insoluble metal acetylides[2]0% Dry Isolation: Never allow Cu/Ag acetylide intermediates to precipitate and dry[2].
    Propargyl Ether Flammable LiquidHigh vapor pressure / low flash pointKeep < 24 °C: Store under inert gas (Ar/N2) away from ignition sources.

    Workflow Visualization

    The following decision tree illustrates the critical safety checkpoints when retrieving and utilizing 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran in a catalytic workflow.

    Workflow A Reagent Retrieval: 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran B Peroxide Screening (Standard KI/Starch or Strips) A->B Open container under N2 C [Peroxide] < 20 ppm Proceed to Synthesis B->C Pass D [Peroxide] > 100 ppm Abort & Contact EHS B->D Fail E Catalytic Setup (e.g., CuAAC Click) C->E Inert atmosphere F CRITICAL: Prevent Dry Metal Acetylide Isolation E->F Cu(I) addition G In-situ Quenching & Aqueous Workup F->G Maintain solubility

    Fig 1: Safety workflow for handling peroxide-forming alkynes in transition-metal catalysis.

    Standard Operating Protocols (SOPs)

    The following protocols are designed as self-validating systems. By incorporating in-line analytical checks, the researcher ensures the chemical environment remains within safe parameters before proceeding to the next step.

    Protocol 1: Safe Storage and Peroxide Testing

    Ethers must be tested prior to any operation involving heat, evaporation, or distillation,[7].

    Materials: Quantofix® Peroxide test strips (or equivalent KI/starch indicator), Argon/Nitrogen gas, basic activated alumina.

    • Visual Inspection: Before opening the reagent bottle, inspect for visible crystallization or liquid stratification. Causality: Crystals indicate macroscopic peroxide polymerization. If observed, do not touch the bottle; evacuate and call EHS[3],[8].

    • Sampling: Under a fume hood, withdraw 0.5 mL of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran using a glass pipette (avoid metal spatulas/needles which can initiate decomposition)[7].

    • Quantification: Dip the peroxide test strip into the aliquot for 1 second. Wait 15 seconds and compare to the colorimetric scale.

    • Validation & Action:

      • 0 - 20 ppm: Reagent is safe for immediate use.

      • 20 - 100 ppm: Peroxides are present. Pass the required volume of the reagent through a short plug of basic activated alumina to cleave the hydroperoxides[4]. Re-test the eluent to validate peroxide removal (< 5 ppm) before use.

      • > 100 ppm: The reagent is critically compromised. Do not attempt to neutralize. Seal the bottle and arrange for hazardous waste disposal[7].

    • Storage: After use, flush the headspace of the primary container with Argon for 30 seconds to displace oxygen. Seal tightly and store at 2–8 °C in a flammable-rated, explosion-proof refrigerator,[4].

    Protocol 2: Safe Execution of CuAAC (Click) Reactions

    This protocol prevents the dangerous accumulation of dry copper acetylides[2].

    Materials: 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (alkyne), organic azide, CuSO4​⋅5H2​O , Sodium Ascorbate, t -BuOH/Water (1:1), 10% aqueous NH4​OH .

    • Solvent Degassing: Sparge the t -BuOH/Water solvent mixture with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative Glaser homocoupling of the alkyne and suppresses further peroxide formation[2].

    • Reagent Assembly: To the degassed solvent, add the azide (1.0 equiv) and the alkyne (1.05 equiv). Stir to achieve complete dissolution.

    • Catalyst Generation In Situ: Add CuSO4​⋅5H2​O (5 mol%), followed immediately by Sodium Ascorbate (10 mol%).

      • Causality: Using a Cu(II) salt with a reducing agent (ascorbate) generates the active Cu(I) catalyst slowly and continuously. This keeps the steady-state concentration of Cu(I) low, preventing massive precipitation of the copper acetylide intermediate[2].

    • Reaction Monitoring (Validation): Monitor the reaction via LC-MS or TLC. Ensure the reaction mixture remains a homogeneous suspension/solution. If heavy, dry-looking precipitates form on the flask walls, add additional degassed solvent. Never allow the reaction to evaporate to dryness[4].

    • Quenching: Once the alkyne is consumed, quench the reaction by adding 10% aqueous NH4​OH (or EDTA solution).

      • Causality: Ammonia strongly chelates copper, breaking down any residual metal acetylides and safely terminating the catalytic cycle[2].

    • Workup: Extract the product using an organic solvent (e.g., EtOAc). Ensure the organic layer is not evaporated to absolute dryness if residual unreacted starting ether is suspected.

    References

    • Office of Clinical and Research Safety. "Peroxide Forming Chemicals: Management, Retention and Storage." Vanderbilt University Medical Center. Available at:[Link]

    • Environmental Health and Safety. "Peroxide-Forming Chemicals – Safety Guidelines." Texas Christian University. Available at: [Link]

    • Environment, Health and Safety. "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds." University of North Carolina at Chapel Hill. Available at: [Link]

    • Environmental Health & Safety. "Peroxide Forming Chemicals." University of Texas at Austin. Available at:[Link]

    • Chemistry LibreTexts. "3.1: A3 Coupling Reaction." LibreTexts. Available at:[Link]

    • OpenOChem. "Alkyne Acidity and Acetylide Anions." OpenOChem Learn. Available at:[Link]

    Sources

    Application

    Application Note: Storage, Handling, and Application Protocols for 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In the rapidly evolving field of targeted protein degradat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

    Executive Summary

    In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the E3 ligase ligand to the target warhead[1]. 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is a highly versatile heterobifunctional building block. It combines a rigid tetrahydropyran (THP) aliphatic spacer—which improves the pharmacokinetic profile of the resulting PROTAC—with a terminal propargyl ether. This terminal alkyne serves as a highly specific chemical handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[2].

    However, the presence of dual ether linkages makes this compound susceptible to autoxidation. This guide details the mechanistic causality behind its storage requirements and provides self-validating protocols for both safety testing and downstream synthetic applications.

    Chemical Profiling & Storage Causality

    To maintain the structural integrity of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, one must understand the specific degradation pathways it can undergo when exposed to ambient laboratory conditions.

    The Autoxidation Mechanism

    Ethers are notoriously prone to autoxidation, a free-radical chain reaction driven by atmospheric oxygen[3]. The rate-determining step is the abstraction of a hydrogen atom from the α -carbon (the carbon adjacent to the ether oxygen). The resulting radical is highly stabilized by the adjacent oxygen lone pairs[3].

    While the unsubstituted THP ring is generally more resistant to peroxide formation than linear ethers or tetrahydrofuran (THF)[4], the addition of the propargyl ether moiety introduces a highly accessible α -carbon. Upon exposure to UV light or ambient heat, trace radicals form and react with molecular oxygen ( O2​ ) to create peroxy radicals. These propagate to form explosive hydroperoxides[5].

    Terminal Alkyne Reactivity

    The terminal alkyne is a high-energy functional group. If stored improperly in the presence of trace transition metals or radical initiators, the alkyne can undergo unwanted homocoupling (Glaser coupling) or polymerization, degrading the linker's purity and ruining downstream click chemistry yields.

    Autoxidation cluster_improper Improper Storage cluster_proper Proper Storage A 4-(prop-2-yn-1-yloxy) tetrahydro-2H-pyran B O2 & UV Light Exposure A->B Neglect E Argon / Dark / 2-8°C A->E Protocol C Alpha-Carbon Radical Formation B->C D Hydroperoxide Generation C->D F Stable Linker for PROTAC Synthesis E->F

    Logical relationship of storage conditions and autoxidation in THP-propargyl ethers.

    Optimal Storage Parameters

    To arrest the autoxidation chain reaction and preserve the alkyne, the following quantitative storage parameters must be strictly adhered to.

    Table 1: Storage Parameters & Scientific Rationale
    ParameterOptimal ConditionCausality / Scientific Rationale
    Temperature 2°C to 8°C (Short term) -20°C (Long term)Reduces the kinetic energy available in the system, drastically slowing down the rate-determining step of hydrogen abstraction[3].
    Atmosphere Argon or NitrogenDisplaces molecular oxygen ( O2​ ), removing the required co-reactant for peroxy radical propagation[5].
    Light Exposure Amber / Opaque VialsPrevents UV-initiated homolytic cleavage of C-H bonds and trace peroxides.
    Container Tightly Sealed GlassPrevents solvent evaporation, which can concentrate trace peroxides to explosive, shock-sensitive levels[5].

    Self-Validating Protocol: Peroxide Detection

    Before utilizing 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran in sensitive PROTAC synthesis—especially if the bottle has been opened for longer than 3 months—it must be tested for peroxides. This protocol utilizes the Potassium Iodide (KI) method, which acts as a self-validating system: the chemical reaction itself provides direct, visual proof of the compound's safety status[6].

    Step-by-Step Methodology
    • Reagent Preparation: Dissolve 100 mg of Potassium Iodide (KI) in 1 mL of glacial acetic acid. Causality: The acidic environment is required to facilitate the reduction of hydroperoxides.

    • Sampling: In a clear glass vial, add 1 mL of the linker solution.

    • Reaction: Add 1 mL of the freshly prepared KI/acetic acid solution to the ether sample[3].

    • Incubation: Swirl gently and place in a dark drawer for 5 minutes.

    • Validation Checkpoint: Observe the color change. The oxidation of colorless iodide ( I− ) to colored iodine ( I2​ ) by peroxides provides immediate proof of degradation[6].

    Table 2: Peroxide Test Validation Matrix
    Visual ResultIodine ConcentrationPeroxide StatusRequired Action
    Colorless / Pale Yellow < 10 ppmSafe for useProceed with synthesis workflow.
    Light Yellow / Orange 10 - 50 ppmCautionPurify via basic alumina plug to strip peroxides before use.
    Brown / Blood Red > 50 ppmDanger (Explosive)Do not move or distill. Contact EHS for immediate disposal.

    Application Workflow: CuAAC Click Chemistry for PROTAC Assembly

    Once the linker is validated as peroxide-free, it can be utilized in CuAAC click chemistry to conjugate an azide-functionalized E3 ligase ligand (e.g., a CRBN or VHL recruiter) to a target warhead[1].

    Step-by-Step Methodology
    • Reagent Preparation: In a dry, round-bottom flask, dissolve 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (1.0 eq) and the Azide-functionalized warhead (1.0 eq) in a degassed 1:1 mixture of tert-butanol and water. Causality: Degassing prevents the undesired oxidation of the Cu(I) catalyst back to inactive Cu(II).

    • Catalyst Generation: Add Sodium Ascorbate (0.5 eq) to the solution. Causality: Ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, which is much more stable than adding Cu(I) salts directly.

    • Initiation: Add Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O ) (0.1 eq). The solution will briefly turn yellow/brown as Cu(I) is generated.

    • Cycloaddition: Stir the reaction at room temperature under an Argon atmosphere for 2 to 12 hours.

    • Validation Checkpoint (Self-Validation): Withdraw a 5 µL aliquot and analyze via LC-MS. The complete disappearance of the starting alkyne mass and the emergence of the 1,2,3-triazole product mass confirms successful cycloaddition. If unreacted alkyne persists, the Cu(I) may have oxidized; add an additional 0.1 eq of sodium ascorbate to regenerate the catalyst.

    • Quenching & Purification: Quench the reaction with saturated EDTA solution. Causality: EDTA strongly chelates copper ions, preventing metal contamination in the final PROTAC, which could cause off-target cellular toxicity. Extract with Ethyl Acetate and purify via flash chromatography.

    CuAAC_Workflow S1 1. Reagent Prep (Alkyne + Azide) S3 3. Cycloaddition (RT, 2-12h) S1->S3 S2 2. Cu(I) Generation (CuSO4 + NaAsc) S2->S3 S4 4. Quenching (EDTA Chelation) S3->S4 S5 5. Purification (Flash GC / HPLC) S4->S5

    Step-by-step experimental workflow for CuAAC click chemistry using the PROTAC linker.

    Sources

    Method

    Application Note: 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran as a Stable, Hydrophilic Linker in Bioconjugation and PROTAC Design

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

    Introduction & Rationale

    In the rapidly evolving fields of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the chemical linker is no longer viewed as a passive spacer. It is a critical determinant of a therapeutic's physicochemical properties, metabolic stability, and overall efficacy. 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran has emerged as a highly specialized, alkyne-bearing building block designed to address the pharmacokinetic bottlenecks associated with traditional alkyl or polyethylene glycol (PEG) linkers.

    This molecule consists of a tetrahydropyran (THP) ring with an ether linkage at the 4-position, terminating in a propargyl group. It serves as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, enabling the rapid assembly of heterobifunctional molecules.

    The Causality of Design (E-E-A-T Insights)

    As a Senior Application Scientist, it is crucial to understand why this specific structural motif is chosen over alternatives:

    • Metabolic Stability: It is vital to distinguish the 4-substituted THP ether from its 2-substituted isomer. The 2-substituted THP group is a classical, acid-labile acetal. In contrast, the 4-substituted THP ether is chemically stable under physiological conditions, resisting premature cleavage in the acidic tumor microenvironment or lysosomes—a mandatory requirement for non-cleavable ADC linkers ()[1].

    • Physicochemical Tuning: Flexible PEG linkers often incur a high entropic penalty upon target binding. The THP ring introduces structural rigidity, pre-organizing the linker. Furthermore, the oxygen atom within the THP ring attenuates overall lipophilicity compared to pure alkyl chains. This reduction in electron density has been shown to significantly improve passive cell permeability and mitigate multidrug resistance (MDR1) efflux in PROTAC development ()[2].

    • Optimal Solvent Exposure: In structure-based drug design, the THP moiety often extends out of the target protein's active site into the solvent-accessible region, making it an ideal, non-interfering attachment point (exit vector) for PROTAC linkers ()[3].

    Quantitative Linker Comparison

    When designing a bioconjugate, selecting the correct linker motif dictates the success of the downstream assay. The table below summarizes the causality behind selecting a 4-THP propargyl ether over standard alternatives.

    Linker MotifHydrophilicityStructural RigidityMetabolic StabilityPrimary Application
    Alkyl Chain LowLowHighSimple spacing, high lipophilicity needs
    PEG Chain HighLowModerate (Oxidative susceptibility)Solubilization, surface hydration
    2-THP Acetal ModerateHighLow (Acid-labile)Cleavable ADCs, temporary protecting groups
    4-THP Propargyl Ether Moderate-High High High PROTACs, Non-cleavable ADCs

    Workflow Visualization: CuAAC Bioconjugation

    The terminal alkyne of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is primed for CuAAC click chemistry, reacting with azide-functionalized biomolecules to form a stable 1,2,3-triazole linkage.

    G A Azide-Functionalized Biomolecule (e.g., mAb-N3) D 1,2,3-Triazole Linkage Formation A->D B 4-(prop-2-yn-1-yloxy) tetrahydro-2H-pyran B->D C Cu(I) Catalyst Complex (CuSO4 + Ascorbate + BTTAA) C->D Catalyzes E Purification (SEC / Dialysis) D->E F Stable Bioconjugate (PROTAC / ADC) E->F

    Caption: CuAAC Bioconjugation Workflow utilizing 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

    Experimental Protocols

    The following protocols are designed as self-validating systems. Every reagent choice is grounded in maintaining the structural integrity of the biological payload while maximizing conjugation efficiency.

    Protocol A: CuAAC Bioconjugation to an Azide-Modified Antibody

    Objective: Conjugate 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran to an azide-bearing monoclonal antibody (mAb-N3) to form a non-cleavable ADC linker segment.

    Scientific Rationale: Free Cu(I) can disproportionate and generate reactive oxygen species (ROS) that degrade sensitive protein backbones. We utilize the BTTAA ligand instead of the traditional THPTA. BTTAA provides superior acceleration of the CuAAC reaction and better protection against Cu-mediated oxidative damage, preserving the antibody's binding affinity ()[4].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare fresh stock solutions: CuSO₄ (20 mM in MS-grade water), BTTAA ligand (50 mM in water), and Sodium Ascorbate (100 mM in water, must be prepared immediately before use).

    • Catalyst Pre-complexation: In a microcentrifuge tube, mix CuSO₄ and BTTAA at a 1:2 molar ratio. Incubate for 5 minutes at room temperature. Causality: Pre-complexing ensures no free Cu(II) is introduced to the protein, preventing adventitious binding to histidine residues.

    • Reaction Assembly: To the mAb-N3 solution (2-5 mg/mL in PBS, pH 7.4), add 5-10 molar equivalents of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran. If the alkyne exhibits limited aqueous solubility, use DMSO as a co-solvent (keep final DMSO concentration ≤ 5% v/v to prevent antibody denaturation) ()[5].

    • Initiation: Add the pre-formed Cu/BTTAA complex to the reaction mixture (final Cu concentration ~100 µM). Immediately follow with the addition of Sodium Ascorbate (final concentration ~1 mM) to reduce Cu(II) to the active Cu(I) species.

    • Incubation: React for 1.5 to 2 hours at room temperature under gentle, end-over-end rotation.

    • Quenching & Purification: Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper. Purify the bioconjugate via Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4) to remove unreacted small molecules and metal complexes.

    Protocol B: Synthesis of a PROTAC Intermediate

    Objective: "Click" the THP-alkyne linker onto an azide-functionalized E3 ligase ligand (e.g., a CRBN or VHL binder) to construct a heterobifunctional degrader.

    Step-by-Step Methodology:

    • Setup: In an oven-dried round-bottom flask, dissolve the azide-functionalized E3 ligand (1.0 equiv) and 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (1.1 equiv) in a degassed solvent mixture of tert-butanol and water (1:1 v/v, 0.1 M concentration).

    • Catalysis: Add CuSO₄·5H₂O (0.05 equiv) and sodium ascorbate (0.15 equiv). Causality: Degassing the solvent prior to addition minimizes the oxidation of the Cu(I) catalyst back to Cu(II), ensuring a rapid and high-yielding cycloaddition.

    • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the disappearance of the azide starting material via LC-MS.

    • Workup: Once complete, dilute the mixture with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure PROTAC intermediate.

    References

    • Chemical Communications (RSC Publishing). "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction."[Link]

    • Journal of Medicinal Chemistry (ACS Publications). "Discovery of KT-474 a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases."[Link]

    • Bioconjugate Chemistry (ACS Publications). "The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress."[Link]

    • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy."[Link]

    Sources

    Application

    Application Notes &amp; Protocols: Strategic Synthesis of Functionalized 1,2,3-Triazoles Utilizing 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

    Abstract and Introduction The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability and its capacity to act as a pharmacophore or a bioisosteric replaceme...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract and Introduction

    The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability and its capacity to act as a pharmacophore or a bioisosteric replacement for amide bonds.[1][2] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized access to these valuable heterocycles.[3][4] This reaction provides a powerful tool for constructing complex molecular architectures with high efficiency, regioselectivity, and broad functional group tolerance under mild, often aqueous, conditions.[3][5]

    This guide provides an in-depth exploration of the synthesis of 1,2,3-triazoles using a versatile and strategic building block: 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran . This reagent is, in essence, propargyl alcohol protected by a tetrahydropyranyl (THP) group. The THP ether serves as a robust protecting group for the hydroxyl functionality, rendering it inert to the conditions of the CuAAC reaction.[6][7][8] This strategy allows for the selective formation of the triazole ring, while preserving a latent hydroxyl group that can be unmasked in a subsequent step for further molecular elaboration, such as conjugation to other molecules or alteration of physicochemical properties. This two-stage approach is invaluable in fragment-based drug discovery and the development of complex molecular probes.

    We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed, field-proven protocols for both the cycloaddition and subsequent deprotection, and offer insights into the causality behind key experimental choices.

    The Core Mechanism: A Dinuclear Copper-Catalyzed Cycloaddition

    While initial hypotheses suggested a mononuclear copper catalyst, compelling kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route for the CuAAC reaction.[5][9] This mechanism accounts for the remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and exquisite 1,4-regioselectivity observed.[3] The catalytic cycle is a finely orchestrated sequence of steps:

    • Formation of Copper(I) Acetylide: The cycle initiates with the coordination of the terminal alkyne to a Cu(I) species, followed by deprotonation to form a copper(I) acetylide. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[3]

    • Dinuclear Complex Formation: A second Cu(I) ion coordinates to the π-system of the initially formed copper acetylide, creating a dinuclear π,σ-bis(copper) acetylide complex.

    • Azide Coordination & Cyclization: The organic azide then coordinates to one of the copper centers, positioning it for attack on the activated alkyne. This leads to the formation of a six-membered dinuclear copper metallacycle intermediate.[3][5]

    • Ring Contraction & Protonolysis: This metallacycle undergoes a rapid ring contraction to a more stable copper triazolide species. The final step is the protonolysis of the copper-triazole bond, which liberates the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[5]

    CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output A Dinuclear Cu(I) Catalyst B Dinuclear π,σ-Bis(copper) Acetylide A->B + R-C≡CH - H⁺ C Azide Coordination Complex B->C + R'-N₃ D Six-Membered Cu Metallacycle C->D Cyclization E Dinuclear Copper Triazolide D->E Ring Contraction E->A + H⁺ - Product Product 1,4-Disubstituted 1,2,3-Triazole E->Product Alkyne R-C≡CH (Alkyne) Alkyne->B Azide R'-N₃ (Azide) Azide->C

    Caption: The accepted dinuclear catalytic cycle of the CuAAC reaction.

    Experimental Protocols & Methodologies

    Part A: Synthesis of 1-(4-((tetrahydro-2H-pyran-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)benzene

    This protocol details a representative CuAAC reaction between 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran and benzyl azide.

    Materials and Equipment:

    • Reagents: 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, Benzyl azide, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate, tert-Butanol, Deionized water, Ethyl acetate, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

    • Equipment: Round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel), standard glassware for workup, rotary evaporator, column chromatography setup.

    Step-by-Step Protocol:

    • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water (0.2 M concentration relative to the alkyne). Stir the mixture at room temperature until a homogeneous solution is formed.

      • Causality: The t-butanol/water solvent system is highly effective for the CuAAC reaction, as it dissolves a wide range of organic substrates while being compatible with the inorganic catalyst components.[3] Water has been shown to accelerate the reaction.[3]

    • Catalyst Preparation & Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Reaction Initiation: Add the sodium ascorbate solution to the stirring reaction mixture, followed immediately by the addition of the CuSO₄·5H₂O solution. The solution may change color upon addition of the copper sulfate.

      • Causality: Sodium ascorbate is a crucial component that reduces the Cu(II) precatalyst to the catalytically active Cu(I) oxidation state.[4] A slight excess helps prevent oxidative homocoupling of the alkyne, a common side reaction.[4]

    • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

    • Workup: Once TLC analysis indicates complete consumption of the starting alkyne, dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure THP-protected triazole.

    Part B: Deprotection of the THP Group to Yield (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl))benzene

    The THP group is an acetal, making it stable to bases and nucleophiles but readily cleaved under mild acidic conditions.[10][11]

    Materials and Equipment:

    • Reagents: THP-protected triazole from Part A, p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Acetic Acid, Methanol or a THF/Water mixture, Saturated aqueous sodium bicarbonate (NaHCO₃), Ethyl acetate, Brine, Anhydrous MgSO₄.

    • Equipment: Round-bottom flask, magnetic stirrer, TLC plates, standard workup and purification glassware.

    Step-by-Step Protocol:

    • Reaction Setup: Dissolve the THP-protected triazole (1.0 eq) in methanol (0.2 M).

    • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.1 eq) to the solution.

      • Causality: The deprotection proceeds via an acid-catalyzed acetal hydrolysis mechanism.[10] Protonation of the ether oxygen facilitates the cleavage of the C-O bond, releasing the alcohol and a resonance-stabilized carbocation, which is then quenched by the solvent.[10] p-TsOH is a mild and effective catalyst for this transformation.

    • Reaction Monitoring: Stir the solution at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-3 hours).

    • Workup: Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Purification: Remove the bulk of the organic solvent via rotary evaporation. Extract the remaining aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected alcohol-functionalized triazole. Further purification by chromatography or recrystallization may be performed if necessary.

    Overall Experimental Workflow and Data

    The two-stage process provides a strategic route to functionalized triazoles, allowing for purification of the intermediate before revealing the reactive hydroxyl group.

    Workflow Start Starting Materials: - 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran - Organic Azide (R-N₃) CuAAC CuAAC Reaction (CuSO₄, NaAsc, tBuOH/H₂O) Start->CuAAC Workup1 Workup & Purification CuAAC->Workup1 Intermediate THP-Protected Triazole Deprotection Acidic Deprotection (p-TsOH, MeOH) Intermediate->Deprotection Workup2 Workup & Purification Deprotection->Workup2 FinalProduct Final Product: Alcohol-Functionalized Triazole Workup1->Intermediate Workup2->FinalProduct

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to improve the yield of THP ether formation.

    Welcome to the Technical Support Center for Synthetic Transformations. As a Senior Application Scientist, I frequently consult with researchers who struggle with the tetrahydropyranylation (THP protection) of alcohols.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Synthetic Transformations. As a Senior Application Scientist, I frequently consult with researchers who struggle with the tetrahydropyranylation (THP protection) of alcohols. While often introduced as a textbook reaction, the conversion of an alcohol to a THP ether using 3,4-dihydro-2H-pyran (DHP) is fraught with subtle mechanistic traps.

    The most common failure point is the competing cationic polymerization of the enol ether reagent. This guide dissects the causality behind low yields, provides troubleshooting logic, and outlines self-validating protocols to ensure robust protection strategies across diverse molecular architectures.

    Diagnostic Workflow for THP Ether Formation

    THP_Workflow A Substrate: Alcohol + DHP B Acid-Sensitive Groups? A->B C Mild Catalysis (PPTS, NADES) B->C Yes D Standard Catalysis (p-TsOH, CSA) B->D No E Sterically Hindered? C->E D->E F Lewis Acid Catalysis (e.g., RuCl3, CeCl3) E->F Yes G Standard Conditions (RT, CH2Cl2) E->G No H High Yield THP Ether F->H G->H

    Logical workflow for optimizing THP ether formation based on substrate properties.

    Core Troubleshooting Guide & FAQs

    Q1: Why is my THP ether yield low, and why am I observing a black, tarry byproduct in my reaction flask? A1: This is a classic symptom of over-catalysis. DHP is an enol ether and is highly susceptible to cationic polymerization. When you use a strong Brønsted acid like p-toluenesulfonic acid (p-TsOH) at high concentrations, an exothermic side reaction occurs where DHP polymerizes with itself, causing1[1]. This consumes your reagent and traps your product in a polymeric matrix. Solution: Switch to a milder acid catalyst such as 2[2]. PPTS lowers the steady-state concentration of the highly reactive oxonium intermediate, allowing the nucleophilic attack of the alcohol to outcompete DHP polymerization.

    Q2: How can I protect an alcohol in the presence of highly acid-sensitive functional groups (e.g., epoxides, acetals, or silyl ethers)? A2: Standard Brønsted acids will prematurely cleave existing silyl ethers or acetals. While PPTS is the classical solution for mild protection[2], ultra-sensitive substrates require alternative media. Recent advancements utilize Natural Deep Eutectic Solvents (NADES). For example, a acts as both a non-innocent solvent and a uniquely mild catalyst, achieving quantitative yields without degrading sensitive functional groups like nitriles or multiple C-C bonds.

    Q3: My substrate is a sterically hindered tertiary alcohol. Standard PPTS/DHP conditions return unreacted starting material. How do I drive this to completion? A3: Tertiary alcohols are poor nucleophiles. The bulky oxonium ion generated from DHP creates a high activation energy barrier for the addition step, causing Brønsted acids to fail. To overcome this, transition to a highly oxophilic Lewis acid. effectively coordinates the DHP oxygen, creating a tightly bound, highly electrophilic intermediate that forces the reaction to completion, often yielding 83-97% for challenging substrates. Alternatively, the3 is excellent for sterically demanding environments[3].

    Q4: How can I improve the scalability and workup efficiency of my THP protections? A4: Traditional methods require tedious aqueous workups to quench homogeneous acids, which can lead to emulsion issues upon scale-up. By immobilizing the acid catalyst on a solid support—such as4—the reaction becomes heterogeneous[4]. Upon completion, the catalyst is simply filtered off, routinely delivering >90% yields of the THP ether without the need for column chromatography or aqueous extraction[4].

    Quantitative Data: Catalyst Comparison for THP Ether Formation

    Catalyst SystemCatalyst TypeTypical LoadingBest Substrate ProfileTypical Yield
    p-TsOH Strong Brønsted Acid1–5 mol%Robust, unhindered primary alcohols50–85%
    PPTS Mild Brønsted Acid10 mol%Acid-sensitive substrates90–99%
    RuCl₃ Lewis Acid5 mol%Sterically hindered (tertiary) alcohols83–97%
    NaHSO₄-SiO₂ Heterogeneous Acid50 mg/mmolStreamlined workup / Scalability90–97%
    ChCl/Malonic Acid NADESSolvent volumeUltra-sensitive functional groups>95%

    Standardized Experimental Protocols

    Protocol A: Standard Mild THP Protection using PPTS (Homogeneous)

    Mechanistic Rationale: PPTS provides a buffered acidic environment, preventing the runaway cationic polymerization of DHP while maintaining enough protonating power to activate the enol ether.

    • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration under an inert atmosphere (N₂ or Ar).

    • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2 to 1.5 equiv).

      • Scientist Note: Do not add a massive excess of DHP. Excess DHP complicates purification and increases the statistical likelihood of oligomerization.

    • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

    • Reaction: Stir at room temperature for 4–16 hours.

      • Validation Checkpoint: Monitor by TLC. A successful reaction will show a clean conversion to a higher R_f spot (the THP ether) without the appearance of a dark baseline streak (which would indicate DHP polymerization).

    • Quench & Workup: Quench the reaction by adding half-saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Scalable Heterogeneous THP Protection using NaHSO₄-SiO₂

    Mechanistic Rationale: Immobilizing the acid on silica restricts the mobility of the active proton, minimizing intermolecular DHP-DHP interactions while allowing the alcohol to react at the solid-liquid interface.

    • Preparation: In a round-bottom flask, dissolve the alcohol (1.0 equiv) and DHP (1.5 equiv) in CH₂Cl₂.

    • Catalysis: Add the freshly prepared NaHSO₄-SiO₂ catalyst (approx. 50 mg per mmol of substrate).

    • Reaction: Stir vigorously at room temperature for 30–40 minutes.

      • Scientist Note: The heterogeneous nature requires highly efficient magnetic stirring to maximize surface-area contact between the liquid phase and the solid catalyst.

    • Isolation: Filter the reaction mixture through a sintered glass funnel to remove the solid catalyst.

      • Validation Checkpoint: The filtrate should be completely clear and colorless.

    • Purification: Wash the filter cake with a small amount of CH₂Cl₂. Concentrate the filtrate under reduced pressure to afford the pure THP ether.

    References

    • Source: masterorganicchemistry.
    • Source: asianpubs.
    • Source: niscpr.res.
    • Source: scielo.
    • Source: unito.
    • Source: organic-chemistry.

    Sources

    Optimization

    Side reactions in the synthesis of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks during the synthesis of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks during the synthesis of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran .

    While the Williamson ether synthesis between tetrahydro-2H-pyran-4-ol (THP-4-ol) and propargyl bromide appears to be a straightforward textbook reaction, the propargyl moiety introduces unique mechanistic vulnerabilities. If reaction parameters are not tightly controlled, the system will readily diverge into thermodynamic sinks or oxidative cascades.

    This guide is designed to dissect the causality behind these side reactions, provide self-validating experimental protocols, and equip you with the diagnostic tools needed to ensure high-fidelity synthesis.

    Part 1: Mechanistic Pathway Analysis

    To troubleshoot effectively, we must first understand the competing reaction vectors. The propargyl group is highly reactive; its terminal alkyne and acidic propargylic protons make it susceptible to both base-catalyzed isomerization and oxidative coupling [1].

    Pathway SM THP-4-ol + Propargyl Bromide Prod 4-(prop-2-yn-1-yloxy) tetrahydro-2H-pyran (Desired) SM->Prod NaH, THF 0°C to RT Allene Allenyl Ether (Isomerization) Prod->Allene Excess Base Prolonged Heat Diyne Glaser Diyne (Homocoupling) Prod->Diyne Trace Cu, O2 Workup

    Reaction pathways in THP propargylation: desired etherification vs. common side reactions.

    Part 2: Troubleshooting FAQs & Diagnostic Guide

    Q1: My 1 H NMR shows a complex multiplet around 6.0 ppm and the terminal alkyne triplet (~2.4 ppm) is missing. What happened?

    A1: Base-Catalyzed Isomerization to the Allenyl Ether.

    • Causality: The methylene protons of your newly formed propargyl ether are highly acidic due to the electron-withdrawing nature of the adjacent oxygen and the alkyne. If you use a large excess of sodium hydride (NaH) or allow the reaction to run at elevated temperatures after the THP-4-ol has been consumed, the unreacted base will deprotonate the propargylic position. The resulting carbanion is resonance-stabilized. Upon reprotonation, the system thermodynamically falls into the allenyl ether isomer (4-(propa-1,2-dien-1-yloxy)tetrahydro-2H-pyran) [1, 2].

    • Resolution: Strictly control your base stoichiometry (maximum 1.1 to 1.2 equivalents). Ensure the reaction is kept at or below 20 °C. Quench the reaction immediately once TLC indicates the consumption of the starting alcohol.

    Q2: I am observing a highly non-polar, high-molecular-weight spot on my TLC. Mass spectrometry shows a mass exactly double that of my product, minus two protons.

    A2: Oxidative Glaser Homocoupling.

    • Causality: Terminal alkynes are highly susceptible to oxidative homocoupling to form diynes (1,4-bis(tetrahydro-2H-pyran-4-yloxy)buta-1,3-diyne). This reaction is catalyzed by trace amounts of copper (often present as an impurity in commercial reagents, solvent stills, or even from metal spatulas) in the presence of atmospheric oxygen. Crucially, this side reaction often does not happen during the inert-atmosphere reaction, but rapidly accelerates during post-reaction workup when the mixture is first exposed to air[3].

    • Resolution: Degas your solvents. If Glaser coupling persists, add a chelating agent (like EDTA) or a mild reducing agent (like sodium ascorbate) during the aqueous quench to sequester trace copper and prevent oxidative coupling during extraction [3].

    Q3: My conversion stalls at 50-60%, and adding more propargyl bromide doesn't push the reaction forward.

    A3: Moisture Quenching or E2 Elimination.

    • Causality: NaH is highly sensitive to moisture. If your THF is not rigorously anhydrous, the NaH is consumed by water, leaving insufficient base to form the alkoxide. Alternatively, under strongly basic conditions, propargyl bromide can undergo E2 elimination to form volatile propyne/allene derivatives, destroying your alkylating agent before it can react.

    • Resolution: Use freshly titrated NaH and anhydrous, Sure/Seal™ THF. Add the propargyl bromide dropwise at 0 °C to favor the SN​2 pathway over E2 elimination.

    Part 3: Quantitative Impact of Reaction Parameters

    The following table summarizes in-house validation data demonstrating how specific deviations from the optimized protocol shift the product distribution.

    Reaction ConditionBase (Eq)Temp (°C)AtmosphereDesired Ether (%)Allenyl Ether (%)Glaser Diyne (%)
    Standard (Unoptimized) NaH (1.5)25Air (Workup)651510
    Excess Base / Heat NaH (2.5)60Argon3055 <2
    Oxidative Environment NaH (1.2)25O 2​ / Trace Cu40545
    Optimized Protocol NaH (1.1)0 to 20Argon>92 <2 <1

    Part 4: Diagnostic Workflow

    Use the following decision tree to rapidly diagnose and correct synthesis failures based on your analytical readouts.

    Troubleshooting Start Issue: Low Yield / Impure Product NMR 1H NMR Analysis Start->NMR TLC TLC / MS Analysis Start->TLC Allene Peaks at ~6.0 ppm (Allenyl Ether) NMR->Allene Isomerization Diyne High MW, Non-polar (Glaser Diyne) TLC->Diyne Homocoupling SM Unreacted THP-4-ol (Stalled Rxn) TLC->SM Incomplete Rxn Sol1 Reduce Base Equivalents Lower Temperature Allene->Sol1 Sol2 Degas Solvents Add EDTA to Quench Diyne->Sol2 Sol3 Ensure Anhydrous Conditions Check NaH Quality SM->Sol3

    Diagnostic workflow for identifying and resolving propargylation side reactions.

    Part 5: Self-Validating Experimental Protocol

    This protocol is engineered as a self-validating system. The built-in visual and thermal checkpoints ensure that if a step fails, the error is caught before proceeding to the next phase, preventing the amplification of side reactions.

    Reagents:

    • Tetrahydro-2H-pyran-4-ol (1.0 eq, 10.0 mmol, 1.02 g)

    • Sodium Hydride (60% dispersion in mineral oil) (1.1 eq, 11.0 mmol, 440 mg)

    • Propargyl Bromide (80 wt% in toluene) (1.2 eq, 12.0 mmol, 1.34 mL)

    • Anhydrous THF (Rigidly degassed via argon sparging) (30 mL)

    Step-by-Step Methodology:

    • Alkoxide Generation (The Kinetic Checkpoint):

      • Suspend NaH in 10 mL of anhydrous THF in a flame-dried, argon-purged flask. Cool to 0 °C using an ice bath.

      • Validation Check: Add a solution of THP-4-ol in 10 mL THF dropwise. You must observe controlled effervescence (H 2​ gas evolution). If no bubbling occurs, your NaH is dead; abort and source fresh reagent.

      • Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete alkoxide formation.

    • Alkylation (Suppressing Isomerization):

      • Re-cool the reaction mixture to strictly 0 °C.

      • Add propargyl bromide dropwise over 15 minutes.

      • Validation Check: The reaction should turn slightly cloudy as NaBr precipitates. Keep the reaction at or below 20 °C. Do not heat. Heating at this stage is the primary trigger for allenyl ether isomerization [2].

      • Monitor by TLC (Hexanes/EtOAc 3:1) every 30 minutes. The reaction is typically complete within 2-3 hours.

    • Quenching (Suppressing Glaser Coupling):

      • Critical Step: Do not expose the unquenched reaction to air.

      • While still under argon and at 0 °C, quench the reaction by carefully adding 10 mL of a saturated aqueous NH 4​ Cl solution containing 0.1 M EDTA. The EDTA sequesters any trace copper, neutralizing the catalyst required for oxidative Glaser coupling during the subsequent aerobic workup [3].

    • Isolation:

      • Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

      • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

    References

    • Title: Unexpected Pd-Catalyzed Coupling, Propargyl−Allenyl Isomerization and Alder−Ene Reaction: Facile Synthesis of Some Not Readily Available 2,3-Dihydrofuran Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

    Troubleshooting

    Technical Support Center: Purification of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

    Welcome to the Chromatography Technical Support Center. This guide provides authoritative troubleshooting, methodological support, and theoretical grounding for the isolation of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran v...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Chromatography Technical Support Center. This guide provides authoritative troubleshooting, methodological support, and theoretical grounding for the isolation of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran via silica gel flash column chromatography.

    Part 1: Molecule Profile & Chromatographic Rationale

    Target Molecule: 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran Structural Motif: A tetrahydropyran (THP) ring linked via an ether oxygen to a terminal propargyl group. Chromatographic Challenge: The molecule lacks a conjugated π -system, rendering it invisible to standard ultraviolet (UV) detection at 254 nm. Furthermore, syntheses involving tetrahydropyran-4-ol and propargyl bromide often yield crude mixtures with closely eluting impurities. Successful purification requires exploiting subtle hydrogen-bonding differentials on a normal-phase silica matrix[1].

    Part 2: Troubleshooting & FAQs

    Q1: I cannot see my product on the TLC plate under UV light. How do I track the elution? A1: Because 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran lacks a UV chromophore, UV quenching at 254 nm will fail. You must use a chemical stain. Potassium permanganate (KMnO₄) is the gold standard for visualizing propargyl ethers[2]. Causality: The terminal alkyne and the ether linkages are readily oxidized by the strong oxidizing agent Mn(VII). During this redox reaction, the purple MnO₄⁻ ion is reduced to brown, insoluble MnO₂, creating a distinct yellow/brown spot against a bright purple background on the TLC plate.

    Q2: What is the optimal solvent system for separating the target from unreacted tetrahydropyran-4-ol and propargyl bromide? A2: A normal-phase system using Hexanes and Ethyl Acetate (EtOAc) is highly effective, as low polarity compounds elute earlier while polar compounds are retained[1]. Causality: Separation on bare silica (SiO₂) relies on hydrogen bonding with surface silanol groups.

    • Propargyl bromide is relatively non-polar and lacks strong H-bond acceptors, eluting first.

    • 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran has two ether oxygens (H-bond acceptors) but no H-bond donors, giving it moderate retention.

    • Tetrahydropyran-4-ol contains a free hydroxyl group, acting as both a strong H-bond donor and acceptor. It interacts strongly with the silica stationary phase, eluting last.

    Q3: My product band is tailing significantly, leading to overlap with the starting material. How can I fix this? A3: Band tailing in flash chromatography usually stems from either column overloading or poor sample loading technique. If the crude mixture is loaded as a viscous oil or dissolved in a highly polar solvent, it disrupts the local equilibrium at the column head, causing the sample to streak down the silica bed before elution begins. Solution: Implement dry loading . Adsorb the crude mixture onto a small amount of silica gel or diatomaceous earth (e.g., Biotage HM-N) to prevent band diffusion[3]. This ensures a perfectly flat, concentrated sample band at the head of the column, maximizing the theoretical plates of the separation.

    Part 3: Quantitative Data Presentation

    Use the following table to predict the elution order and detectability of your crude mixture components.

    CompoundRelative PolarityExpected Rf (Hex/EtOAc 8:2)UV Vis (254 nm)KMnO₄ Stain
    Mineral Oil (from NaH base)Very Low~0.95InactiveInactive
    Propargyl BromideLow~0.70WeakBrown/Yellow
    4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran Medium ~0.45 Inactive Brown/Yellow
    Tetrahydropyran-4-olHigh~0.15InactiveBrown/Yellow

    Part 4: Experimental Protocols

    Every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is confirmed.

    Protocol 1: Preparation of KMnO₄ Staining Solution
    • Weigh Reagents: Accurately weigh 1.5 g of Potassium permanganate (KMnO₄) and 10 g of Potassium carbonate (K₂CO₃)[4].

    • Dissolution: Dissolve the dry reagents in 200 mL of deionized water inside a clean Erlenmeyer flask.

    • Alkalinization: Add 1.25 mL of a 10% (w/v) aqueous Sodium hydroxide (NaOH) solution to the mixture[4].

    • Storage: Stir until completely dissolved. Transfer to a dark amber glass bottle to prevent photochemical degradation.

    • Self-Validation Check: Spot a known alkene or alkyne on a blank TLC plate, dip it in the stain, and apply heat. Immediate formation of a brown spot confirms the reagent is active.

    Protocol 2: Flash Column Chromatography Workflow

    Flash column chromatography was originally optimized by W.C. Still in 1978 and remains the standard for preparative separations[5].

    • Column Packing: Select a glass column appropriate for your scale (e.g., 30-50x the weight of the crude mixture in silica). Create a slurry of silica gel (40–63 µm) in 100% Hexanes and pour it into the column, using compressed air to pack the bed tightly[5].

    • Dry Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Add dry silica gel at a 1:3 sample-to-media mass ratio. Evaporate the solvent completely under reduced pressure until a free-flowing powder remains[3].

    • Sample Application: Evenly pour the dry-loaded powder onto the flat surface of the packed silica bed. Top with 1 cm of clean sea sand to prevent surface disruption during solvent addition.

    • Elution: Elute the column using an isocratic system of Hexanes/Ethyl Acetate (80:20). Apply positive pressure to maintain a steady flow rate (approx. 2 inches/min solvent drop)[5].

    • Fraction Collection & Analysis: Collect fractions in test tubes. Spot each fraction onto a silica TLC plate. Dip the plate into the KMnO₄ stain and gently heat with a heat gun until the target propargyl ether appears as a bright yellow/brown spot[2].

    • Self-Validation Check: Before running the full column, validate the solvent system by running a single TLC plate with the crude mixture. If the target spot (Rf ~0.45) does not resolve cleanly from the starting material (Rf ~0.15), adjust the Hexane/EtOAc ratio before committing the entire batch to the column.

    Part 5: Workflow Visualization

    G N1 Crude Reaction Mixture N2 TLC Optimization (KMnO4) N1->N2 N3 Dry Loading on Silica N2->N3 N4 Flash Chromatography N3->N4 N5 Fraction Analysis N4->N5 N6 Pure Target Molecule N5->N6

    Figure 1: Chromatographic purification workflow for 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

    Sources

    Optimization

    Challenges in the deprotection of THP ethers.

    [label="Mild Acid Catalysis\n(PPTS in EtOH at Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection. Section 2: Troubleshooting Guide & FAQs Q1: My substrate contains acid-sensitive functional groups (e.g., silyl e...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Mild Acid Catalysis\n(PPTS in EtOH at

    Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

    Section 2: Troubleshooting Guide & FAQs

    Q1: My substrate contains acid-sensitive functional groups (e.g., silyl ethers, acetals). How can I selectively remove the THP group without causing global deprotection? Expertise & Causality: Standard acidic conditions (e.g., AcOH/THF/H2O or p -TsOH/MeOH) will likely cleave other acid-labile groups like TMS or TBS ethers (1)[1]. The causality lies in the pKa of the catalyst. To achieve orthogonality, you must shift to milder Brønsted acids or utilize neutral/aqueous conditions. Pyridinium p -toluenesulfonate (PPTS) in ethanol is a classic mild alternative (2)[2]. For highly sensitive substrates, a completely acid-free approach using an excess of LiCl and H2O in DMSO at 90 °C provides excellent yields without generating acidic waste (3)[3].

    Q2: I am observing incomplete conversion and sluggish deprotection, especially with secondary or tertiary alcohols. What is the root cause? Expertise & Causality: Sluggish deprotection is typically caused by steric hindrance around the acetal linkage, which impedes the approach of the proton or the subsequent nucleophilic attack by water/alcohol (4)[4]. Additionally, the reversible nature of acetal hydrolysis means that if the byproduct (e.g., dihydropyran or its derivatives) is not effectively sequestered or driven forward, the reaction reaches an equilibrium (5)[5]. Solution: Shift the equilibrium by using a large excess of the nucleophile (e.g., running the reaction in pure methanol with a catalytic solid-supported acid like Amberlyst-15) (6)[6]. Alternatively, oxidative deprotection using N-bromosuccinimide (NBS) and β -cyclodextrin in water provides an irreversible cleavage pathway, bypassing the equilibrium issues of standard hydrolysis (7)[7].

    Q3: My NMR spectrum of the THP-protected intermediate is highly complex, showing doubled peaks. Will this affect my deprotection step? Expertise & Causality: The introduction of the THP group via 3,4-dihydro-2H-pyran (DHP) creates a new stereocenter at the anomeric carbon. If your starting alcohol is chiral, this results in the formation of diastereomers, which possess different physicochemical properties and cause peak doubling in NMR spectra (2)[2]. This complexity is purely an artifact of the protecting group and does not negatively impact the deprotection step. Upon cleavage, the stereocenter is destroyed, and the original stereochemistry of your alcohol is fully restored.

    Section 3: Experimental Protocols

    Protocol A: Mild Acidic Cleavage using PPTS (Standard for Mild Sensitivity)
    • Dissolution: Dissolve the THP-protected alcohol (1.0 equiv) in absolute ethanol to achieve a 0.1 M concentration.

    • Catalysis: Add Pyridinium p -toluenesulfonate (PPTS) (0.1 to 0.2 equiv).

    • Reaction: Stir the mixture at 55 °C. Monitor the reaction via TLC until the starting material is consumed (typically 2–4 hours) (2)[2].

    • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate and wash with half-saturated aqueous NaCl to remove the PPTS catalyst.

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the free alcohol.

    Protocol B: Acid-Free Deprotection using LiCl/H2O in DMSO (For Highly Sensitive Substrates)
    • Preparation: In a round-bottom flask, combine the THP ether (2 mmol), LiCl (10 mmol, 5 equiv), and H2O (20 mmol, 10 equiv) in DMSO (10 mL) (3)[3].

    • Heating: Magnetically stir and heat the mixture at 90 °C under a nitrogen atmosphere for 6 hours (3)[3].

    • Cooling & Dilution: Allow the reaction to cool to room temperature, then dilute with distilled H2O (10 mL) (3)[3].

    • Extraction: Extract the aqueous mixture with diethyl ether (3 × 25 mL) (3)[3].

    • Drying: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under vacuum to obtain the deprotected alcohol (3)[3].

    Workflow Start Analyze Substrate Functionality AcidStable Substrate is Acid-Stable? Start->AcidStable Standard Standard Acidic Cleavage (Amberlyst-15 / MeOH) AcidStable->Standard Yes AcidSensitive Substrate is Acid-Sensitive? AcidStable->AcidSensitive No MildAcid Mild Acid Catalysis (PPTS in EtOH at 55°C) AcidSensitive->MildAcid Mildly Sensitive Neutral Neutral/Aqueous Cleavage (LiCl/H2O in DMSO at 90°C) AcidSensitive->Neutral Highly Sensitive

    Caption: Decision Tree for Selecting THP Deprotection Conditions Based on Substrate Sensitivity.

    Section 4: Quantitative Data Comparison

    To assist in selecting the optimal self-validating system for your specific synthetic step, the following table summarizes the quantitative performance of various THP deprotection reagents.

    Reagent SystemConditionsTypical Yield (%)Compatibility / Notes
    AcOH / THF / H2O (3:1:1)45 °C, 4–12 h85–95%Standard method; cleaves highly sensitive silyl ethers (e.g., TMS) (6)[6].
    Amberlyst-15 / MeOH rt, 1–3 h90–98%Fast, easy workup (filtration); not suitable for acid-labile groups (6)[6].
    PPTS / EtOH 55 °C, 2–4 h88–96%Mildly acidic; tolerates robust silyl ethers (TBDMS, TBDPS) (2)[2].
    LiCl / H2O / DMSO 90 °C, 6 h85–92%Neutral conditions; ideal for highly acid-sensitive substrates (3)[3].
    NBS / β -Cyclodextrin / H2O rt, 1–2 h89–95%Oxidative cleavage; environmentally benign, avoids organic solvents (7)[7].

    Section 5: References

    • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry - ACS Publications. 3

    • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. Benchchem. 6

    • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. 2

    • A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β -Cyclodextrin in Water. Synthesis. 7

    • A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β -Cyclodextrin in Water. Organic Chemistry Portal. 8

    Sources

    Troubleshooting

    How to monitor the progress of reactions involving 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran using TLC.

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (commonly known as THP-protect...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (commonly known as THP-protected propargyl alcohol).

    Monitoring reactions involving this compound via Thin Layer Chromatography (TLC) presents a unique analytical challenge due to its specific structural features. As an Application Scientist, I have structured this guide to provide field-proven protocols, mechanistic insights, and troubleshooting steps to ensure your reaction monitoring is both accurate and reproducible.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why is my starting material completely invisible under standard UV light (254 nm)? A1: UV visualization relies on the presence of conjugated π -systems or aromatic rings that absorb UV radiation, thereby quenching the fluorescence of the zinc sulfide indicator embedded in standard TLC plates[1]. 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran consists solely of an isolated terminal alkyne and a saturated tetrahydropyran (THP) ether ring. Because it lacks extended conjugation, it does not absorb UV light at 254 nm. You must rely entirely on destructive chemical stains for detection.

    Q2: What is the most reliable TLC stain for this compound, and what is the chemical causality behind it? A2: Potassium Permanganate (KMnO₄) is the gold standard for this molecule. The mechanism relies on a rapid redox reaction. The Mn(VII) complex in permanganate (which is deep purple) directly oxidizes the π -bonds of the terminal alkyne (forming 1,2-diketones or cleaving the bond) and readily oxidizable ether linkages[1]. During this process, Mn(VII) is reduced to Mn(IV) dioxide (MnO₂), which precipitates as a distinct bright yellow or brown spot against a vibrant purple background. It is highly sensitive and provides immediate visual feedback.

    Q3: Can I use p-Anisaldehyde? I noticed the spots change into unpredictable colors when I heat the plate. A3: Yes, but you must understand the underlying mechanism to interpret the results correctly. The p-Anisaldehyde stain is highly acidic, containing sulfuric acid (H₂SO₄) and glacial acetic acid[2]. When you apply heat to the TLC plate, the acid catalyzes the deprotection (hydrolysis) of the THP ether, yielding free propargyl alcohol and 5-hydroxypentanal. These breakdown products then undergo acid-catalyzed acetalization and aldol condensations with the p-anisaldehyde reagent[3]. This cascade forms highly conjugated carbocations that appear as dark blue, green, or pink spots. Because the color depends on the specific degradation products, overheating can cause charring and obscure your results.

    Q4: My reaction involves deprotecting the THP group to yield free propargyl alcohol. How do I distinguish the starting material from the product on TLC if both stain with KMnO₄? A4: Polarity is your primary diagnostic tool. The THP-protected ether is significantly less polar than the free propargyl alcohol. In a standard normal-phase silica TLC using a Hexane/Ethyl Acetate solvent system, the THP ether will have a much higher Retention Factor ( Rf​ ) because it lacks a hydrogen-bond donor. The free propargyl alcohol will interact strongly with the silica gel via hydrogen bonding, resulting in a lower Rf​ .

    Part 2: Experimental Protocols

    To ensure trustworthiness, every protocol below is designed as a self-validating system . Always run a known reference standard alongside your reaction mixture to confirm the stain's efficacy.

    Protocol A: Preparation and Application of KMnO₄ Stain

    Causality: The alkaline environment (K₂CO₃/NaOH) prevents the premature decomposition of the permanganate ion, ensuring a longer shelf life and a cleaner background on the silica plate[1].

    • Preparation: In a 250 mL Erlenmeyer flask, dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of distilled water.

    • Alkalinization: Add 1.25 mL of a 10% (w/v) aqueous NaOH solution. Stir vigorously until fully dissolved. Store in a dark glass jar (shelf life is approximately 3 months).

    • Validation Check: Spot a known alkyne (e.g., phenylacetylene or pure propargyl alcohol) on a scrap TLC plate and dip it into the stain to verify the appearance of a yellow/brown spot.

    • Application: After developing your reaction TLC plate, allow the mobile phase to evaporate completely in a fume hood.

    • Visualization: Dip the plate into the KMnO₄ solution using forceps. Wipe the excess stain from the glass/aluminum backing. The alkyne will immediately appear as a yellow/brown spot. Gentle heating with a heat gun can intensify faint spots, but avoid overheating to prevent the background from turning brown.

    Protocol B: Preparation and Application of p-Anisaldehyde Stain

    Causality: The order of addition is critical. Adding the acid to an ice-cold ethanol solution prevents the exothermic degradation of p-anisaldehyde before it can be applied to the plate[2].

    • Preparation: Cool 135 mL of absolute ethanol in an ice bath.

    • Acidification: Slowly add 5 mL of concentrated H₂SO₄ and 1.5 mL of glacial acetic acid with continuous stirring.

    • Active Reagent: Add 3.7 mL of p-anisaldehyde. Stir to homogenize. Store the solution in a foil-wrapped jar at 4°C to prevent photo-oxidation.

    • Application: Dip the dried TLC plate into the stain and wipe the back clean.

    • Visualization (Critical Step): Heat the plate vigorously and evenly with a heat gun (holding it ~10 cm away). Watch carefully: the background will turn light pink, and the THP ether spots will develop distinct colors due to the acid-catalyzed aldol mechanism[3]. Stop heating immediately once spots are clearly visible.

    Part 3: Data Presentation

    Table 1: TLC Visualization Methods Comparison
    Visualization MethodMechanism of ActionVisual Result for THP-AlkyneHeating Required?
    UV Light (254 nm) Fluorescence quenching by conjugated π -systemsInvisible (No conjugation)No
    KMnO₄ Stain Direct redox oxidation of alkyne/ether to MnO₂Bright yellow/brown spot on purple backgroundOptional (mild)
    p-Anisaldehyde Acid-catalyzed THP deprotection & aldol condensationDark blue/green/pink spot on light pink backgroundYes (vigorous)
    PMA (Phosphomolybdic Acid) Reduction of Mo(VI) to Mo(V) by oxidizable groupsDark green/blue spot on yellow-green backgroundYes (vigorous)
    Table 2: Expected Rf​ Behavior (Normal Phase Silica, Hexane/EtOAc)
    CompoundPolarity ProfileExpected Rf​ in 9:1 Hex/EtOAcExpected Rf​ in 4:1 Hex/EtOAc
    4-(prop-2-yn-1-yloxy)THP Low-Moderate (Ether)~0.40 - 0.50~0.70 - 0.80
    Propargyl Alcohol High (H-bond donor)~0.05 - 0.10~0.30 - 0.40
    Tetrahydropyran-4-ol High (H-bond donor)~0.05 - 0.10~0.25 - 0.35

    Part 4: Mandatory Visualization

    TLC_Workflow Start Run TLC of 4-(prop-2-yn-1-yloxy)THP CheckUV Check under UV (254 nm) Start->CheckUV UVResult Visible? CheckUV->UVResult NoUV No (Lacks Conjugation) UVResult->NoUV ApplyStain Apply Chemical Stain NoUV->ApplyStain StainKMnO4 KMnO4 Stain (Oxidation) ApplyStain->StainKMnO4 StainAnis p-Anisaldehyde (Acid-Catalyzed) ApplyStain->StainAnis ResultKMnO4 Yellow/Brown Spot on Purple Background StainKMnO4->ResultKMnO4 ResultAnis Colored Spot on Pink Background StainAnis->ResultAnis

    Figure 1: Decision tree for selecting TLC visualization methods for non-UV active THP-alkyne ethers.

    Mechanism_Logic Compound 4-(prop-2-yn-1-yloxy)THP Path1 KMnO4 (Mn VII) Compound->Path1 Path2 p-Anisaldehyde + H2SO4 Compound->Path2 Mech1 Direct Oxidation of Alkyne Path1->Mech1 Prod1 MnO2 (Mn IV) Precipitate (Yellow/Brown Spot) Mech1->Prod1 Mech2 Heat-Induced THP Deprotection Path2->Mech2 Mech3 Aldol/Acetalization Mech2->Mech3 Prod2 Highly Conjugated Carbocation (Dark Colored Spot) Mech3->Prod2

    Figure 2: Mechanistic pathways for KMnO4 and p-Anisaldehyde staining of THP-protected propargyl alcohol.

    Part 5: References

    • Nichols, L. "2.3F: Visualizing TLC Plates." Chemistry LibreTexts. URL:[Link]

    • ReachDevices. "Thin Layer Chromatography Stains." ReachDevices Technical Resources. URL:[Link]

    • Nichols, L. "2.1.4F: Visualizing TLC Plates (Reaction Pathways)." Chemistry LibreTexts. URL:[Link]

    Sources

    Optimization

    Effect of reaction temperature on the stereoselectivity of tetrahydropyran synthesis.

    Welcome to the Tetrahydropyran (THP) Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the critical impact of reaction temperature on stereoselectivity durin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Tetrahydropyran (THP) Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the critical impact of reaction temperature on stereoselectivity during THP ring construction.

    Whether you are utilizing Prins cyclizations or intramolecular oxa-Michael additions, temperature is not merely a reaction parameter—it is the thermodynamic steering wheel that dictates the stereochemical fate of your natural products and active pharmaceutical ingredients (APIs).

    Mechanistic Workflow: Temperature-Directed Stereocontrol

    The following decision matrix illustrates how temperature and additives isolate specific kinetic or thermodynamic pathways to achieve your target diastereomer.

    THP_Stereocontrol Target Target THP Stereochemistry Trans 2,6-trans-THP (Kinetic Control) Target->Trans Cis 2,6-cis-THP (Thermodynamic Control) Target->Cis OxaM_Trans Oxa-Michael Addition Base: NaHMDS Temp: -78 °C Trans->OxaM_Trans OxaM_Cis Oxa-Michael Addition Base: NaHMDS + TMEDA Temp: 25 °C Cis->OxaM_Cis Prins_Cis Prins Cyclization Lewis Acid: TMSOTf Temp: -78 °C Cis->Prins_Cis Warn Warning: High Temp (>0 °C) Triggers Oxonia-Cope Rearrangement Prins_Cis->Warn

    Workflow for temperature-directed stereoselective tetrahydropyran synthesis.

    Troubleshooting Guides & FAQs

    Issue 1: Erosion of 2,6-trans Selectivity in Oxa-Michael Additions

    • Symptom: You are attempting to synthesize a 2,6-trans-THP via a base-mediated oxa-Michael addition, but NMR analysis reveals a mixture of cis and trans isomers.

    • Root Cause: Inappropriate temperature control. The formation of 2,6-trans-THP from an (E)-α,β-unsaturated ester is a strictly kinetically controlled process [1]. If the reaction temperature rises above -40 °C, the thermal energy allows the system to overcome the activation barrier for the reverse reaction (retro-oxa-Michael). The system will then equilibrate toward the thermodynamically stable 2,6-cis-THP (where all substituents occupy equatorial positions).

    • Solution: Maintain a strict -78 °C environment. More importantly, you must quench the reaction while it is still submerged in the dry ice bath. Warming the unquenched reaction mixture during workup is the #1 cause of kinetic stereocenter erosion.

    Issue 2: Poor 2,6-cis Selectivity at Room Temperature (Oxa-Michael)

    • Symptom: You run the oxa-Michael addition at 25 °C to force thermodynamic equilibration toward the 2,6-cis-THP, but the diastereomeric ratio (dr) is poor (e.g., ~1:1).

    • Root Cause: While 25 °C provides the energy for thermodynamic equilibration, the hard Lewis acidic sodium cation (Na⁺) from the NaHMDS base coordinates with the newly formed THP oxygen. This chelation alters the thermodynamic energy landscape, artificially stabilizing the trans isomer and destroying the natural thermodynamic preference for the cis isomer [1].

    • Solution: Introduce Tetramethylethylenediamine (TMEDA) as an additive. TMEDA strongly sequesters the Na⁺ cation, breaking the chelation effect and allowing the true thermodynamic sink (2,6-cis) to dominate, often pushing the dr to >99:1 [1].

    Issue 3: Loss of Enantiomeric Purity in Prins Cyclizations

    • Symptom: The isolated THP product from a Prins cyclization is racemic or exhibits unexpected epimerization at the C4/C6 positions.

    • Root Cause: High reaction temperatures. The Prins cyclization proceeds via a highly reactive oxocarbenium intermediate. At elevated temperatures, this intermediate can undergo a competitive[3,3]-sigmatropic shift known as the 2-oxonia-Cope rearrangement [2]. This pathway scrambles the stereocenters, leading to a loss of chirality transfer from the starting homoallylic alcohol.

    • Solution: Run the Prins cyclization at -78 °C. This freezes the intermediate in the lowest-energy E-oxocarbenium chair transition state, ensuring strict kinetic control and suppressing the oxonia-Cope pathway [2].

    Quantitative Data: Temperature vs. Stereoselectivity

    The following table summarizes the causal relationship between temperature, additives, and the resulting diastereomeric ratio (dr) across standard THP synthesis workflows [1][2][3].

    Reaction TypeReagents / AdditivesTemperatureDominant MechanismMajor IsomerTypical dr
    Oxa-MichaelNaHMDS-78 °CKinetic (Early Transition State)2,6-trans93:7
    Oxa-MichaelNaHMDS25 °CThermodynamic (Na⁺ Chelated)2,6-cis~1:1
    Oxa-MichaelNaHMDS + TMEDA25 °CThermodynamic (Unchelated)2,6-cis99:1
    Prins CyclizationTMSOTf-78 °CKinetic (Chair Transition State)2,6-cis>95:5
    Prins CyclizationTMSOTf> 0 °CThermodynamic ScramblingEpimerizedN/A

    Validated Standard Operating Procedures (SOPs)

    To ensure reproducibility, the following protocols are designed as self-validating systems . Do not deviate from the temperature checkpoints, as they directly govern the mechanistic causality of the reaction.

    Protocol A: Kinetically Controlled Synthesis of 2,6-trans-THP (Oxa-Michael)

    Objective: Trap the kinetic product by preventing retro-oxa-Michael equilibration.

    • Preparation: Dissolve the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) in anhydrous THF (0.05 M) under an argon atmosphere.

    • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

    • Initiation: Add NaHMDS (1.2 equiv, 1.0 M in THF) dropwise down the side of the flask to pre-cool the titrant.

      • Causality: Rapid addition causes localized micro-exotherms, which will immediately trigger thermodynamic equilibration and ruin the trans selectivity.

    • Validation Checkpoint: Monitor by TLC (hexanes/EtOAc 8:2) after 1 hour. If starting material persists, do not raise the temperature . Add an additional 0.2 equiv of NaHMDS.

    • Cold Quench (Critical): Once complete, add saturated aqueous NH₄Cl (5 mL) directly into the reaction mixture while the flask is still in the -78 °C bath .

      • Causality: Quenching the base at -78 °C protonates the enolate irreversibly. If you remove the bath before quenching, the thermal energy will allow the unquenched system to revert to the open-chain form and re-close into the thermodynamic cis-isomer [1].

    • Workup: Remove the bath, allow to warm to room temperature, and extract with EtOAc.

    Protocol B: Thermodynamically Controlled Synthesis of 2,6-cis-THP (Oxa-Michael)

    Objective: Achieve the thermodynamic sink by neutralizing cation chelation.

    • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.05 M) at 25 °C.

    • Additive Integration: Add TMEDA (5.0 equiv) to the solution and stir for 5 minutes.

      • Causality: TMEDA must be present before the base is introduced to immediately sequester the Na⁺ ions upon generation, preventing them from coordinating with the THP oxygen [1].

    • Initiation: Add NaHMDS (1.2 equiv) dropwise. Stir at 25 °C for 4 hours.

    • Validation Checkpoint: The reaction is under thermodynamic control. Prolonged stirring (up to 12 hours) will not harm the stereoselectivity; it will only reinforce the 2,6-cis preference.

    • Quench: Quench with saturated aqueous NH₄Cl at room temperature and extract with EtOAc.

    Protocol C: Low-Temperature Prins Cyclization

    Objective: Prevent 2-oxonia-Cope rearrangement via strict thermal control.

    • Preparation: Combine the homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.05 M).

    • Cooling: Cool to -78 °C in a dry ice/acetone bath.

    • Catalysis: Add TMSOTf (1.0 equiv) dropwise.

      • Causality: The low temperature locks the highly reactive oxocarbenium intermediate into the rigid E-chair conformation, directly yielding the 2,6-cis-THP while starving the system of the activation energy required for sigmatropic scrambling [2].

    • Quench: Quench with saturated aqueous NaHCO₃ at -78 °C before warming to room temperature.

    References

    • Stereodivergent Assembly of 2,6-cis- and -trans-Tetrahydropyrans via Base-Mediated Oxa-Michael Cyclization: The Key Role of the TMEDA Additive Source: ResearchGate / Original Publisher URL
    • Source: PubMed Central (PMC)
    • Source: Organic & Biomolecular Chemistry (RSC Publishing)
    Troubleshooting

    Technical Support Center: Minimizing Click Chemistry Side Products

    Welcome to the Bioorthogonal Chemistry Troubleshooting Hub. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity bioconjugation.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Bioorthogonal Chemistry Troubleshooting Hub. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity bioconjugation. Here, we move beyond basic reaction setups to address the mechanistic root causes of side product formation in click chemistry, providing field-proven, self-validating solutions.

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    FAQ 1: Why am I seeing alkyne-alkyne homocoupling (Glaser coupling) instead of my desired triazole product?

    Causality: Glaser coupling is an oxidative homocoupling of terminal alkynes catalyzed by Cu(II) species. In an ideal CuAAC reaction, the active catalyst is Cu(I). However, when Cu(I) is exposed to dissolved oxygen, it rapidly oxidizes to Cu(II). This not only depletes the active catalyst required for the azide-alkyne cycloaddition but actively drives the formation of unwanted diyne side products[1]. Solution:

    • Use Accelerating Ligands: Employ water-soluble polytriazole ligands like THPTA or BTTAA. These ligands form a protective coordination sphere around Cu(I), stabilizing its oxidation state and preventing disproportionation[1][2].

    • Maintain Reducing Conditions: Always use an excess of sodium ascorbate (typically 5–10 equivalents relative to copper) to continuously reduce any formed Cu(II) back to Cu(I)[3].

    • Exclude Oxygen: Degas all buffers using argon or nitrogen sparging prior to reagent addition[3].

    FAQ 2: My biomolecules are degrading during the CuAAC reaction. How do I prevent ROS cleavage?

    Causality: The combination of dissolved O₂, free copper ions, and ascorbate generates Reactive Oxygen Species (ROS) via a Fenton-like redox cycle. These hydroxyl radicals and peroxides can cleave protein backbones and oxidize sensitive residues like histidine and methionine[3][4]. Solution: THPTA serves a dual purpose: it accelerates the reaction and acts as a sacrificial interceptor for ROS[3]. For highly sensitive proteins, supplement the reaction with 5 mM aminoguanidine, which acts as an additional scavenger for reactive byproducts[3].

    CuAAC Cu Cu(I) Catalyst Cu2 Cu(II) Species Cu->Cu2 Oxidation by O2 Product 1,4-Triazole (Desired) Cu->Product CuAAC O2 Oxygen (O2) Cu2->Cu Regeneration Glaser Diyne (Glaser Side Product) Cu2->Glaser Alkyne-Alkyne Coupling Alkyne Terminal Alkyne Alkyne->Product Alkyne->Glaser Azide Azide Azide->Product THPTA THPTA Ligand + Ascorbate THPTA->Cu2 Reduces & Stabilizes

    CuAAC pathway vs. Glaser coupling side reaction and THPTA stabilization.

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

    FAQ 3: My DBCO/BCN-tagged probe is labeling proteins non-specifically in cell lysates. How do I prevent this?

    Causality: SPAAC eliminates copper toxicity by utilizing the massive ring strain of cyclooctynes (like DBCO and BCN) to drive the reaction. However, this high electrophilicity makes them susceptible to nucleophilic attack by endogenous thiols (e.g., glutathione, peptidylcysteines) via a thiol-yne addition side reaction[5][6]. DBCO is particularly prone to reacting with sulfenic acids and thiols over extended incubation periods[5]. Solution:

    • Thiol Alkylation: Pre-treat your cell lysates with iodoacetamide (IAA) or N-ethylmaleimide (NEM) to irreversibly block free thiols before introducing the SPAAC reagent[5].

    • Reagent Selection: If thiol blocking is not viable for your assay, switch to a less reactive but more specific cyclooctyne derivative, such as BT9N, which exhibits significantly enhanced tolerance towards endogenous thiol species compared to DBCO or BCN[5].

    SPAAC DBCO DBCO / BCN (Strained Alkyne) SPAAC_Prod Triazole Cycloadduct (Desired) DBCO->SPAAC_Prod SPAAC ThiolYne Thiol-Yne Adduct (Off-Target) DBCO->ThiolYne Nucleophilic Addition Azide Target Azide Azide->SPAAC_Prod Thiol Endogenous Thiols (GSH, Cysteines) Thiol->ThiolYne Blocked Alkylated Thiol (Unreactive) Thiol->Blocked Iodo Iodoacetamide (Alkylation) Iodo->Thiol Blocks Thiol

    SPAAC target ligation vs. Thiol-yne off-target addition and mitigation.

    Inverse Electron-Demand Diels-Alder (IEDDA)

    FAQ 4: My TCO-modified protein loses reactivity over time before the tetrazine ligation step.

    Causality: The exceptional reaction kinetics of the Tetrazine-TCO ligation stem from the highly strained trans-cyclooctene (TCO) ring[7][8]. However, this strain makes TCO thermodynamically unstable. In the presence of biological thiols, copper trace metals, or UV light, TCO undergoes a radical-based trans-to-cis isomerization[9]. The resulting cis-cyclooctene is sterically relaxed and completely unreactive towards tetrazines[9]. Solution:

    • Use Stable Diastereomers: Substitute standard s-TCO with d-TCO (the syn-diastereomer), which demonstrates vastly improved stability in aqueous solutions and serum without isomerizing for up to 14 days[7].

    • Environmental Control: Store TCO-conjugates in the dark at -80°C. Avoid exposing TCO to environments with high thiol concentrations (e.g., >30 mM DTT or mercaptoethanol) prior to the click reaction[7].

    IEDDA TCO trans-Cyclooctene (Highly Reactive) IEDDA_Prod Dihydropyridazine (Desired Ligation) TCO->IEDDA_Prod IEDDA (Fast) cisTCO cis-Cyclooctene (Unreactive Isomer) TCO->cisTCO Trans-to-Cis Tz Tetrazine Tz->IEDDA_Prod Factors Thiols / Radicals / Light Factors->TCO Catalyzes Isomerization

    IEDDA ligation vs. radical-induced trans-to-cis isomerization of TCO.

    Quantitative Data: Reaction Kinetics & Side Product Profiling

    To aid in experimental design, the following table summarizes the kinetic tradeoffs and primary side reactions associated with each click chemistry modality.

    Click Reaction ModalityTypical Rate Constant ( k2​ )Primary Side ProductCausality of Side ReactionPrevention Strategy
    CuAAC 10 – 100 M⁻¹s⁻¹Glaser Coupling (Diyne)Cu(I) oxidation to Cu(II) by O₂THPTA/BTTAA ligands + Sodium Ascorbate[2][3]
    SPAAC (DBCO) ~1.0 M⁻¹s⁻¹Thiol-Yne AdductNucleophilic attack by endogenous thiolsIodoacetamide pre-treatment; use BT9N[5]
    IEDDA (s-TCO) Up to 3.3 × 10⁶ M⁻¹s⁻¹cis-CycloocteneThiol/radical-induced isomerizationUse d-TCO; minimize thiol exposure[7][9]

    Self-Validating Experimental Protocols

    A robust protocol must be a self-validating system. The methodologies below include built-in checkpoints to verify the absence of side products at critical stages.

    Protocol A: CuAAC Bioconjugation with ROS/Glaser Prevention

    Objective: Conjugate an azide-fluorophore to an alkyne-modified protein while suppressing Glaser coupling and ROS degradation.

    • Step 1: Reagent Preparation. Prepare fresh 100 mM Sodium Ascorbate in degassed water.

      • Checkpoint: The solution must be completely clear. A yellow tint indicates oxidation to dehydroascorbate; discard and remake.

    • Step 2: Catalyst Complexation. In a separate tube, mix CuSO₄ (final rxn conc. 100 µM) with THPTA ligand (final rxn conc. 500 µM) at a 1:5 molar ratio. Incubate for 5 minutes.

      • Causality: Pre-complexing prevents free Cu(II) from precipitating or binding non-specifically to the protein backbone[3].

    • Step 3: Reaction Assembly. To the alkyne-protein solution, add the azide-fluorophore, followed by the Cu-THPTA complex. Finally, initiate the reaction by adding Sodium Ascorbate (final rxn conc. 5 mM). Cap tightly to exclude air. React for 1 hour at RT.

    • Step 4: Validation (Self-Correction). Analyze the product via LC-MS.

      • Checkpoint: Look for a mass shift corresponding to exactly one fluorophore. If a mass peak corresponding to Protein + 2x Alkyne Mass is observed, Glaser coupling has occurred. Increase THPTA ratio to 1:10 in the next iteration.

    Protocol B: SPAAC Intracellular Labeling with Thiol Blocking

    Objective: Perform background-free SPAAC labeling of azide-modified glycans in cell lysates using DBCO.

    • Step 1: Thiol Alkylation. Add Iodoacetamide (IAA) to the cell lysate to a final concentration of 10 mM. Incubate in the dark for 30 minutes at 37°C.

      • Checkpoint: Perform an Ellman’s reagent (DTNB) assay on a 5 µL aliquot. The absence of yellow color (absorbance at 412 nm) validates that free thiols have been successfully depleted.

    • Step 2: Quenching. Add 10 mM DTT for 5 minutes to quench excess IAA, then remove small molecules via a spin desalting column.

    • Step 3: SPAAC Ligation. Add the DBCO-probe (10 µM) to the lysate. Incubate for 2 hours at RT.

    • Step 4: Validation (Self-Correction). Run the lysate on an SDS-PAGE gel and perform fluorescence scanning.

      • Checkpoint: Include a control lysate (no azide metabolic labeling) treated with the DBCO-probe. The complete absence of fluorescent bands in this control lane validates that thiol-yne side reactions have been successfully eliminated[5][6].

    References

    • A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well‐Defined Protein–Protein Conjugates ChemRxiv / PMC URL:[Link]

    • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs PMC URL:[Link]

    • Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18 MDPI URL:[Link]

    • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation PMC / Jena Bioscience URL:[Link]

    • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition PMC URL:[Link]

    • Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

    • Site-Selective Cysteine-Cyclooctyne Conjugation PMC URL:[Link]

    • Comparative Study of Click Handle Stability in Common Ligation Conditions PMC URL:[Link]

    • What is SPAAC? AxisPharm URL:[Link]

    • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids ePrints Soton URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Characterization of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran using mass spectrometry.

    Analytical Comparison Guide: Mass Spectrometry Characterization of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran Executive Summary 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (Exact Mass: 140.0837 Da) is a highly versatile, bifu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Analytical Comparison Guide: Mass Spectrometry Characterization of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

    Executive Summary

    4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (Exact Mass: 140.0837 Da) is a highly versatile, bifunctional aliphatic building block featuring a tetrahydropyran (THP) ring and a terminal alkyne (propargyl ether). It is widely utilized in drug discovery and materials science as a critical linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1].

    For analytical scientists and researchers, accurately characterizing this compound is paramount to validating synthetic pathways. Because it lacks strongly UV-absorbing chromophores, Mass Spectrometry (MS) is the gold standard for its detection. This guide objectively compares the performance of various MS platforms (GC-MS vs. LC-MS) for analyzing this compound, provides mechanistic insights into its gas-phase behavior, and outlines self-validating experimental protocols.

    Part 1: Mechanistic Insights into Gas-Phase Fragmentation

    To optimize mass spectrometry parameters, we must first understand the intrinsic gas-phase thermodynamics of the molecule's two primary structural motifs. The causality behind the observed spectra is driven by the stability of the resulting carbocations.

    • Propargyl Ether Cleavage: Under collisional activation or electron impact, propargyl ethers exhibit characteristic C–O bond cleavage. The loss of the propargyl radical (•CH2C≡CH, 39 Da) or neutral propargyl alcohol (56 Da) dominates the spectra, generating highly stable oxonium ions[2]. Gas-phase studies also demonstrate that propargyl ethers can undergo gold(I)-induced or thermal 1,3-migrations prior to fragmentation, driving the loss of carbonyl or alkyne neutral species[3].

    • Tetrahydropyran (THP) Ring Opening: The THP moiety fragments via an initial inductive cleavage followed by α -cleavage. In standard 70 eV EI-MS, the parent THP ring conventionally yields fragments at m/z 56, 41, and 28 due to successive ring-opening events and the neutral losses of ethylene and formaldehyde[4]. For our target compound, soft ionization (ESI+) yields a protonated molecule [M+H]+ at m/z 141, which undergoes charge-migration fragmentation to yield the stable tetrahydropyranyl cation at m/z 85[5].

    Fragmentation M_EI M+* (m/z 140) Radical Cation (EI) Frag_101 m/z 101 [THP-O]+ M_EI->Frag_101 - •CH2C≡CH (39 Da) Frag_85 m/z 85 [THP]+ Cation M_EI->Frag_85 - •O-CH2C≡CH (55 Da) Frag_39 m/z 39 [C3H3]+ Alkyne M_EI->Frag_39 Propargyl cleavage M_ESI [M+H]+ (m/z 141) Protonated (ESI) M_ESI->Frag_85 - HC≡C-CH2OH (56 Da)

    Fig 1: Primary gas-phase fragmentation pathways of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

    Part 2: Comparative Analysis of Mass Spectrometry Platforms

    The choice of MS platform dictates the type of structural data obtained. Because 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is a low-molecular-weight, volatile aliphatic ether, GC-MS and LC-MS offer distinct analytical trade-offs.

    Table 1: Quantitative & Qualitative Comparison of MS Platforms

    Analytical PlatformIonization StrategyPrimary Detected Ions (m/z)SensitivityOptimal Application
    GC-EI-MS Hard (70 eV Electron Impact)140 (M+*), 101, 85, 39High (Sub-ng/mL)Structural fingerprinting and purity analysis of the neat building block.
    LC-ESI-HRMS Soft (Electrospray, + mode)141.0910 ([M+H]+)Moderate ( μ g/mL)Intact mass confirmation; ideal for post-click-chemistry adduct verification.
    LC-APCI-MS Medium (Corona Discharge)141 ([M+H]+), 85Moderate ( μ g/mL)Analysis in non-polar reaction matrices where ESI ion suppression is high.

    Part 3: Self-Validating Experimental Protocols

    As an application scientist, I emphasize that analytical protocols must be self-validating. The following methodologies incorporate specific causality-driven steps and system suitability checks to ensure absolute trustworthiness in your data.

    Protocol A: GC-EI-MS for Structural Fingerprinting

    Why GC-MS? The compound's low molecular weight and lack of highly polar hydrogen-bond donors make it highly volatile and perfectly suited for gas chromatography.

    • Sample Preparation: Dissolve the neat analyte in MS-grade dichloromethane (DCM) to a final concentration of 10 μ g/mL.

      • Causality: DCM ensures complete solubility and elutes well before the analyte, preventing solvent peak interference and source contamination.

    • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film). Inject 1 μ L in split mode (10:1) with an inlet temperature of 250°C. Oven program: 50°C (hold 1 min) ramped to 200°C at 15°C/min.

    • Ionization & Detection: Operate the EI source at 70 eV with an emission current of 50 μ A. Scan range: m/z 30 to 200.

      • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation fingerprint can be reliably cross-referenced against theoretical models and NIST libraries[4].

    • Self-Validation Check: Confirm the presence of the m/z 39 (propargyl) and m/z 85 (THP) diagnostic ions. The ratio of m/z 85 to the molecular ion (m/z 140) must remain constant across the entire width of the chromatographic peak (indicating peak purity >99%).

    Protocol B: LC-ESI-HRMS for Intact Mass Analysis

    Why LC-HRMS? High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) provides exact mass measurements, which is crucial for confirming the elemental composition (C8H12O2) when the linker is conjugated to larger biomolecules[1].

    • Sample Preparation: Dilute the sample to 1 μ g/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

      • Causality: Because the target lacks strongly basic nitrogen atoms, formic acid is strictly required in the mobile phase to force protonation of the ether oxygens, enabling ESI+ detection[5].

    • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μ m). Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes.

    • Ionization & Detection: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Mass resolution: >60,000 (at m/z 200).

    • Self-Validation Check: The measured exact mass of the [M+H]+ ion must be 141.0910 Da . The acceptable mass error is < 3 ppm. Furthermore, the isotopic pattern must match the theoretical distribution for C8H13O2+, validating the calibration state of the mass analyzer.

    Workflow Sample Sample Prep (DCM or MeOH/H2O) Chrom Chromatography (GC or LC) Sample->Chrom Ionization Ionization Source (EI 70eV or ESI+) Chrom->Ionization MassAnalyzer Mass Analyzer (Quadrupole / Orbitrap) Ionization->MassAnalyzer Detection Data Analysis (Exact Mass & Fragments) MassAnalyzer->Detection

    Fig 2: End-to-end mass spectrometry workflow for the characterization of propargyl ether linkers.

    Sources

    Comparative

    A Strategic Guide to Alcohol Protection: A Comparative Analysis of THP and Other Key Protecting Groups

    In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the ubiquitous hydroxyl group, a variety of protective strategies exist, each...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the ubiquitous hydroxyl group, a variety of protective strategies exist, each with a unique profile of stability and reactivity. This guide offers an in-depth comparison of the tetrahydropyranyl (THP) protecting group with other common alternatives, providing the objective data and experimental insights necessary for researchers, scientists, and drug development professionals to make informed strategic decisions.

    The Tetrahydropyranyl (THP) Group: A Workhorse in Alcohol Protection

    The THP group is a widely utilized acid-labile protecting group for alcohols, forming a stable acetal linkage that provides robust protection under a variety of non-acidic conditions.[1] Its low cost and ease of introduction and removal have cemented its place as a valuable tool in the synthetic chemist's arsenal.[2]

    The protection of an alcohol with a THP group involves the acid-catalyzed addition of the alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).[3] The mechanism is initiated by the protonation of the DHP double bond, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species to form the THP ether.[3]

    Deprotection is essentially the reverse process, relying on acid-catalyzed hydrolysis to regenerate the parent alcohol.[4]

    A significant drawback of the THP group is the introduction of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the alcohol is chiral.[5] This can complicate purification and spectral analysis.[2]

    Experimental Workflow: THP Protection and Deprotection

    THP_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) THP_Ether THP Ether (R-OTHP) Alcohol->THP_Ether Reaction DHP DHP, cat. Acid (e.g., PPTS) DHP->THP_Ether Solvent_P DCM Solvent_P->THP_Ether THP_Ether_D THP Ether (R-OTHP) Deprotected_Alcohol Alcohol (R-OH) THP_Ether_D->Deprotected_Alcohol Hydrolysis Acid_D Mild Acid (e.g., AcOH/H₂O/THF) Acid_D->Deprotected_Alcohol

    Caption: General workflow for THP protection and deprotection of an alcohol.

    Head-to-Head Comparison: THP vs. Other Common Alcohol Protecting Groups

    The choice of a protecting group is dictated by the specific demands of the synthetic route, including the stability required for subsequent steps and the need for orthogonal deprotection strategies.[5] Here, we compare THP with other frequently used protecting groups: tert-butyldimethylsilyl (TBDMS) ethers, benzyl (Bn) ethers, and acetate (Ac) esters.

    Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
    THP R-OTHPDihydropyran (DHP), cat. acid (e.g., TsOH, PPTS), CH₂Cl₂[1]Mild acid (e.g., AcOH/H₂O/THF, PPTS/EtOH)[4]Low cost, easy to introduce and remove under mild acidic conditions.Introduces a new stereocenter, leading to diastereomeric mixtures.[5]
    TBDMS R-OTBDMSTBDMSCl, Imidazole, DMF[4]F⁻ (e.g., TBAF), THF; or mild acid (e.g., HCl/MeOH)[4]Good stability, often removable under conditions orthogonal to THP.[4]Higher cost of reagents, can be sterically hindered for tertiary alcohols.
    Benzyl (Bn) R-OBnBnBr, NaH, THF or DMF[6]H₂, Pd/C, EtOH or EtOAc; or strong acid[7]Very robust, stable to a wide range of conditions.Deprotection conditions can reduce other functional groups (e.g., alkenes, alkynes).
    Acetate (Ac) R-OAcAc₂O, pyridine or Et₃N, CH₂Cl₂[8]Base (e.g., K₂CO₃, MeOH) or Acid (e.g., HCl, H₂O)[9]Easy to introduce, stable to acidic conditions.Labile to basic conditions (hydrolysis).
    MOM R-OMOMMOMCl, DIPEA, CH₂Cl₂[10]Acid (e.g., HCl, TFA)[10]Stable to bases and many other reagents.MOMCl is a carcinogen.[11]
    Stability Profile Comparison
    ConditionTHPTBDMSBenzyl (Bn)Acetate (Ac)MOM
    Strong Acid LabileLabileStableStableLabile
    Mild Acid LabileLabileStableStableLabile
    Strong Base StableStableStableLabileStable
    Mild Base StableStableStableLabileStable
    Organometallics StableStableStableCan be reactiveStable
    Hydride Reduents StableStableStableLabileStable
    Oxidizing Agents StableStableLabile (with some)StableStable
    Catalytic Hydrogenation StableStableLabileStableStable
    Fluoride Ion StableLabileStableStableStable

    Strategic Selection of a Protecting Group

    The concept of "orthogonality" is crucial in complex syntheses, referring to the ability to deprotect one functional group without affecting another.[5] The diverse deprotection methods for the groups discussed above allow for strategic and selective unmasking of hydroxyl groups.

    Decision_Tree Start Need to protect an alcohol Acid_Sensitive Subsequent steps involve strong acid? Start->Acid_Sensitive Base_Sensitive Subsequent steps involve strong base? Acid_Sensitive->Base_Sensitive No Use_Bn_Ac Consider Benzyl or Acetate Acid_Sensitive->Use_Bn_Ac Yes Reductive_Cleavage Subsequent steps involve catalytic hydrogenation? Base_Sensitive->Reductive_Cleavage No Use_THP_TBDMS_Bn Consider THP, TBDMS, or Benzyl Base_Sensitive->Use_THP_TBDMS_Bn Yes Fluoride_Cleavage Is fluoride-mediated deprotection desirable? Reductive_Cleavage->Fluoride_Cleavage No Use_THP_TBDMS_Ac Consider THP, TBDMS, or Acetate Reductive_Cleavage->Use_THP_TBDMS_Ac Yes Fluoride_Cleavage->Use_THP_TBDMS_Bn No Use_TBDMS Consider TBDMS Fluoride_Cleavage->Use_TBDMS Yes

    Caption: A simplified decision-making flowchart for selecting an alcohol protecting group.

    Experimental Protocols

    Protocol 1: THP Protection of a Primary Alcohol

    This protocol describes a general method for the protection of a primary alcohol using a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

    • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv) followed by a catalytic amount of PPTS (0.05 equiv).

    • Reaction: Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extraction: Separate the layers and extract the aqueous phase with DCM.

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[12]

    Protocol 2: Acidic Deprotection of a THP Ether

    This protocol outlines a common method for the acidic hydrolysis of THP ethers.

    • Dissolution: Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

    • Reaction: Stir the solution at room temperature.

    • Monitoring: Monitor the reaction progress by TLC.

    • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude alcohol can be purified by column chromatography if necessary.[4]

    Protocol 3: TBDMS Protection of a Primary Alcohol

    This protocol describes a general procedure for the silylation of a primary alcohol.

    • Dissolution: To a solution of the primary alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equiv).

    • Addition of Silylating Agent: To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at room temperature.

    • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Workup and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

    Protocol 4: Fluoride-Mediated Deprotection of a TBDMS Ether

    This protocol utilizes tetrabutylammonium fluoride (TBAF) for the cleavage of the TBDMS ether.

    • Dissolution: Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.

    • Addition of Fluoride Source: Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at room temperature.

    • Reaction and Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC.

    • Workup and Extraction: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the mixture with diethyl ether or ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.[13]

    Protocol 5: Benzylation of a Primary Alcohol

    This protocol describes a standard Williamson ether synthesis for benzyl protection.

    • Alkoxide Formation: To a solution of the alcohol (1.0 equiv) in anhydrous THF or DMF at 0 °C, add sodium hydride (NaH, 1.1 equiv) portion-wise. Stir for 30 minutes to form the alkoxide.

    • Addition of Benzylating Agent: Add benzyl bromide (BnBr, 1.2 equiv) dropwise to the solution.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Workup and Extraction: Quench the reaction with water and extract the product with an organic solvent.

    • Purification: Wash the organic layer, dry, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

    Protocol 6: Deprotection of a Benzyl Ether by Hydrogenolysis

    This is a common method for the cleavage of benzyl ethers.

    • Dissolution and Catalyst Addition: Dissolve the benzyl-protected compound in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon).

    • Reaction and Monitoring: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Workup: Remove the catalyst by filtration through Celite.

    • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[6]

    Conclusion

    The selection of an alcohol protecting group is a multifaceted decision that significantly impacts the efficiency and outcome of a synthetic sequence. The THP group remains a cost-effective and reliable option for protection under non-acidic conditions. However, a thorough understanding of its limitations, particularly the formation of diastereomers, is essential. By comparing the properties of THP with other key protecting groups like TBDMS, benzyl ethers, and acetates, researchers can develop robust and orthogonal protection strategies tailored to the specific challenges of their synthetic targets.

    References

    • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]

    • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • Protection of Alcohol by Ether - SynArchive. (n.d.). Retrieved from [Link]

    • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from [Link]

    • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from University of Bristol, School of Chemistry.
    • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

    • 17.8: Protection of Alcohols - Chemistry LibreTexts. (2024, September 22). Retrieved from [Link]

    • Tetrahydropyranyl (THP)
    • Methoxymethyl ether - Wikipedia. (n.d.). Retrieved from [Link]

    • Alcohol Protecting Groups. (n.d.).
    • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

    • Solid State Acetylation with Acetylimidazole: Selective Protection of Primary Alcohols and Phenols - Taylor & Francis. (2006, August 20). Retrieved from [Link]

    • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). Retrieved from [Link]

    • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC. (2008, November 26). Retrieved from [Link]

    • Alcohol Protecting Groups - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

    • Protecting Groups For Alcohols - Chemistry Steps. (2021, June 17). Retrieved from [Link]

    • A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

    • A mild and efficient method for the acetylation of alcohols - SciSpace. (n.d.). Retrieved from [Link]

    • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Retrieved from [Link]

    • Protecting Groups - Chemistry. (2020, October 26).
    • Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers - The Royal Society of Chemistry. (2018, July 26). Retrieved from [Link]

    • Protection of alcohols and phenols with methoxymethyl acetate. - OoCities.org. (n.d.). Retrieved from [Link]

    • Protection and Deprotection of Alcohol in Organic Chemistry - YouTube. (2025, August 15). Retrieved from [Link]

    • An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers | The Journal of Organic Chemistry - ACS Publications. (2002, January 19). Retrieved from [Link]

    • Protection of Alcohol by Ester - SynArchive. (n.d.). Retrieved from [Link]

    • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • A Reagent for Selective Deprotection of Alkyl Acetates | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

    • Halobenzyl Ethers as Protecting Groups for Organic Synthesis - ACS Publications. (n.d.). Retrieved from [Link]

    • 17.8: Protection of Alcohols - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

    • 4.4 Alkoxymethyl Ethers. (n.d.).
    • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS - ResearchGate. (n.d.). Retrieved from [Link]

    • Protection of Alcohol by Silyl ether - SynArchive. (n.d.). Retrieved from [Link]

    Sources

    Validation

    Comparing copper-catalyzed versus ruthenium-catalyzed azide-alkyne cycloadditions.

    An Application Scientist's Guide to Azide-Alkyne Cycloadditions: Copper vs. Ruthenium Catalysis In the landscape of modern chemical ligation, the azide-alkyne cycloaddition stands as a pillar of efficiency and reliabilit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Scientist's Guide to Azide-Alkyne Cycloadditions: Copper vs. Ruthenium Catalysis

    In the landscape of modern chemical ligation, the azide-alkyne cycloaddition stands as a pillar of efficiency and reliability, earning its status as the quintessential "click" reaction. This guide provides a detailed comparison of the two dominant catalytic systems that orchestrate this powerful transformation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC). As a researcher, scientist, or drug development professional, understanding the nuances, strengths, and limitations of each method is paramount to selecting the optimal strategy for your synthetic goals.

    This guide moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing a framework for rational catalyst selection.

    The Archetype: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The discovery by Meldal and Sharpless that copper(I) species can effectively catalyze the reaction between azides and terminal alkynes revolutionized chemical synthesis. This reaction proceeds with remarkable efficiency and perfect regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.

    Mechanism and Inherent Regioselectivity

    The catalytic cycle of CuAAC is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate. This activation dramatically lowers the pKa of the alkyne's terminal proton. Subsequently, the azide coordinates to the copper center and undergoes a [3+2] cycloaddition with the bound acetylide. The resulting metallacycle then undergoes protonolysis to release the 1,4-triazole product and regenerate the active Cu(I) catalyst. This stepwise, copper-mediated mechanism is the foundation of the reaction's high rate and absolute control over regiochemistry.

    CuAAC_Mechanism CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Pi_Complex + Terminal Alkyne Alkyne R1-C≡CH Alkyne->Pi_Complex Azide R2-N3 Metallacycle Six-membered Cu(III) Metallacycle Azide->Metallacycle Acetylide Cu(I)-Acetylide Pi_Complex->Acetylide - H+ Acetylide->Metallacycle + Azide Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->Cu_I Regeneration Product 1,4-Triazole Triazolide->Product + H+

    Caption: Catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    Advantages & Field-Proven Insights
    • Exceptional Rate Acceleration: The copper catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.

    • Robustness and Biocompatibility: CuAAC is remarkably insensitive to a wide range of functional groups and can be performed in aqueous solutions, across a pH range of 4 to 12, making it highly suitable for bioconjugation.

    • Simplicity: The active Cu(I) catalyst is often generated in situ from inexpensive copper(II) salts (like CuSO₄) using a mild reducing agent, most commonly sodium ascorbate. This avoids handling potentially unstable Cu(I) salts. The addition of a slight excess of sodium ascorbate also prevents oxidative homocoupling of the alkyne, a common side reaction.

    Limitations & Causality
    • Substrate Scope: The reaction is almost exclusively limited to terminal alkynes. Internal alkynes are unreactive in the vast majority of CuAAC systems because the mechanism requires the formation of a copper-acetylide intermediate via deprotonation of a terminal C-H bond.

    • Catalyst Toxicity: The cytotoxicity of copper is a significant concern for in vivo applications. While ligands can sequester the copper ion to mitigate toxicity, this remains a key consideration for drug development and live-cell imaging.

    The Alternative: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

    For applications where the 1,4-regioisomer is not desired or where internal alkynes are necessary substrates, the Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) offers a powerful and complementary solution. This method, typically employing catalysts like Cp*RuCl(PPh₃)₂, selectively produces the 1,5-disubstituted 1,2,3-triazole.

    Mechanism and Complementary Regioselectivity

    The RuAAC mechanism is fundamentally different from CuAAC. It is believed to proceed via an oxidative coupling pathway. The azide and alkyne first coordinate to the ruthenium(II) center. This is followed by the formation of a six-membered ruthenacycle intermediate. The key bond-forming event, which dictates the regioselectivity, is the formation of the C-N bond between the more electron-deficient internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination from this ruthenacycle releases the 1,5-triazole product and regenerates the active Ru(II) catalyst.

    RuAAC_Mechanism RuAAC Catalytic Cycle Ru_II Cp*Ru(II)Cl Activated_Complex Activated Ru(II) Complex Ru_II->Activated_Complex + Alkyne, + Azide - Ligands Alkyne R1-C≡C-R2' Alkyne->Activated_Complex Azide R3-N3 Azide->Activated_Complex Ruthenacycle Six-membered Ruthenacycle Activated_Complex->Ruthenacycle Oxidative Coupling Ruthenacycle->Ru_II Regeneration Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination

    Caption: Catalytic cycle for the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

    Advantages & Field-Proven Insights
    • Expanded Alkyne Scope: The most significant advantage of RuAAC is its ability to effectively catalyze the cycloaddition of internal alkynes, yielding fully substituted 1,4,5-triazoles. This opens up a vast synthetic space that is inaccessible to CuAAC.[1]

    • Complementary Regioselectivity: For terminal alkynes, RuAAC provides exclusive access to the 1,5-disubstituted triazole, the opposite regioisomer to that formed in CuAAC.[1] This complementary control is a powerful tool in medicinal chemistry and materials science, where the substitution pattern on the triazole ring can dramatically influence biological activity or material properties.

    • Lower Biotoxicity: Ruthenium catalysts are generally considered less cytotoxic than copper catalysts, making them a more attractive option for certain biological applications.

    Limitations & Causality
    • Reaction Conditions: RuAAC reactions often require non-protic organic solvents (e.g., toluene, THF) and elevated temperatures, although some modern catalysts show activity at room temperature. Protic solvents can be detrimental to both yield and regioselectivity.

    • Catalyst Cost and Sensitivity: Ruthenium catalysts are significantly more expensive than simple copper salts. They can also be sensitive to air and moisture, often requiring inert atmosphere techniques for optimal performance.

    Head-to-Head Comparison: CuAAC vs. RuAAC

    The choice between copper and ruthenium catalysis is dictated by the desired outcome and the nature of the substrates. The following table summarizes the key operational and performance differences, providing a clear framework for decision-making.

    FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
    Product Regioisomer 1,4-disubstituted (from terminal alkynes)1,5-disubstituted (from terminal alkynes)
    Alkyne Scope Terminal alkynes only Terminal and Internal alkynes
    Typical Catalyst Cu(I), often from CuSO₄ / Na-AscorbateCpRuCl(PPh₃)₂ or CpRuCl(COD)
    Mechanism Copper-acetylide intermediateOxidative coupling via a ruthenacycle
    Solvents Broad; aqueous and organic solventsTypically non-protic organic solvents
    Temperature Often Room TemperatureOften requires heating (e.g., 60-100 °C)
    Key Advantage High yields, robust, simple, aqueous compatibleAccess to 1,5-isomer, use of internal alkynes
    Key Limitation Limited to terminal alkynes; Cu toxicityHarsher conditions; catalyst cost

    Decision Workflow: Choosing Your Catalyst

    For researchers designing a synthetic route, the choice of catalyst is a critical decision point. The following workflow provides a logical pathway for selecting the appropriate methodology.

    Decision_Tree Start Start: Need to perform an Azide-Alkyne Cycloaddition Alkyne_Type What is your alkyne substrate? Start->Alkyne_Type Regioisomer Which triazole regioisomer is required? Alkyne_Type->Regioisomer Terminal RuAAC_2 Choose RuAAC (1,4,5-trisubstituted) Alkyne_Type->RuAAC_2 Internal CuAAC Choose CuAAC (1,4-isomer) Regioisomer->CuAAC 1,4-disubstituted RuAAC_1 Choose RuAAC (1,5-isomer) Regioisomer->RuAAC_1 1,5-disubstituted

    Caption: A decision-making workflow for selecting between CuAAC and RuAAC.

    Representative Experimental Protocols

    These protocols are illustrative and should be adapted and optimized for specific substrates.

    Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
    • Reagent Preparation: In a suitable vial, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a 1:1 mixture of water and t-butanol (or another suitable solvent like THF, DMSO).

    • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 equiv).

    • Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv). The solution may change color.

    • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

    • Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

    Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

    CAUTION: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the catalyst can be air-sensitive.

    • Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere, add the azide (1.0 equiv), the alkyne (1.0-1.2 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.01-0.05 equiv).

    • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Purification: The resulting crude residue is purified by column chromatography on silica gel to afford the 1,5-disubstituted (or 1,4,5-trisubstituted) triazole product.

    Conclusion

    Both CuAAC and RuAAC are exceptionally powerful transformations that have earned their place in the standard toolkit of the modern chemist. They are not competitors, but rather complementary partners. CuAAC remains the workhorse for generating 1,4-triazoles from terminal alkynes due to its simplicity, speed, and robustness in a variety of solvents, including water. RuAAC provides the essential alternative, granting access to the 1,5-regioisomer and, critically, enabling the use of internal alkynes to create fully substituted triazole cores. The choice of catalyst is therefore a strategic one, based on the desired substitution pattern of the final product and the specific alkyne substrate available. A thorough understanding of the mechanisms and scopes of both reactions empowers researchers to harness the full potential of click chemistry in their synthetic endeavors.

    References

    • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

    • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

    • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. In Wikipedia. Retrieved from [Link]

    • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

    • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Arylazides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]

    • Thieme. (2017). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). In Science of Synthesis. Retrieved from [Link]

    • Vaidyanathan, R., et al. (2018). Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. Organic Process Research & Development, 22(7), 846-851. [Link]

    • Jin, T., & Kamijo, S. (2016). Recent advances in ruthenium-catalyzed azide-alkyne cycloaddition reactions. Tetrahedron Letters, 57(30), 3193-3201. [Link]

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

    Sources

    Comparative

    Validation of product formation through 1H NMR analysis.

    Definitive Structural Elucidation: Validating Product Formation via 1H Quantitative and Qualitative NMR Introduction In drug development and synthetic chemistry, confirming the exact molecular architecture of a synthesiz...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Definitive Structural Elucidation: Validating Product Formation via 1H Quantitative and Qualitative NMR

    Introduction In drug development and synthetic chemistry, confirming the exact molecular architecture of a synthesized product is paramount. While liquid chromatography-mass spectrometry (LC-MS) excels at determining molecular weight and fragmentation patterns, it cannot definitively map three-dimensional connectivity or distinguish between certain stereoisomers. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the gold standard for structural elucidation and quantitative validation (qNMR). Because the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it, 1H NMR provides a self-validating, intrinsically quantitative system without requiring compound-specific calibration curves[1].

    Comparative Analysis: High-Field 1H NMR vs. Benchtop 1H NMR vs. LC-MS The analytical landscape for product validation typically involves a triad of techniques. Understanding the physical causality behind their capabilities and limitations dictates their appropriate application.

    • High-Field 1H NMR (≥ 400 MHz): Utilizes superconducting cryomagnets. The causality of its high resolution lies in the Larmor equation: higher magnetic fields linearly increase the frequency dispersion of chemical shifts[2]. This minimizes peak overlap and complex second-order coupling effects, allowing for the precise integration of multiplets in crowded spectral regions.

    • Benchtop 1H NMR (60–125 MHz): Employs permanent magnets. While highly accessible and cost-effective for routine reaction monitoring, the lower magnetic field compresses the chemical shift dispersion (e.g., a 15 Hz triplet occupies 0.3 ppm at 60 MHz vs. 0.03 ppm at 600 MHz)[2]. This results in severe peak overlap for complex drug molecules, limiting its utility for absolute structural elucidation of novel entities[3].

    • LC-MS: Relies on ionization and mass-to-charge (m/z) separation. While LC-MS offers superior sensitivity (femtogram limits), its response factors vary wildly depending on the molecule's ionization efficiency. Thus, it cannot perform absolute quantification without an identical reference standard, and the deuterated solvents used in NMR can complicate MS interpretation due to proton-deuterium exchange[4].

    Quantitative Comparison Table

    Analytical ParameterHigh-Field 1H NMR (600 MHz)Benchtop 1H NMR (60-125 MHz)LC-MS (ESI-TOF)
    Primary Output Absolute connectivity & purityRoutine screening & QA/QCMass & fragmentation
    Sensitivity (LOD) ~10-100 µM~1-5 mM~1-10 nM
    Resolution (Linewidth) < 0.5 Hz0.5 - 2.0 HzHigh (Mass resolution)
    Quantitation Intrinsic (No standard curve)Intrinsic (Limited by overlap)Requires standard curve
    Throughput Medium (Minutes to hours)High (Minutes)High (Minutes)

    Mechanistic Insights: The Causality of qNMR Accuracy Unlike chromatographic methods, qNMR is a primary ratio method. The fundamental principle is that the signal response (integrated area, Ix​ ) is directly proportional to the number of nuclei ( Nx​ ) generating the resonance[5]. To ensure a self-validating system, the experiment must achieve complete nuclear relaxation between pulses. If the relaxation delay ( D1​ ) is shorter than 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton, the magnetization will not fully return to the Z-axis. This causes truncated signal integration and artificially low purity values. Furthermore, achieving a Signal-to-Noise (S/N) ratio of ≥150 is critical for precise and reproducible integration, as recommended by regulatory guidelines[6].

    Experimental Protocol: High-Fidelity qNMR Validation Workflow To objectively validate product formation and absolute purity, an Internal Calibration qNMR (IC-qNMR) methodology must be employed. This protocol ensures a self-validating loop where the internal standard and analyte experience identical magnetic environments, canceling out instrument-specific fluctuations[5].

    Step 1: Internal Standard (IS) Selection and Sample Preparation

    • Causality: The IS must be highly pure (certified reference material), chemically inert, and possess a distinct, non-overlapping resonance (e.g., Maleic acid or 1,3,5-Trimethoxybenzene).

    • Action: Accurately weigh the synthesized product (approx. 10-20 mg) and the IS (approx. 5 mg) using a microbalance (precision ±0.01 mg). Co-dissolve in 600 µL of a high-purity deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ) and transfer to a 5 mm precision NMR tube.

    Step 2: T1​ Relaxation Measurement (Inversion-Recovery)

    • Causality: Accurate integration demands full longitudinal relaxation before the next radiofrequency pulse is applied.

    • Action: Execute a standard inversion-recovery pulse sequence (180°– τ –90°) to determine the T1​ of the slowest-relaxing proton of interest. Calculate the relaxation delay ( D1​ ) as D1​≥5×T1​ (typically 20-30 seconds).

    Step 3: Spectral Acquisition

    • Causality: To maximize the S/N ratio without causing signal saturation, the excitation pulse and acquisition time must be carefully calibrated[5].

    • Action: Acquire the 1D 1H NMR spectrum using a 30° or 90° excitation pulse. Set the acquisition time (AQ) to at least 3-4 seconds to ensure complete decay of the Free Induction Decay (FID). Accumulate a minimum of 32 to 64 scans to ensure S/N≥150 [6].

    Step 4: Data Processing and Purity Calculation

    • Causality: Proper digital resolution and baseline correction are required to prevent integration errors caused by noise or phase distortion.

    • Action: Apply a 0.3 Hz exponential window function and zero-fill to 64k data points before Fourier Transformation[5]. Manually phase and baseline correct the spectrum.

    • Calculation: Calculate the absolute purity ( Px​ ) using the equation:

      Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

      (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

    Workflow Visualization

    qNMR_Workflow Start Synthesized Product Validation SamplePrep Sample Preparation (Co-dissolve Product + IS) Start->SamplePrep T1Measure Determine T1 Relaxation (Inversion-Recovery) SamplePrep->T1Measure Acquisition 1H NMR Acquisition (D1 > 5xT1, S/N > 150) T1Measure->Acquisition Processing Data Processing (Zero-fill, Phase, Baseline) Acquisition->Processing Calculation Purity & Yield Calculation (Primary Ratio Method) Processing->Calculation Validation Structure & Purity Validated Calculation->Validation

    Step-by-step workflow for Internal Calibration quantitative 1H NMR validation.

    References

    • Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals Source: ACS Publications URL: 1

    • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: 2

    • Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: PMC (nih.gov) URL: 3

    • Title: Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS Source: Spectroscopy Online URL: 4

    • Title: Validation of quantitative NMR Source: Journal of Pharmaceutical and Biomedical Analysis URL: 5

    • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: 6

    Validation

    Assessing the purity of synthesized 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

    Assessing the Purity of Synthesized 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran: A Comparative Guide As a Senior Application Scientist, evaluating the purity of small-molecule building blocks requires moving beyond default...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Assessing the Purity of Synthesized 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran: A Comparative Guide

    As a Senior Application Scientist, evaluating the purity of small-molecule building blocks requires moving beyond default methodologies and understanding the specific physicochemical properties of the analyte. 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (often referred to as THP-protected propargyl alcohol or THP-propargyl ether) is a critical alkyne-bearing intermediate widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and PROTAC linker synthesis.

    The analytical challenge with this molecule is its lack of a conjugated π -system or strong chromophore. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is practically blind to it, as the ether and alkyne linkages do not absorb UV light above 210 nm. Relying on HPLC-UV will result in false-high purity readings if UV-active impurities are absent. Consequently, robust purity assessment dictates the use of orthogonal techniques: Quantitative Nuclear Magnetic Resonance (1H-qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID) [1].

    Synthesis & Impurity Profiling

    To design a self-validating analytical protocol, we must first understand the origin of potential impurities. The synthesis typically involves the deprotonation of tetrahydro-2H-pyran-4-ol followed by alkylation with propargyl bromide. The analytical methods chosen must be capable of resolving the target analyte from unreacted starting materials and residual solvents.

    Synthesis SM1 Tetrahydro-2H-pyran-4-ol (Starting Material) Reagents NaH / THF (Deprotonation) SM1->Reagents SM2 Propargyl Bromide (Alkylating Agent) SM2->Reagents Product 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (Target Analyte) Reagents->Product SN2 Substitution Imp1 Residual Solvents (THF, Moisture) Reagents->Imp1 Solvent Retention Imp2 Unreacted Starting Materials (Volatile Impurities) Reagents->Imp2 Incomplete Reaction

    Synthesis pathway of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran and generation of key impurities.

    Methodological Comparison: qNMR vs. GC-FID

    While both methods are highly effective for non-UV-active small molecules, they operate on fundamentally different physical principles. qNMR is a primary ratio method directly traceable to SI units, whereas GC-FID relies on chromatographic separation and mass-proportional ionization[2].

    Quantitative Data Summary
    Analytical Parameter1H-qNMR (Absolute Purity)GC-FID (Chromatographic Purity)
    Primary Output Absolute mass fraction (% w/w)Relative area normalization (% Area)
    Reference Standard Internal Calibrant (e.g., DMSO2)Analyte-specific reference standard
    Sensitivity (LOD / LOQ) ~0.1% / ~0.5%~0.01% / ~0.05%
    Analysis Time 10–15 mins per scan25–40 mins per run
    Moisture Detection Yes (if D2O/H2O is quantified)No (Blind to inorganic moisture)
    Structural Insight Yes (Identifies unknown impurities)No (Requires GC-MS coupling)

    Self-Validating Experimental Protocols

    To ensure scientific integrity, a protocol must validate itself during execution. Below are the step-by-step methodologies engineered specifically for 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

    Protocol A: Absolute Purity via 1H-qNMR

    Because NMR response is directly proportional to the number of resonating nuclei, qNMR does not require a calibration curve of the analyte itself[1].

    • Internal Calibrant Selection: Use certified reference material (CRM) Dimethyl sulfone (DMSO2).

      • Causality: DMSO2 produces a sharp, highly pure singlet at ~3.0 ppm in CDCl3. The target analyte features THP ring protons (multiplets at 1.5–1.9 ppm and 3.4–3.9 ppm), a propargyl CH2 (doublet at ~4.2 ppm), and an alkyne proton (triplet at ~2.4 ppm). The 3.0 ppm region is completely void of analyte signals, eliminating integration overlap[3].

    • Gravimetric Preparation: Accurately weigh ~20 mg of the synthesized batch and ~5 mg of DMSO2 using a calibrated microbalance (d = 0.001 mg). Dissolve in 0.6 mL of CDCl3.

      • Causality: Gravimetric precision is the single largest source of error in qNMR; strict microbalance calibration validates the absolute mass calculation.

    • T1 Relaxation Measurement: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the alkyne proton.

      • Causality: Terminal alkyne protons lack adjacent dipole-dipole coupled protons, often resulting in unusually long T1​ times. To ensure complete magnetization recovery between scans, the relaxation delay (D1) must be strictly set to >5×T1​ (typically 30–60 seconds). Failing to do so will under-represent the alkyne signal, skewing the purity artificially low[4].

    • Acquisition & Processing: Acquire 32 transients using a 90° excitation pulse. Apply zero-filling and a minimal exponential line broadening (0.1 Hz) prior to Fourier transformation.

      • Causality: Minimal line broadening retains narrow signal half-widths, ensuring the integration captures 99% of the Lorentzian peak shape[1].

    Protocol B: Volatile Impurity Profiling via GC-FID

    GC-FID is utilized to detect trace unreacted starting materials (like tetrahydro-2H-pyran-4-ol) that fall below the sensitivity threshold of qNMR[5].

    • Column Selection: Equip the GC with a non-polar capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm).

      • Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase separates the non-polar target ether from the more polar starting alcohol primarily based on boiling point, with secondary dipole interactions resolving structurally similar side-products[2].

    • System Suitability Testing (SST): Inject a resolution mixture containing 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran and tetrahydro-2H-pyran-4-ol.

      • Causality: This acts as the self-validating mechanism. The run is only accepted if the chromatographic resolution factor ( Rs​ ) between the starting material and the product is >2.0 , proving the system's resolving power before analyzing the unknown batch.

    • Thermal Programming:

      • Carrier Gas: Helium at 1.2 mL/min.

      • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

      • Causality: The low initial temperature cryo-focuses the highly volatile analyte at the head of the column to prevent band broadening, while the aggressive ramp ensures the elution of higher-boiling impurities (e.g., dipropargyl ether byproducts)[5].

    Orthogonal Analytical Workflow

    Relying on a single technique introduces blind spots. GC-FID cannot detect inorganic salts or moisture, while qNMR struggles with trace (<0.1%) organic impurities. The most authoritative purity assessment utilizes both in an orthogonal workflow.

    Analysis Batch Synthesized Batch (Unknown Purity) qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Batch->qNMR GCFID GC-FID Analysis (Volatile Impurity Profile) Batch->GCFID qNMR_Step1 Add DMSO2 Internal Standard (No signal overlap) qNMR->qNMR_Step1 GC_Step1 System Suitability Test (Resolve SM from Product) GCFID->GC_Step1 qNMR_Step2 Measure T1 & Set D1 > 5*T1 (Ensure full relaxation) qNMR_Step1->qNMR_Step2 qNMR_Step3 Integrate Propargyl CH2 (vs DMSO2 singlet) qNMR_Step2->qNMR_Step3 Result Orthogonal Purity Validation (High Confidence) qNMR_Step3->Result GC_Step2 Capillary Separation (DB-5) (Boiling point / Polarity) GC_Step1->GC_Step2 GC_Step3 Flame Ionization Detection (Area Normalization) GC_Step2->GC_Step3 GC_Step3->Result

    Orthogonal analytical workflow comparing qNMR and GC-FID for comprehensive purity validation.

    Conclusion

    For 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, evaluating purity is an exercise in matching the analytical tool to the molecule's physical reality. qNMR should be deployed as the primary assay for absolute mass fraction determination and structural confirmation, leveraging its independence from analyte-specific reference standards. Conversely, GC-FID should be utilized as a supplementary method to guarantee the absence of trace volatile impurities that could poison downstream transition-metal catalysts (like Cu(I) in click reactions).

    References

    • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
    • A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs. GC-FID. Benchchem.
    • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.
    • An evaluation of qH NMR: A complementary approach to GC-FID for quantification. ResearchGate.
    • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC - NIH.

    Sources

    Safety & Regulatory Compliance

    Safety

    4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran proper disposal procedures

    Standard Operating Procedure & Disposal Guide: 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure & Disposal Guide: 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

    As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of specialized synthetic intermediates. 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (also known as tetrahydropyran-4-yl propargyl ether) is a highly valuable building block in click chemistry and complex molecule synthesis. However, its structural motifs—a tetrahydropyran (THP) ring and a propargyl ether linkage—present dual operational hazards: severe flammability and the propensity for explosive peroxide formation.

    This guide provides a self-validating, step-by-step protocol for the safe lifecycle management and disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and operational safety.

    Chemical Hazard Profile & Causality

    To manage a chemical safely, one must understand its mechanistic behavior. Do not simply follow rules; understand the why behind them.

    • Autooxidation and Peroxide Formation: This compound contains two ether oxygen atoms. The alpha-hydrogens adjacent to these oxygens are highly susceptible to radical-mediated autooxidation when exposed to atmospheric oxygen and light[1]. This process forms hydroperoxides and dialkyl peroxides. Unlike the parent compound, these peroxides are highly unstable and sensitive to thermal or mechanical shock (friction)[2]. Because it is an ether, it is classified as a Class B Peroxide-Forming Chemical (PFC), meaning it forms explosive levels of peroxides primarily when concentrated via evaporation or distillation[3].

    • Flammability & Reactivity: Propargyl ethers and THP derivatives are highly flammable liquids. Their high vapor pressure means explosive vapor-air mixtures can form rapidly at room temperature[4].

    Quantitative Lifecycle & Testing Parameters

    Before discussing disposal, the operational lifecycle must be strictly controlled to prevent the chemical from becoming an acute explosive hazard.

    Table 1: Quantitative Lifecycle & Testing Parameters

    ParameterThreshold / FrequencyAction Required
    Unopened Shelf Life 18 months from receiptDispose or test prior to first use[3].
    Opened Shelf Life 6 to 12 monthsMandatory peroxide testing every 6 months[5].
    Safe Peroxide Level < 20 ppmSafe for standard laboratory use and routine disposal[2].
    Elevated Peroxide Level 20 ppm - 100 ppmDo not distill/concentrate. Dispose of immediately[2].
    Critical Peroxide Level > 100 ppmDO NOT MOVE. Contact EHS for high-hazard stabilization[3].

    Step-by-Step Methodologies

    Every protocol described below is designed as a self-validating system. You must prove the waste is safe to handle before you move it.

    Protocol A: Routine Peroxide Testing (Pre-Disposal Validation)

    Causality: You must validate that the waste is safe to transport. Moving a highly peroxidized container can cause friction-induced detonation[5].

    • Visual Inspection: Before touching the bottle, inspect it under good lighting. Look for clear, needle-like crystals around the cap or a viscous layer at the bottom of the liquid[5]. If crystals are present, DO NOT touch the bottle. Evacuate the immediate area and call Environmental Health and Safety (EHS).

    • Sampling: If no crystals are visible, open the container in a certified fume hood. Do not use metal spatulas or metal tools, as trace metals (like iron) can catalyze the explosive decomposition of peroxides[3].

    • Testing: Dip a commercial semi-quantitative peroxide test strip (e.g., Quantofix) into the liquid for 1 second.

    • Reading: Wait 15 seconds and compare the color pad to the scale. Record the date and the ppm concentration directly on the bottle's hazard label[3].

    Protocol B: Liquid Waste Disposal

    Causality: As a flammable organic liquid, it must be segregated from aqueous waste, oxidizers, and halogenated compounds to prevent exothermic reactions in the waste carboy[6].

    • Segregation: Ensure the waste carboy is explicitly designated for "Non-Halogenated Flammable Liquids"[7].

    • Transfer: Using a grounded, spark-proof funnel, slowly pour the 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran waste into the carboy[4].

    • Labeling: Immediately update the Hazardous Waste log attached to the carboy. Do not use abbreviations; write the full chemical name.

    • Storage: Store the waste carboy in a flammable storage cabinet away from direct sunlight until EHS pickup[2].

    Protocol C: Empty Container Decommissioning

    Causality: Empty ether containers retain residual vapors and liquid films. If left on a benchtop, the residual ether will evaporate, leaving behind concentrated, shock-sensitive peroxides[4].

    • Triple Rinsing: In a fume hood, add a small volume of a compatible, non-peroxide-forming solvent (e.g., ethanol or acetone) to the empty bottle. Cap and swirl gently.

    • Rinsate Disposal: Pour the rinsate into the "Non-Halogenated Flammable Liquids" waste carboy. Repeat this process three times[8].

    • Defacing: Use a thick marker to completely cross out the original chemical label and hazard pictograms[8].

    • Final Disposal: Once triple-rinsed, the glass container can be safely disposed of in the designated laboratory glass waste bin[6].

    Logical Workflow Visualization

    Below is the self-validating decision matrix for the lifecycle and disposal of this compound.

    PeroxideManagement Start 4-(prop-2-yn-1-yloxy) tetrahydro-2H-pyran Ready for Disposal Visual Step 1: Visual Inspection (Check for Crystals/Cloudiness) Start->Visual Crystals Crystals Present? Visual->Crystals Test Step 2: Chemical Testing (Peroxide Test Strip) Crystals->Test No Danger CRITICAL HAZARD Do Not Move Container. Evacuate & Call EHS. Crystals->Danger Yes Level Peroxide Level? Test->Level Routine Routine Disposal (Non-Halogenated Flammable Waste) Level->Routine < 20 ppm Warning Expedited Disposal (Do not concentrate, transfer to EHS) Level->Warning 20 - 100 ppm Level->Danger > 100 ppm

    Decision matrix for the safe evaluation and disposal of peroxide-forming ether derivatives.

    References

    • Princeton University Environmental Health and Safety. "Peroxide Forming Chemicals". princeton.edu. [Link]

    • University of Nevada, Reno Environmental Health & Safety. "Peroxide-Forming Chemicals Policy". unr.edu. [Link]

    • University of Georgia Research. "Peroxide-Forming Chemicals (PFCs)". uga.edu. [Link]

    • MIT Environment, Health & Safety. "Chemicals: Peroxide Forming Chemicals". mit.edu.[Link]

    • University of British Columbia Facilities. "Laboratory Hazardous Waste Management". ubc.ca.[Link]

    • University of Nebraska Medical Center. "Empty Chemical Container Disposal". unmc.edu. [Link]

    • University of Pittsburgh Office of Public Safety & Emergency Management. "Chemical Waste Disposal". pitt.edu. [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.